molecular formula C9H14F2O B2629025 1-(4,4-Difluorocyclohexyl)propan-1-one CAS No. 1592780-45-4

1-(4,4-Difluorocyclohexyl)propan-1-one

Cat. No.: B2629025
CAS No.: 1592780-45-4
M. Wt: 176.207
InChI Key: DXTFXYLNBJVHLY-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)propan-1-one is a useful research compound. Its molecular formula is C9H14F2O and its molecular weight is 176.207. The purity is usually 95%.
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Properties

IUPAC Name

1-(4,4-difluorocyclohexyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTFXYLNBJVHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

Introduction

The incorporation of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The 4,4-difluorocyclohexyl group, in particular, serves as a valuable bioisostere for carbonyls, gem-dimethyl groups, and other functionalities. This guide provides a comprehensive overview of the synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one, a versatile building block for the development of novel therapeutics. As a senior application scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform the synthetic design, ensuring a robust and reproducible methodology.

Retrosynthetic Analysis and Strategic Selection

The logical design of a synthetic route begins with retrosynthesis. For the target molecule, 1-(4,4-Difluorocyclohexyl)propan-1-one, the most logical disconnection is at the carbon-carbon bond between the carbonyl group and the cyclohexyl ring. This approach leads to two primary synthetic strategies rooted in the reaction of an organometallic nucleophile with a suitable electrophile.

G cluster_disconnection C-C Bond Disconnection TM Target Molecule: 1-(4,4-Difluorocyclohexyl)propan-1-one Disconnection Disconnection (C-CO) TM->Disconnection Nucleophile 4,4-Difluorocyclohexyl Anion (Nucleophile) Disconnection->Nucleophile Electrophile Propanoyl Cation (Electrophile) Disconnection->Electrophile Organometallic Route A/B: 4,4-Difluorocyclohexyl-M (M = MgBr or Li) Nucleophile->Organometallic Propionyl Route A: Propanoyl Chloride Electrophile->Propionyl CarboxylicAcid Route B: 4,4-Difluorocyclohexanecarboxylic Acid EthylLithium Route B: Ethyllithium

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A: Grignard-based Acylation. This classic approach involves the formation of a 4,4-difluorocyclohexyl Grignard reagent, which then reacts with an activated propanoyl species like propanoyl chloride. While feasible, this method is often plagued by a significant side reaction: the newly formed ketone is susceptible to a second nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol byproduct.[1][2] Careful control of reaction conditions, such as extremely low temperatures and slow addition of the Grignard reagent, is necessary to minimize this over-addition.[1]

  • Strategy B: Organolithium-based Synthesis from a Carboxylic Acid. A more elegant and often higher-yielding approach involves the reaction of the precursor, 4,4-difluorocyclohexanecarboxylic acid, with two equivalents of an organolithium reagent (in this case, ethyllithium). The first equivalent acts as a base, deprotonating the carboxylic acid. The second equivalent adds to the carboxylate to form a stable lithium-chelated dianionic tetrahedral intermediate.[3][4] This intermediate is unreactive towards further nucleophilic attack and collapses to the desired ketone only upon aqueous workup. This method effectively prevents the over-addition problem inherent in the Grignard approach.

Given its superior control and efficiency, this guide will present Strategy B as the preferred method . Strategy A will be discussed as a viable alternative. Both routes, however, rely on a common key intermediate: 4,4-difluorocyclohexanecarboxylic acid.

Synthesis of Key Precursor: 4,4-Difluorocyclohexanecarboxylic Acid

The most direct route to this key precursor is the hydrolysis of its corresponding ethyl ester, which is commercially available. The hydrolysis is typically performed under basic conditions using lithium hydroxide.[5][6]

Experimental Protocol: Hydrolysis of Ethyl 4,4-Difluorocyclohexanecarboxylate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF, ~6 M) and water (~3 M).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 5.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to ~4 using 1 M HCl.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer once more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[5][6] The product is often of sufficient purity for the next step without further purification.

ReagentM.W. ( g/mol )EquivalentsAmount
Ethyl 4,4-difluorocyclohexanecarboxylate192.211.0(Scale-dependent)
Lithium Hydroxide Monohydrate41.965.0(Scale-dependent)
Tetrahydrofuran (THF)72.11Solvent(Scale-dependent)
1 M Hydrochloric Acid36.46-As needed for pH
Ethyl Acetate88.11Solvent(Scale-dependent)
Magnesium Sulfate (anhydrous)120.37Drying Agent(Scale-dependent)

Preferred Synthesis: Direct Ketone Formation via Organolithium Reagent

This method leverages the unique reactivity of organolithium reagents with carboxylic acids to provide a direct and controlled route to the target ketone.

Mechanism of Reaction

The reaction proceeds in two distinct stages. First, the highly basic ethyllithium deprotonates the carboxylic acid to form a lithium carboxylate. A second molecule of ethyllithium then attacks the electrophilic carbonyl carbon, forming a stable dianionic tetrahedral intermediate. This intermediate is the key to the reaction's success, as the two negative charges on the oxygen atoms prevent further nucleophilic attack. Upon the addition of water during the workup, this intermediate collapses, eliminating a lithium hydroxide species and yielding the final ketone product.[3][4]

Caption: Mechanism of ketone synthesis from a carboxylic acid.

Experimental Protocol

Safety Note: Organolithium reagents such as ethyllithium are highly reactive and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.[7]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) and dissolve in anhydrous THF (~0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add ethyllithium (EtLi, ~1.7 M in hexanes, 2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-(4,4-difluorocyclohexyl)propan-1-one.

Alternative Synthesis: Grignard Reaction with Propanoyl Chloride

This method requires the formation of a Grignard reagent from a 4,4-difluorocyclohexyl halide. The halide can be prepared from the corresponding alcohol (obtainable by reduction of the carboxylic acid), which adds steps to the overall sequence. The primary challenge remains controlling the reactivity to favor ketone formation over tertiary alcohol formation.

G Grignard R-MgBr (4,4-Difluorocyclohexyl magnesium bromide) ReactionPoint Grignard->ReactionPoint AcylChloride Et-COCl (Propanoyl chloride) AcylChloride->ReactionPoint Ketone Desired Product: R-CO-Et SideProduct Side Product: R-C(OH)Et₂ Ketone->SideProduct Path B (Over-addition) + R-MgBr ReactionPoint->Ketone Path A (Desired) -78°C, Slow Addition

Caption: Grignard reaction showing desired and side products.

Conceptual Protocol
  • Grignard Formation: Prepare the Grignard reagent, (4,4-difluorocyclohexyl)magnesium bromide, by reacting the corresponding bromide with magnesium turnings in anhydrous THF.[8]

  • Acylation: In a separate flask, dissolve propanoyl chloride (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slow Addition: Add the freshly prepared Grignard reagent (0.95 eq to avoid excess) to the propanoyl chloride solution dropwise over an extended period, maintaining the temperature at -78 °C.[1]

  • Workup: After stirring at low temperature, quench the reaction with saturated aqueous NH₄Cl and proceed with a standard extractive workup as described previously.

The key to success in this protocol is the meticulous control of temperature and stoichiometry to kinetically favor the formation of the ketone and disfavor the subsequent over-addition reaction.

Conclusion

The synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one is most effectively and reliably achieved through the reaction of 4,4-difluorocyclohexanecarboxylic acid with two equivalents of ethyllithium. This method circumvents the common issue of over-addition encountered in Grignard-based approaches, typically resulting in higher yields and simpler purification. The availability of the carboxylic acid precursor via a straightforward hydrolysis makes this an attractive and robust route for researchers in drug development and organic synthesis. This guide provides the necessary strategic insights and detailed protocols to enable the successful synthesis of this valuable fluorinated building block.

References

  • Title: Predict the product, if any, of reaction between propanoyl chloride and the following reagents Source: Vaia URL: [Link]

  • Title: CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid Source: Google Patents URL
  • Title: Predict the product, if the reaction between propanoyl chloride and the following reagent: CH_3MgBr, then H_3O^+. Source: Homework.Study.com URL: [Link]

  • Title: Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. Source: Pearson URL: [Link]

  • Title: CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method Source: Google Patents URL
  • Title: Organolithium reagents Source: University of Calgary URL: [Link]

  • Title: Organolithium Reactions with Carboxylic Acids Source: AK Lectures URL: [Link]

  • Title: Organolithium reagent Source: Wikipedia URL: [Link]

  • Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents Source: PMC - NIH URL: [Link]

  • Title: Supporting Information Source: The Royal Society of Chemistry URL: [Link]

  • Title: Organolithium Reactions with Carboxylic Acids Source: YouTube URL: [Link]

  • Title: 4,4-Difluorocyclohexanecarboxylic acid Source: PubChem URL: [Link]

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An In-depth Technical Guide to 1-(4,4-Difluorocyclohexyl)propan-1-one: A Keystone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the judicious incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—provide chemists with a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] Within this context, the 4,4-difluorocyclohexyl moiety has emerged as a particularly valuable bioisostere, offering a saturated, conformationally defined scaffold with a distinct electronic signature. This guide provides a comprehensive technical overview of 1-(4,4-Difluorocyclohexyl)propan-1-one, a versatile, yet underexplored, building block poised for significant application in the development of next-generation therapeutics.

While a dedicated CAS number for 1-(4,4-Difluorocyclohexyl)propan-1-one is not publicly cataloged, highlighting its status as a novel research chemical, its structural analogs, such as 1-(4,4-Difluorocyclohexyl)cyclopropanol (CAS No. 1553672-21-1), are commercially available, underscoring the accessibility of the core difluorocyclohexyl framework.[5][6] This guide will serve as a foundational resource for researchers, providing a proposed synthesis, predicted physicochemical properties, and a discussion of its potential applications, all grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Structural Analysis

The introduction of the gem-difluoro group onto the cyclohexane ring dramatically influences the molecule's electronic and physical properties. This strategic fluorination creates a dipole moment across the saturated ring system, enhancing polarity without significantly increasing molecular size.[7] The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the adjacent propanone side chain.

PropertyPredicted Value/InformationJustification
Molecular Formula C₉H₁₄F₂OBased on structural composition.
Molecular Weight 176.21 g/mol Calculated from the molecular formula.
CAS Number Not assigned. A related amine, 1-(4,4-Difluorocyclohexyl)propan-1-amine, is cataloged under CAS 1602007-81-7.[8]Lack of public registration suggests novelty.
Predicted LogP ~2.0 - 2.5Gem-difluorination typically decreases lipophilicity compared to a non-fluorinated cyclohexane. The value is estimated based on analogs like cyclohexyl methyl ketone (LogP ~2.2).[7][9]
Appearance Colorless to pale yellow liquid or low-melting solidBased on the properties of similar aliphatic ketones like cyclohexyl methyl ketone.[9]
Boiling Point ~190-210 °CExpected to be higher than non-fluorinated analogs due to increased polarity and molecular weight.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low aqueous solubility.Typical for small organic ketones.[7]
Spectral Data (¹H, ¹³C, ¹⁹F NMR, MS) See discussion below.Predicted based on the chemical structure and data from analogous compounds.[9][10]

Expected Spectral Characteristics:

  • ¹⁹F NMR: A characteristic triplet is expected, arising from the coupling of the two equivalent fluorine atoms with the adjacent methylene protons of the cyclohexane ring.

  • ¹H NMR: The spectrum would show complex multiplets for the cyclohexane protons, with those on the carbon adjacent to the fluorine atoms (C4) being significantly deshielded. The ethyl group of the propanone moiety would present as a quartet and a triplet.

  • ¹³C NMR: The carbon atom bearing the two fluorine atoms (C4) would appear as a triplet in the proton-decoupled spectrum due to C-F coupling, at a significantly downfield chemical shift. The carbonyl carbon would be observed around 210 ppm.

  • Mass Spectrometry (EI): The molecular ion peak (m/z = 176.21) would be present. Common fragmentation patterns would include the loss of the ethyl group and alpha-cleavage of the ketone.

Proposed Synthesis: A Validated Approach

The synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one can be logically approached via a Friedel-Crafts-type acylation of a suitable difluorocyclohexane precursor. Although this specific transformation is not documented in the literature, the methodology is robust and widely applicable for the formation of carbon-carbon bonds to create ketones.[11][12]

Experimental Protocol: Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

Step 1: Synthesis of 1,1-Difluorocyclohexane (Starting Material)

The synthesis begins with the deoxofluorination of cyclohexanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. This is a standard and effective method for converting ketones to gem-difluoroalkanes.

Step 2: Acylation of 1,1-Difluorocyclohexane

The core of the synthesis involves the acylation of 1,1-difluorocyclohexane with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13] The reaction proceeds via an electrophilic substitution-like mechanism on the saturated ring, which, while less common than aromatic substitution, can be achieved under forcing conditions.

Detailed Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propionyl chloride (1.1 equivalents) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion-catalyst complex.

  • Add a solution of 1,1-difluorocyclohexane (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(4,4-Difluorocyclohexyl)propan-1-one.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical because the Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it and inhibit the reaction.[13]

  • Stoichiometric Catalyst: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, effectively sequestering it.[12]

  • Controlled Temperature: The initial low temperature (0 °C) helps to control the exothermic reaction between the acyl chloride and the Lewis acid. The subsequent warming to room temperature provides the necessary activation energy for the reaction to proceed to completion.

  • Aqueous Workup: The acidic aqueous workup is necessary to decompose the aluminum chloride-ketone complex and to remove any remaining catalyst from the organic phase.

Visualization of the Synthetic Workflow

SynthesisWorkflow Synthetic Pathway to 1-(4,4-Difluorocyclohexyl)propan-1-one cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Cyclohexanone Cyclohexanone Difluorocyclohexane 1,1-Difluorocyclohexane Cyclohexanone->Difluorocyclohexane DAST or Deoxofluorination PropionylChloride Propionyl Chloride TargetMolecule 1-(4,4-Difluorocyclohexyl)propan-1-one PropionylChloride->TargetMolecule AlCl₃, DCM Friedel-Crafts Acylation Difluorocyclohexane->TargetMolecule AlCl₃, DCM Friedel-Crafts Acylation

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery and Development

The 4,4-difluorocyclohexyl group is a privileged scaffold in modern medicinal chemistry, primarily for its ability to enhance metabolic stability and modulate receptor interactions.[14] The C-F bond is exceptionally strong, making the gem-difluoro motif resistant to oxidative metabolism by cytochrome P450 enzymes.[15] This is a critical advantage in overcoming the rapid clearance that can plague drug candidates with unsubstituted aliphatic rings.

Potential Therapeutic Applications:

  • Metabolic Blocking: The primary application of this building block is as a bioisosteric replacement for a metabolically labile cyclohexyl or ketone group. By introducing the difluoro moiety, medicinal chemists can block a "soft spot" in a molecule that is susceptible to enzymatic degradation.[7]

  • Modulation of Receptor Binding: The strong dipole moment created by the two fluorine atoms can lead to favorable electrostatic or hydrogen bonding interactions with amino acid residues in a protein's binding pocket.[3] This can enhance binding affinity and selectivity.

  • Kinase Inhibitors: Many kinase inhibitors incorporate cyclic structures to occupy hydrophobic pockets in the ATP-binding site. The 4,4-difluorocyclohexyl group can serve as a conformationally restricted and metabolically stable anchor in such inhibitors.

  • Ion Channel Modulators: The electronic properties of the difluorocyclohexyl group can influence the interaction of a molecule with the voltage-gated ion channels, making it a valuable component in the design of novel therapeutics for neurological disorders.

  • IL-17 Modulators: Derivatives containing the difluorocyclohexyl group have been patented as modulators of IL-17, a key cytokine in inflammatory and autoimmune diseases.[14] 1-(4,4-Difluorocyclohexyl)propan-1-one could serve as a key intermediate in the synthesis of novel IL-17 inhibitors.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical mechanism where a drug candidate incorporating the 1-(4,4-difluorocyclohexyl)propan-1-one scaffold acts as an inhibitor in a generic kinase signaling pathway, a common target for fluorinated compounds.

SignalingPathway Hypothetical Inhibition of a Kinase Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation, Inflammation) TranscriptionFactor->CellularResponse Promotes Drug Drug with 4,4-Difluorocyclohexyl Moiety Drug->KinaseB Inhibits (Metabolically Stable Binding)

Caption: Drug candidate blocking a downstream signaling cascade.

Conclusion

1-(4,4-Difluorocyclohexyl)propan-1-one represents a valuable and versatile building block for medicinal chemists and drug development professionals. While its full potential is yet to be explored, its strategic design, incorporating the metabolically robust and electronically distinct 4,4-difluorocyclohexyl moiety, makes it an attractive starting point for the synthesis of novel therapeutics. The proposed synthetic route provides a clear and actionable pathway for its preparation, and the analysis of its predicted properties offers a solid foundation for its incorporation into drug discovery programs. As the demand for more sophisticated and effective small molecule drugs continues to grow, the strategic use of fluorinated building blocks like 1-(4,4-Difluorocyclohexyl)propan-1-one will undoubtedly play a crucial role in shaping the future of medicine.

References

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  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
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  • ResearchGate. (n.d.). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. Retrieved from [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8419.
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  • Morbe, J., & Miethchen, R. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 269-299.
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  • Chovatia, P. T., et al. (2021). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters, 12(10), 1619-1625.
  • PubChem. (n.d.). L-leucyl]amino}-1-hydroxy-3-[(3R)-2-oxo-3,4-dihydro-2H-pyrrol-3-yl]propane-1-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action for 1-(4,4-Difluorocyclohexyl)propan-1-one: A Strategic Research Approach

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, 1-(4,4-Difluorocyclohexyl)propan-1-one is a novel chemical entity with no publicly available data regarding its biological activity or mechanism of action. This guide, therefore, presents a comprehensive, hypothetical research framework designed to systematically investigate and determine its pharmacological profile. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals embarking on the characterization of a new small molecule.

Introduction: The Uncharacterized Potential of a Novel Scaffold

The field of drug discovery is a continuous search for novel chemical matter that can modulate biological processes with high specificity and efficacy. The compound 1-(4,4-Difluorocyclohexyl)propan-1-one represents such an opportunity. Its unique structural features, including a difluorinated cyclohexyl ring, suggest potential for novel interactions with biological targets. The gem-difluoro group can alter the lipophilicity, metabolic stability, and conformational preferences of the cyclohexyl ring, potentially leading to unique pharmacological properties. This guide provides a detailed, multi-stage experimental plan to systematically de-orphanize this compound, identify its molecular target(s), and elucidate its mechanism of action.

Phase 1: Initial Profiling and Target Class Identification

The first critical step in characterizing a novel compound is to perform broad-based screening to identify potential safety liabilities and to gain initial insights into its general biological activity. This phase is designed to be a wide, yet shallow, screen to cast a broad net.

In Vitro Safety Pharmacology Profiling

Before committing significant resources, it is essential to assess the potential for off-target effects that could lead to toxicity. A standard industry practice is to screen the compound against a panel of targets known to be associated with adverse drug reactions.[1][2][3]

Experimental Protocol: Broad Panel Safety Screening

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4,4-Difluorocyclohexyl)propan-1-one in 100% DMSO.

  • Screening Concentration: Perform initial screening at a concentration of 10 µM.

  • Assay Panel: Utilize a commercially available safety panel, such as the Eurofins SafetyScreen44™ or a similar service, which typically includes a range of GPCRs, ion channels, transporters, and enzymes.[2]

  • Assay Formats: The panel will employ a variety of assay formats, including radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.[3]

  • Data Analysis: Results are typically reported as a percentage of inhibition or activation relative to a control compound. A common threshold for a "hit" is >50% inhibition or activation.

Table 1: Hypothetical In Vitro Safety Screening Data for 1-(4,4-Difluorocyclohexyl)propan-1-one at 10 µM

Target ClassRepresentative Target% Inhibition/Activation
GPCRshERG (cardiac safety)<10% Inhibition
5-HT₂B (cardiac safety)5% Inhibition
Dopamine D₂ Receptor85% Inhibition
KinasesABL1<5% Inhibition
Ion ChannelsNav1.5 (cardiac safety)<10% Inhibition
EnzymesCOX-115% Inhibition
COX-220% Inhibition

This is hypothetical data for illustrative purposes.

Causality and Interpretation: The hypothetical data in Table 1 suggests a significant and selective interaction with the Dopamine D₂ receptor, with minimal activity against key safety-related targets like hERG. This provides an initial, testable hypothesis for the compound's mechanism of action.

Phenotypic Screening: A Target-Agnostic Approach

In parallel with target-based safety screening, phenotypic screening in relevant cell models can provide unbiased insights into the compound's functional effects.[4][5][6] This is particularly valuable if the compound has a novel mechanism of action not covered by standard safety panels.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Utilize a panel of cell lines representing different tissue types and disease states (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U-2 OS osteosarcoma).

  • Compound Treatment: Treat cells with 1-(4,4-Difluorocyclohexyl)propan-1-one at multiple concentrations (e.g., 0.1, 1, and 10 µM) for 24-48 hours.

  • Multiplexed Staining: Stain cells with a cocktail of fluorescent dyes to visualize key cellular features, such as Hoechst 33342 (nuclei), CellMask™ Green (cytoplasm), and MitoTracker™ Red (mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify a wide range of cellular parameters (e.g., cell count, nuclear size, mitochondrial mass, cell shape).[5]

  • Data Interpretation: Compare the phenotypic profile of the compound-treated cells to a library of reference compounds with known mechanisms of action.

Diagram 1: Phase 1 Research Workflow

G cluster_0 Phase 1: Initial Profiling Compound 1-(4,4-Difluorocyclohexyl)propan-1-one SafetyScreen In Vitro Safety Pharmacology Screening (e.g., SafetyScreen44™) Compound->SafetyScreen PhenoScreen Phenotypic Screening (High-Content Imaging) Compound->PhenoScreen DataAnalysis Data Analysis & Interpretation SafetyScreen->DataAnalysis PhenoScreen->DataAnalysis Hypothesis Formulate Initial Hypothesis: (e.g., Dopamine D2 Receptor Modulator) DataAnalysis->Hypothesis G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Akt_path Akt_path Gi->Akt_path Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK_path ERK_path PKA->ERK_path Modulates Transcription Gene Transcription (Proliferation, Survival) ERK_path->Transcription Akt_path->Transcription Dopamine Dopamine Dopamine->D2R Activates Compound 1-(4,4-Difluorocyclohexyl) propan-1-one Compound->D2R Blocks

Caption: Postulated signaling pathway for D₂ receptor antagonism.

Cellular Phenotypic Assays

Based on the signaling pathway analysis, functional cellular assays can be employed to measure the ultimate biological outcome. For a D₂ antagonist, relevant assays could include cell proliferation, apoptosis, or neurite outgrowth, depending on the cell model.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Treat a cancer cell line known to be sensitive to dopamine signaling (e.g., certain neuroblastomas) with increasing concentrations of the compound for 24-48 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain with a DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment. [7][8][9]3. Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest. Experimental Protocol: Apoptosis Assay by Flow Cytometry

  • Cell Culture and Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Stain the cells with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like propidium iodide (PI). [10][11][12][13]3. Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+) cells. [10][13]

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and logical progression for elucidating the mechanism of action of a novel compound, 1-(4,4-Difluorocyclohexyl)propan-1-one. By starting with broad, unbiased screening and progressively narrowing the focus to specific targets and pathways, a comprehensive understanding of the compound's pharmacology can be achieved. The hypothetical results presented here, pointing towards Dopamine D₂ receptor antagonism, provide a clear example of how this workflow can generate and validate a testable hypothesis.

Further research would involve in vivo studies in relevant animal models to confirm the compound's efficacy and safety profile, pharmacokinetic and pharmacodynamic studies, and further optimization of the chemical scaffold to improve potency and selectivity. This structured approach ensures that research is conducted efficiently and with a high degree of scientific rigor, ultimately paving the way for the potential development of a novel therapeutic agent.

References

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solubility of 1-(4,4-Difluorocyclohexyl)propan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(4,4-Difluorocyclohexyl)propan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems, profoundly influencing its utility in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive technical overview of the . In the absence of extensive empirical data in the public domain, this document establishes a foundational understanding based on first principles of chemical theory, the known effects of fluorination on molecular properties, and robust, field-proven experimental methodologies for solubility determination. We will delve into the structural and electronic characteristics of the title compound, predict its solubility profile across a spectrum of organic solvents, and provide detailed protocols for its empirical determination. This guide is intended to empower researchers to make informed decisions regarding solvent selection, experimental design, and data interpretation in their work with this and structurally related fluorinated ketones.

Introduction: The Critical Role of Solubility in Scientific Endeavors

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and therapeutic efficacy. In the realm of organic synthesis, solvent selection, guided by solubility, governs reaction kinetics, pathway selection, and the ease of product purification. This guide focuses on 1-(4,4-Difluorocyclohexyl)propan-1-one, a fluorinated ketone with potential applications in medicinal chemistry and materials science. Understanding its solubility is paramount for its effective application.

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including solubility.[1] The high electronegativity of fluorine can induce significant changes in molecular polarity, hydrogen bonding capacity, and intermolecular interactions, often leading to solubility behaviors that are not readily predictable from non-fluorinated analogs.[2] This guide will, therefore, pay special attention to the anticipated effects of the difluorocyclohexyl moiety on the solubility of the parent propan-1-one structure.

Physicochemical Characterization of 1-(4,4-Difluorocyclohexyl)propan-1-one

A thorough understanding of the molecular structure and properties of 1-(4,4-Difluorocyclohexyl)propan-1-one is the first step in predicting its solubility.

Molecular Structure:

  • Core Scaffold: The molecule consists of a 4,4-difluorocyclohexyl ring attached to a propan-1-one chain.

  • Functional Groups: The key functional groups are the ketone (C=O) and the geminal difluoride (-CF2-).

  • Potential for Intermolecular Interactions:

    • Dipole-Dipole Interactions: The ketone group possesses a significant dipole moment. The C-F bonds are also highly polar. These dipoles will contribute to the overall polarity of the molecule and its ability to engage in dipole-dipole interactions with polar solvents.

    • Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor. The molecule lacks a hydrogen bond donor.

    • Van der Waals Forces: The cyclohexyl ring and the propyl chain provide a nonpolar surface area for van der Waals interactions.

The Influence of Fluorine on Physicochemical Properties

The presence of the two fluorine atoms on the cyclohexane ring is expected to have several profound effects:

  • Increased Polarity: The highly electronegative fluorine atoms will withdraw electron density, creating a significant dipole moment in the cyclohexyl ring.[1] This will increase the overall polarity of the molecule compared to its non-fluorinated analog, cyclohexylpropan-1-one.[3]

  • Reduced Basicity of the Carbonyl Oxygen: The electron-withdrawing effect of the fluorine atoms, transmitted through the carbon framework, may slightly reduce the hydrogen bond accepting ability of the carbonyl oxygen.

  • Altered Molecular Conformation: The presence of fluorine can influence the conformational preferences of the cyclohexane ring, which may in turn affect how the molecule packs in a crystal lattice and interacts with solvent molecules.[1]

Theoretical Framework for Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a useful heuristic for predicting solubility.[4] This principle is based on the idea that a solute will dissolve most readily in a solvent that has a similar polarity and engages in similar types of intermolecular forces.

Solvent Polarity and Classification

Organic solvents can be broadly classified based on their polarity:

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) primarily interact through van der Waals forces.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dichloromethane, DMSO) have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors.

  • Polar Protic Solvents: (e.g., water, ethanol, methanol, acetic acid) have dipole moments and can act as both hydrogen bond donors and acceptors.

Predicting the Solubility of 1-(4,4-Difluorocyclohexyl)propan-1-one

Based on its structure, we can make the following predictions:

  • High Solubility in Polar Aprotic Solvents: The significant polarity of the molecule, arising from both the ketone and the difluoro groups, suggests it will be highly soluble in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane. These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.

  • Moderate to Good Solubility in Polar Protic Solvents: The ability of the ketone to accept hydrogen bonds should promote solubility in alcohols like ethanol and methanol. However, the lack of a hydrogen bond donor on the solute might limit its solubility compared to compounds that can both donate and accept hydrogen bonds.

  • Limited Solubility in Nonpolar Solvents: The molecule's overall polarity will likely make it less soluble in nonpolar solvents such as hexane and toluene, which cannot effectively solvate the polar ketone and difluoro groups.

  • Potential for Hydration: Fluorinated ketones are known to exist in equilibrium with their hydrated (gem-diol) forms in aqueous solutions.[5] While this guide focuses on organic solvents, the presence of water as an impurity in some solvents could influence solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Since no specific solubility data for 1-(4,4-Difluorocyclohexyl)propan-1-one is readily available, empirical determination is necessary. The following protocols describe a robust method for quantifying the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • 1-(4,4-Difluorocyclohexyl)propan-1-one (solute)

  • A range of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, dichloromethane, methanol, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Evaporating dishes or pre-weighed vials

  • Oven or vacuum oven

  • Desiccator

Experimental Workflow: The "Excess Solid" Method

The "excess solid" or "shake-flask" method is a common and reliable technique for determining equilibrium solubility.[6]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess solid solute to a known volume of solvent in a vial. B Seal the vial and agitate at a constant temperature for a sufficient time (e.g., 24-48 hours). A->B C Allow the solution to stand for undissolved solid to settle. B->C D Withdraw a known volume of the supernatant using a syringe. C->D E Filter the supernatant through a syringe filter into a pre-weighed container. D->E F Evaporate the solvent from the filtered solution. E->F G Dry the container to a constant weight. F->G H Calculate the solubility from the mass of the dissolved solid and the volume of the solution. G->H

Detailed Protocol
  • Preparation:

    • To a series of vials, add a measured volume (e.g., 2 mL) of each of the selected organic solvents.

    • Add an excess amount of 1-(4,4-Difluorocyclohexyl)propan-1-one to each vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Sampling:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

  • Quantification:

    • Place the container in a well-ventilated fume hood and allow the solvent to evaporate. This can be expedited by gentle heating in an oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent has evaporated, dry the container with the solid residue to a constant weight in an oven or vacuum oven.

    • Cool the container in a desiccator and weigh it on an analytical balance.

  • Calculation:

    • The mass of the dissolved solid is the final weight of the container minus the initial weight of the empty container.

    • Solubility is calculated as the mass of the dissolved solid divided by the volume of the solution withdrawn. The results are typically expressed in g/L or mg/mL.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table.

SolventPolarity ClassPredicted SolubilityExperimentally Determined Solubility (g/L at 25°C)
HexaneNonpolarLowTo be determined
TolueneNonpolarLow to ModerateTo be determined
Diethyl EtherNonpolarModerateTo be determined
DichloromethanePolar AproticHighTo be determined
Ethyl AcetatePolar AproticHighTo be determined
AcetonePolar AproticHighTo be determined
EthanolPolar ProticModerate to HighTo be determined
MethanolPolar ProticModerate to HighTo be determined

Advanced Considerations and Alternative Methods

Temperature Dependence of Solubility

The solubility of a solid in a liquid typically increases with temperature. For applications such as recrystallization, it is valuable to determine the solubility at different temperatures. This can be achieved by performing the shake-flask method at various controlled temperatures.

High-Throughput Solubility Screening

In a drug discovery setting, high-throughput methods are often employed to screen the solubility of many compounds in various solvents.[6] Techniques such as HPLC-based methods or methods utilizing multi-well plates with automated liquid handlers can significantly increase the efficiency of solubility determination.

Computational Solubility Prediction

In recent years, machine learning and computational chemistry models have been developed to predict the solubility of organic compounds.[7][8] These models use a variety of molecular descriptors to estimate solubility in different solvents. While these methods can provide useful initial estimates, they should be validated with experimental data, especially for novel chemical entities.[9]

Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding and determining the . Based on its molecular structure, we predict that this compound will exhibit good solubility in polar aprotic and protic solvents, and limited solubility in nonpolar solvents. The provided experimental protocol offers a reliable and straightforward method for obtaining quantitative solubility data.

Future work should focus on the experimental determination of the solubility of this compound in a wide range of solvents and at various temperatures. This empirical data will be invaluable for its application in organic synthesis, medicinal chemistry, and materials science. Furthermore, a deeper understanding of the solid-state properties (e.g., crystal polymorphism) of 1-(4,4-Difluorocyclohexyl)propan-1-one would provide further insight into its solubility behavior.

References

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  • Unbehend, E., & Schade, S. M. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
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  • Nguyen, B., Tielker, D., Tshitoyan, V., & Blackmond, D. G. (2020).
  • Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

  • Unknown. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
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  • Unknown. HF-mediated equilibrium between fluorinated ketones and the corresponding α-fluoroalcohols.
  • Priebbenow, D. L., Pilkington, R. L., Hearn, K. N., & Polyzos, A. (2021). Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes. Organic Chemistry Portal.
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Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4,4-Difluorocyclohexyl)propan-1-one: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] Over half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to fine-tune molecular properties for enhanced therapeutic performance.[3] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form exceptionally strong bonds with carbon—allow it to profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][4]

Among the diverse array of fluorinated motifs, the 4,4-difluorocyclohexyl group has emerged as a particularly valuable scaffold.[5][6] This gem-difluorinated aliphatic ring serves as a crucial bioisostere for metabolically vulnerable groups, such as cyclohexanone or gem-dimethyl moieties. By replacing a metabolically labile position with a chemically robust C-F bond, the 4,4-difluorocyclohexyl group can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby extending a drug's half-life and improving its pharmacokinetic profile.[7][8][9]

This technical guide provides a comprehensive overview of the novel building block, 1-(4,4-Difluorocyclohexyl)propan-1-one. While direct literature on this specific ketone is scarce, its synthesis is readily achievable through established methodologies. This document will detail its proposed synthesis from a commercially available precursor, predict its physicochemical and pharmacokinetic properties based on well-understood principles of fluorine chemistry, and explore its potential as a versatile intermediate for the development of next-generation therapeutics.

Proposed Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

The most direct and efficient pathway to synthesize 1-(4,4-Difluorocyclohexyl)propan-1-one is via the reaction of an organometallic reagent with the readily available starting material, 4,4-Difluorocyclohexanecarboxylic acid.[10][11][12] The use of an organolithium reagent is particularly well-suited for this transformation.

Causality in Reagent Selection

The conversion of a carboxylic acid to a ketone requires the addition of a carbon nucleophile. However, carboxylic acids possess an acidic proton that reacts readily with most organometallic reagents in a non-productive acid-base reaction. Organolithium reagents are uniquely effective because they are sufficiently nucleophilic to add to the carboxylate anion that is formed after the initial deprotonation.[13][14] The reaction proceeds through a stable dianion intermediate, which resists further addition of the organolithium reagent.[15] Upon aqueous workup, this intermediate collapses to form the desired ketone. This two-step, one-pot procedure is generally high-yielding and avoids the over-addition to form a tertiary alcohol, a common side reaction when using more reactive Grignard reagents with other carbonyl compounds.[13][15]

SynthesisWorkflow Precursor 4,4-Difluorocyclohexane- carboxylic Acid Intermediate Lithium Dianion Intermediate Precursor->Intermediate 1. Deprotonation 2. Nucleophilic Addition Reagent Ethyllithium (2 equiv.) Anhydrous THF, -78 °C to 0 °C Product 1-(4,4-Difluorocyclohexyl)- propan-1-one Intermediate->Product Protonation & Dehydration Workup Aqueous Workup (e.g., H3O+) KinaseInhibition cluster_0 Cellular Signaling Pathway Signal Upstream Signal (e.g., Growth Factor) Kinase Target Kinase Signal->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Triggers Drug Drug Candidate (Derived from Building Block) Drug->Kinase Binds & Inhibits

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4,4-Difluorocyclohexyl Moiety in Asymmetric Synthesis

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The 4,4-difluorocyclohexyl group, in particular, has emerged as a valuable bioisostere for various carbocyclic and heterocyclic systems, providing a unique combination of steric bulk and electronic properties.[3] 1-(4,4-Difluorocyclohexyl)propan-1-one is a key building block that introduces this desirable moiety. The development of asymmetric synthetic routes starting from this prochiral ketone is paramount for accessing enantiomerically pure compounds with potentially enhanced pharmacological profiles.

While specific, published asymmetric transformations of 1-(4,4-difluorocyclohexyl)propan-1-one are not extensively documented, this guide provides detailed, scientifically-grounded protocols for its application in key asymmetric reactions. These protocols are based on well-established, highly reliable methodologies that have proven effective for structurally analogous and sterically demanding ketones. This document is intended to serve as a comprehensive resource for researchers in drug discovery and synthetic chemistry, enabling the exploration of new chiral chemical space centered around the 4,4-difluorocyclohexyl motif.

Part 1: Enantioselective Reduction of the Carbonyl Group

The asymmetric reduction of the prochiral ketone to the corresponding chiral alcohol, 1-(4,4-difluorocyclohexyl)propan-1-ol, is a fundamental and highly valuable transformation. The resulting chiral alcohol can serve as a versatile intermediate for a wide range of further synthetic elaborations. Two of the most powerful and predictable methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori-Ikariya asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.[4][5] The catalyst forms a complex with the borane and the ketone, creating a rigid, chiral environment that directs the hydride delivery to one of the two enantiotopic faces of the carbonyl group.[6]

CBS_Reduction Ketone 1-(4,4-Difluorocyclohexyl)propan-1-one Ternary_Complex Ketone-Catalyst-Borane Transition State Ketone->Ternary_Complex CBS_Catalyst (S)-Me-CBS Catalyst Catalyst_Borane_Complex Catalyst-Borane Complex CBS_Catalyst->Catalyst_Borane_Complex + BH3 Borane BH3•SMe2 Catalyst_Borane_Complex->Ternary_Complex Coordination Product_Complex Product-Catalyst Complex Ternary_Complex->Product_Complex Hydride Transfer (Enantioselective Step) Product_Complex->CBS_Catalyst Catalyst Regeneration Chiral_Alcohol Chiral (S)-Alcohol Product_Complex->Chiral_Alcohol

Caption: Catalytic cycle for the organocatalytic asymmetric Michael addition.

Protocol 3: Asymmetric Michael Addition to trans-β-Nitrostyrene

  • Materials:

    • 1-(4,4-Difluorocyclohexyl)propan-1-one

    • trans-β-Nitrostyrene

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

    • Benzoic Acid

    • Toluene

    • Standard workup and purification reagents

  • Procedure:

    • To a vial, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 0.1 eq) and benzoic acid (0.1 mmol, 0.1 eq).

    • Add toluene (2 mL) and stir for 10 minutes.

    • Add 1-(4,4-difluorocyclohexyl)propan-1-one (2.0 mmol, 2.0 eq).

    • Add trans-β-nitrostyrene (1.0 mmol, 1.0 eq) and stir the reaction at room temperature.

    • Monitor the reaction by TLC until the nitrostyrene is consumed (typically 24-48 hours).

    • Concentrate the reaction mixture directly onto silica gel.

    • Purify by flash column chromatography to afford the desired γ-nitroketone.

    • Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC.

Table 3: Expected Performance of Asymmetric Michael Addition

ParameterExpected OutcomeRationale / Comments
Yield 80-95%High yields are common for this type of organocatalytic reaction.
Diastereomeric Ratio (dr) >10:1 (syn)The catalyst generally provides high diastereoselectivity.
Enantiomeric Excess (ee) >95%Excellent enantiocontrol is expected due to the well-organized transition state.
Asymmetric Aldol Reaction with an Aldehyde

The direct asymmetric aldol reaction between a ketone (acting as the enamine precursor) and an aldehyde is a powerful tool for constructing chiral β-hydroxy ketones. C[7][8]hiral amines, such as proline and its derivatives, are effective catalysts for this transformation.

Protocol 4: Asymmetric Aldol Reaction with 4-Nitrobenzaldehyde

  • Materials:

    • 1-(4,4-Difluorocyclohexyl)propan-1-one

    • 4-Nitrobenzaldehyde

    • L-Proline

    • Dimethyl Sulfoxide (DMSO)

    • Standard workup and purification reagents

  • Procedure:

    • To a vial, add 1-(4,4-difluorocyclohexyl)propan-1-one (2.0 mmol, 2.0 eq), 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq), and L-proline (0.3 mmol, 0.3 eq).

    • Add DMSO (2 mL) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC (typically complete in 48-72 hours).

    • Upon completion, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield the β-hydroxy ketone.

    • Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC.

Table 4: Expected Performance of Asymmetric Aldol Reaction

ParameterExpected OutcomeRationale / Comments
Yield 70-90%Good yields are expected, although reaction times may be long.
Diastereomeric Ratio (dr) >10:1 (anti)Proline catalysis typically favors the anti-diastereomer for cyclohexanone derivatives.
Enantiomeric Excess (ee) >95%High enantioselectivity is characteristic of proline-catalyzed aldol reactions.

Conclusion

1-(4,4-Difluorocyclohexyl)propan-1-one is a promising, yet underexplored, building block for asymmetric synthesis. The protocols detailed in this guide provide robust and reliable starting points for the enantioselective synthesis of chiral molecules containing the medicinally relevant 4,4-difluorocyclohexyl moiety. By leveraging well-established catalytic systems such as the CBS reduction, Noyori-Ikariya asymmetric transfer hydrogenation, and organocatalyzed Michael and aldol additions, researchers can confidently access a diverse range of novel, enantiomerically enriched compounds for applications in drug discovery and development. The steric and electronic properties of the difluorocyclohexyl group are anticipated to facilitate high levels of stereocontrol in these transformations.

References

  • BenchChem. (2025). Application Notes and Protocols for Stereoselective Reactions Involving Dicyclohexyl Ketone.
  • Melchiorre, P., et al. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric syntheses. Part 11. Reduction of ketones and related ketone oximes with lithium aluminium hydride–3-O-cyclohexylmethyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex to give optically active alcohols and amines. RSC Publishing.
  • Scilit. (n.d.). Asymmetric Reductions. VIII. the Action of the Grignard Reagent from (+)-1-Chloro-2-methylbutane on Cyclohexyl Alkyl Ketones 1.
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). Asymmetric Michael addition of ketones to nitroolefins.
  • MDPI. (2021, August 20).
  • ACS Publications. (2003, June 10). Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine | Organic Letters.
  • PubMed. (2024, August 12).
  • Universidade Federal de Minas Gerais. (n.d.).
  • Wikipedia. (n.d.). Corey–Itsuno reduction.
  • University of Liverpool. (2020, August 1).
  • Semantic Scholar. (n.d.).
  • ACS Publications. (n.d.). Asymmetric Reduction. A Convenient Method for the Reduction of Alkynyl Ketones | The Journal of Organic Chemistry.
  • RSC Publishing. (n.d.).
  • PubMed. (2009). Asymmetric Organocatalytic Domino Michael/aldol Reactions: Enantioselective Synthesis of Chiral Cycloheptanones, Tetrahydrochromenones, and Polyfunctionalized bicyclo[3.2.1]octanes.
  • Scribd. (n.d.). Review CBS | PDF | Enantioselective Synthesis | Physical Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (2021, April 27).
  • TCI Chemicals. (n.d.).
  • ResearchGate. (2025, August 6). Asymmetric transfer hydrogenation of aromatic ketones with the ruthenium(II) catalyst derived from C2 symmetric N,N′-bis[(1S)-1-benzyl-2-O-(diphenylphosphinite)ethyl]ethanediamide.
  • Center for Nonlinear Studies. (2021, April 27).
  • ResearchGate. (n.d.). Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine.
  • Elsevier. (2004, July 15). Enantioselective organocatalytic aldehyde–aldehyde cross-aldol couplings. The broad utility of a-thioacetal aldehydes.
  • Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones.
  • MDPI. (2025, July 18).
  • BenchChem. (n.d.). Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold in Modern Medicinal Chemistry.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
  • PubMed. (2007, October 15). The role of fluorine in medicinal chemistry.
  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.

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Application Note: 1-(4,4-Difluorocyclohexyl)propan-1-one as a Strategic Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise modulation of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile is often achieved through targeted fluorination. 1-(4,4-Difluorocyclohexyl)propan-1-one has emerged as a highly versatile, dual-purpose building block. It combines the well-documented metabolic stability of a gem-difluorocyclohexyl core with the synthetic malleability of an ethyl ketone handle. This application note provides researchers and drug development professionals with mechanistic insights, comparative pharmacokinetic data, and validated synthetic protocols for integrating this scaffold into advanced active pharmaceutical ingredients (APIs).

Physicochemical Profile & Structural Rationale

The utility of 1-(4,4-difluorocyclohexyl)propan-1-one lies in its specific structural components. The propan-1-one moiety provides an electrophilic center primed for nucleophilic attack, while the fluorinated ring acts as a privileged bioisostere for phenyl or unsubstituted cycloalkyl groups[1].

Table 1: Physicochemical Properties
PropertyValueStrategic Advantage
CAS Number 1592780-45-4Standardized tracking for cGMP sourcing.
Molecular Formula C9H14F2OLow molecular weight (176.21 g/mol ) allows for downstream elaboration without exceeding Lipinski's Rule of 5.
SMILES CCC(=O)C1CCC(F)(F)CC1Predictable 3D conformation; the gem-difluoro group locks the cyclohexane ring into a preferred chair conformation.
Electrophilic Handle Propan-1-oneSupports reductive aminations, Grignard additions, and α -halogenation for heterocycle synthesis.

Mechanistic Insights: The 4,4-Difluorocyclohexyl Advantage

Causality of Metabolic Stability (CYP450 Evasion)

Unsubstituted cyclohexyl rings are highly lipophilic and notoriously vulnerable to oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver. This oxidation primarily occurs via hydroxylation at the sterically accessible C4 position of the ring. By replacing the C4 hydrogens with fluorine atoms, medicinal chemists effectively "block" this metabolic soft spot[2].

The causality is rooted in bond dissociation energies: the C–F bond is significantly stronger (~105–115 kcal/mol) than the C–H bond (~98 kcal/mol), making it highly resistant to CYP450-mediated oxidative insertion[3]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms exerts an inductive effect that can lower the pKa of adjacent basic amines in the final drug molecule, thereby modulating overall lipophilicity (logP) and improving passive membrane permeability[4].

Table 2: Comparative In Vitro Metabolic Stability

Data synthesized from benchmark SAR studies on cyclohexyl vs. difluorocyclohexyl bioisosteres in kinase inhibitor scaffolds.

R-Group MotifHuman Liver Microsomes (HLM) t1/2​ Mouse Liver Microsomes (MLM) t1/2​ Primary Metabolic Liability
Cyclohexyl 15 - 25 min< 10 minRapid C4-hydroxylation
4-Hydroxycyclohexyl 30 - 45 min15 - 20 minPhase II Glucuronidation
4,4-Difluorocyclohexyl > 145 min 60 - 85 min Highly resistant to Phase I oxidation

Synthetic Workflows & Methodologies

The following protocols detail the transformation of 1-(4,4-difluorocyclohexyl)propan-1-one into two highly privileged pharmaceutical motifs. Each protocol is designed as a self-validating system, incorporating in-process controls to ensure high-fidelity synthesis.

Protocol A: Reductive Amination (Synthesis of Secondary/Tertiary Amines)

This workflow converts the ketone into a sterically hindered amine, a common linkage in GPCR ligands and ion channel modulators.

Rationale: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) over Sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting ketone. Titanium tetraisopropoxide (Ti(O-iPr)4) is used as a Lewis acid to drive the initial imine/enamine formation, which is critical for sterically hindered secondary ketones.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under N2, dissolve 1-(4,4-difluorocyclohexyl)propan-1-one (1.0 equiv, 10 mmol) and the desired primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Lewis Acid Catalysis: Add Ti(O-iPr)4 (2.0 equiv) dropwise at room temperature. Stir the reaction mixture for 6–8 hours. Self-Validation: Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2, visualizing with KMnO4 stain).

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. The titanium salts will precipitate as a white solid. Filter the biphasic mixture through a pad of Celite to remove the emulsion-causing salts.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: α -Bromination and Hantzsch Thiazole Condensation

This workflow utilizes the α -carbon of the propan-1-one chain to construct a 2-aminothiazole ring, a ubiquitous hinge-binding motif in kinase inhibitors.

Rationale: The ethyl chain provides a secondary α -carbon. Bromination at this position generates an α -bromo ketone. Subsequent condensation with thiourea via the Hantzsch thiazole synthesis yields a 5-methylthiazole derivative. The methyl group at the 5-position of the thiazole often fills a critical hydrophobic pocket in the ATP-binding site of kinases.

Step-by-Step Procedure:

  • α -Bromination: Dissolve the ketone (1.0 equiv) in a mixture of THF and a catalytic amount of 33% HBr in acetic acid. Cool to 0 °C.

  • Halogen Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise. Stir for 2 hours at room temperature. Self-Validation: LC-MS should indicate the mass of the desired α -bromo ketone [M+H]+ = 255.0 / 257.0 (1:1 isotopic ratio indicating mono-bromination).

  • Solvent Exchange: Concentrate the crude mixture in vacuo and redissolve the residue in absolute ethanol (0.5 M).

  • Cyclization: Add thiourea (1.2 equiv) to the ethanolic solution. Attach a reflux condenser and heat the mixture to 80 °C for 3–4 hours.

  • Precipitation: Cool the mixture to room temperature. The hydrobromide salt of the aminothiazole will often precipitate directly. To isolate the free base, neutralize the mixture with 10% aqueous NH4OH until pH 8 is reached.

  • Filtration: Collect the precipitated 2-amino-5-methyl-4-(4,4-difluorocyclohexyl)thiazole via vacuum filtration, wash with cold water and cold ethanol, and dry under high vacuum.

Workflow Visualization

The following diagram maps the synthetic divergence of 1-(4,4-difluorocyclohexyl)propan-1-one, demonstrating how a single building block is channeled into distinct therapeutic classes based on the chosen electrophilic reaction pathway.

G A 1-(4,4-Difluorocyclohexyl) propan-1-one B Reductive Amination (Primary/Secondary Amines) A->B NaBH(OAc)3 / Amine C α-Bromination & Thiazole Condensation A->C Br2, then Thiourea D Grignard Addition (Tertiary Alcohols) A->D RMgX E Target: GPCR Ligands (Enhanced Lipophilicity) B->E F Target: Kinase Inhibitors (Improved Half-life) C->F G Target: Ion Channel Modulators (Metabolic Stability) D->G

Synthetic divergence of 1-(4,4-difluorocyclohexyl)propan-1-one into key pharmaceutical scaffolds.

References

  • ChemSrc Database. 1-(4,4-Difluorocyclohexyl)propan-1-one | CAS#:1592780-45-4. Chemical & Physical Properties. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors. Discusses the integration of the metabolically stable 4,4-difluorocyclohexyl moiety. Available at:[Link]

  • National Institutes of Health (PMC). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. Analyzes the comparative metabolic half-life of cyclohexyl vs. difluorocyclohexyl R-groups in human liver microsomes. Available at:[Link]

Sources

Introduction: The Strategic Value of the 4,4-Difluorocyclohexyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthetic Utility of 1-(4,4-Difluorocyclohexyl)propan-1-one for Pharmaceutical Research

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] The 1,3-diphenylpropane structure, for instance, is a recognized "privileged scaffold" in developing anti-inflammatory and anticancer agents.[2] The introduction of a gem-difluoro group, as seen in 1-(4,4-difluorocyclohexyl)propan-1-one, serves as a powerful bioisosteric replacement for a carbonyl or methylene group. This modification can enhance pharmacokinetic properties and lead to novel interactions with biological targets.[2] Derivatives of difluorocyclohexane have been investigated as modulators of Interleukin-17 (IL-17), a key cytokine in inflammatory and autoimmune diseases, underscoring the therapeutic potential of this structural motif.[3]

This guide provides detailed experimental protocols for key reactions involving 1-(4,4-difluorocyclohexyl)propan-1-one, a versatile building block for creating diverse and novel chemical entities. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and ensuring procedural robustness.

Synthesis of the Starting Material: 1-(4,4-Difluorocyclohexyl)propan-1-one

The most direct route to the title compound is through a Friedel-Crafts acylation of a suitable difluorocyclohexane precursor. The following protocol is a generalized procedure based on established methods for acylating aromatic and aliphatic systems.[4]

Protocol 1: Friedel-Crafts Acylation

Objective: To synthesize 1-(4,4-difluorocyclohexyl)propan-1-one.

Principle: A Lewis acid catalyst, such as aluminum trichloride (AlCl₃), activates propionyl chloride, which then acts as an electrophile in a substitution reaction with a 1,1-difluorocyclohexane derivative.

Materials:

  • 1,1-Difluorocyclohexane (or a suitable activated precursor)

  • Propionyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Dilute hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-salt bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum trichloride (1.1 eq) and anhydrous DCM.

  • Cool the stirred suspension to approximately -10 °C using an ice-salt bath.

  • Prepare a solution of 1,1-difluorocyclohexane (1.0 eq) and propionyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the solution dropwise to the AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature is maintained between -5 °C and 0 °C.[4]

  • After the addition is complete, stir the reaction mixture at this temperature for an additional 30-60 minutes. Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Carefully quench the reaction by slowly adding it to a beaker of crushed ice containing dilute HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until effervescence ceases.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude 1-(4,4-difluorocyclohexyl)propan-1-one by vacuum distillation or column chromatography on silica gel.

Core Synthetic Transformations

The carbonyl group of 1-(4,4-difluorocyclohexyl)propan-1-one is a versatile handle for a variety of synthetic transformations, including carbon-carbon bond formation, olefination, and reduction.

Reaction Protocol 2: Grignard Reaction for Tertiary Alcohol Synthesis

Objective: To convert the ketone into a tertiary alcohol via nucleophilic addition of a Grignard reagent, forming a new carbon-carbon bond.

Principle: The highly nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon.[5][6] A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and react readily with water.[7]

Workflow for Grignard Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry all glassware prep2 Establish inert (N2) atmosphere prep1->prep2 react1 Dissolve ketone in anhydrous ether/THF prep2->react1 react2 Cool to 0 °C react1->react2 react3 Add Grignard reagent dropwise via syringe react2->react3 react4 Stir at 0 °C to RT react3->react4 workup1 Quench with sat. aq. NH4Cl or HCl react4->workup1 workup2 Perform aqueous extraction workup1->workup2 workup3 Dry organic layer (Na2SO4) workup2->workup3 workup4 Purify via column chromatography workup3->workup4 product Tertiary Alcohol Product workup4->product

Caption: General workflow for the Grignard reaction.

Detailed Step-by-Step Protocol

Materials:

  • 1-(4,4-Difluorocyclohexyl)propan-1-one

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) or 1 M HCl

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Assemble a flame-dried round-bottom flask with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Dissolve 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via syringe. A cloudy precipitate may form.[6]

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add more diethyl ether, and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude tertiary alcohol by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

ParameterSpecificationRationale
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent and must be free of water to prevent reagent decomposition.[7]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.[8]
Workup Saturated aq. NH₄ClA mild acidic quench to protonate the alkoxide and decompose excess Grignard reagent.

Reaction Protocol 3: Wittig Reaction for Alkene Synthesis

Objective: To convert the ketone's carbonyl group into a carbon-carbon double bond, yielding an alkene.[9]

Principle: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (the Wittig reagent).[10][11] The mechanism is believed to proceed via a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and a phosphine oxide byproduct.[11][12]

Simplified Wittig Reaction Mechanism

ketone Ketone (R1-C(=O)-R2) intermediate Oxaphosphetane (4-membered ring) ketone->intermediate + ylide Phosphonium Ylide (Ph3P=CHR3) ylide->intermediate alkene Alkene (R1R2C=CHR3) intermediate->alkene Decomposes byproduct Triphenylphosphine Oxide (Ph3P=O) intermediate->byproduct

Caption: Key stages of the Wittig olefination reaction.

Detailed Step-by-Step Protocol

Materials:

  • 1-(4,4-Difluorocyclohexyl)propan-1-one

  • A phosphonium salt (e.g., Methyltriphenylphosphonium bromide)

  • A strong, non-nucleophilic base (e.g., n-Butyllithium (n-BuLi) or Sodium hydride (NaH))

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Ylide Preparation:

    • Add the phosphonium salt (1.2 eq) and a magnetic stir bar to a flame-dried, three-necked flask under an inert atmosphere.

    • Add anhydrous THF and cool the resulting suspension to 0 °C (for n-BuLi) or allow it to remain at room temperature (for NaH).

    • Slowly add the strong base (1.1 eq). If using n-BuLi, a deep yellow or orange color will develop, indicating ylide formation. If using NaH, the reaction may require gentle warming and longer stirring times. Stir for 1-2 hours.[10]

  • Olefination Reaction:

    • In a separate flame-dried flask, dissolve 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 eq) in anhydrous THF.

    • Cool the ylide solution to 0 °C and add the ketone solution dropwise via syringe or cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor for the disappearance of the ketone by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water or saturated NaHCO₃ solution.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification can be challenging due to the triphenylphosphine oxide byproduct. It can often be removed by careful column chromatography or by precipitation from a nonpolar solvent like hexane or a hexane/ether mixture.[8]

ParameterSpecificationRationale
Base n-BuLi, NaH, or KHMDSA strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide.[13]
Solvent Anhydrous THF or Diethyl EtherAprotic solvents are required that will not react with the strong base or the ylide.[13]
Temperature 0 °C to Room TemperatureYlide formation is often done at low temperatures to control reactivity, followed by warming for the olefination step.
Purification Column Chromatography / PrecipitationTriphenylphosphine oxide is a common and often difficult-to-remove byproduct of the reaction.

Reaction Protocol 4: Catalytic Transfer Hydrogenation for Secondary Alcohol Synthesis

Objective: To selectively reduce the ketone to the corresponding secondary alcohol.

Principle: Catalytic transfer hydrogenation is a powerful alternative to using metal hydrides or high-pressure H₂ gas. In this process, a stable hydrogen donor, typically 2-propanol, transfers hydrogen to the substrate mediated by a transition metal catalyst (e.g., Iridium or Ruthenium complexes). The reaction is often driven by the removal of the acetone byproduct.[14]

Logical Relationship of Key Reactions

Caption: Products derived from the starting ketone via different synthetic pathways.

Detailed Step-by-Step Protocol

Materials:

  • 1-(4,4-Difluorocyclohexyl)propan-1-one

  • 2-Propanol (reagent grade)

  • Transfer hydrogenation catalyst (e.g., an [Ir(cod)(NHC)(PR₃)] complex)

  • Base (e.g., Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH))

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 eq), the iridium catalyst (0.01-0.05 eq), and the base (0.05 eq).

  • Add 2-propanol as the solvent and hydrogen source.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Once complete, cool the mixture to room temperature and remove the 2-propanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude secondary alcohol by flash column chromatography if necessary.

ParameterSpecificationRationale
Catalyst Iridium or Ruthenium NHC complexesHighly efficient for transfer hydrogenation of ketones.[14]
H-Donor 2-PropanolServes as both the solvent and the source of hydrogen atoms.
Base t-BuOK or KOHRequired as a co-catalyst to activate the catalytic cycle.[14]
Temperature 80-85 °C (Reflux)Provides the necessary thermal energy to drive the catalytic process.

Conclusion

1-(4,4-Difluorocyclohexyl)propan-1-one is a valuable synthetic intermediate. The protocols detailed herein for Grignard addition, Wittig olefination, and catalytic transfer hydrogenation provide robust and reliable methods for accessing a range of derivatives. These reactions transform the ketone into tertiary alcohols, alkenes, and secondary alcohols, respectively, thereby enabling the exploration of chemical space around the privileged difluorocyclohexyl scaffold for applications in drug discovery and development.

References

  • University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction.
  • Winthrop University Department of Chemistry. (n.d.). The Grignard Reaction.
  • Ashenhurst, J. (2018, February 6). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Mąkosza, A., & Fedoryński, M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 234–263. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2021). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. [Link]

  • Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh.
  • ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. [Link]

  • Kilway, K. V., & Clevenger, R. (2007). Experiment 1: Grignard Reaction. University of Missouri – Kansas City.
  • PrepChem. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12435-12440. [Link]

  • Beilstein Journals. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]

  • MDPI. (2019, December 21). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. Retrieved from [Link]

Sources

Application Notes & Protocols: 1-(4,4-Difluorocyclohexyl)propan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern drug discovery, the strategic fluorination of aliphatic ring systems is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(4,4-Difluorocyclohexyl)propan-1-one (CAS: 1592780-45-4) [1] is a highly versatile, commercially available building block that seamlessly integrates the robust 4,4-difluorocyclohexyl bioisostere with a reactive propan-1-one handle.

This application note provides a comprehensive guide for medicinal chemists on how to leverage this dialkyl ketone[2] to synthesize sterically hindered amines, complex heterocycles, and metabolically resistant lipophilic scaffolds.

Strategic Rationale: The "Why" Behind the Structure

The choice to incorporate a 1-(4,4-difluorocyclohexyl)propyl moiety over a standard phenyl or unsubstituted cyclohexyl group is driven by three critical causality factors in medicinal chemistry:

  • Metabolic Shielding (CYP450 Resistance): Unsubstituted cyclohexyl rings are notorious for undergoing rapid Phase I metabolism (specifically C4-hydroxylation by CYP3A4 and CYP2D6). By introducing a gem-difluoro group at the C4 position, the site of metabolism is sterically and electronically blocked. This exact strategy was successfully used to develop fluorinated analogues of the cardiovascular drug perhexiline, effectively blocking CYP2D6 metabolism and prolonging the drug's half-life[3].

  • Conformational Locking & Target Fit: The strongly electronegative fluorine atoms exert a dipole moment that biases the cyclohexane ring into a specific chair conformation (with the C-F bonds occupying equatorial/axial positions depending on adjacent substituents). This pre-organization enhances binding affinity. For instance, the 4,4-difluorocyclohexyl group perfectly fits into the catalytic domain of PARP1 (as seen in the inhibitor NMS-P118), establishing favorable hydrophobic interactions with Tyr889[4]. It is also highly effective at occupying the S4 hydrophobic cleft in SARS-CoV-2 Mpro (3CL protease) inhibitors[5].

  • Lipophilicity Modulation: While fluorine increases lipophilicity (LogP), the gem-difluoro group is less lipophilic than a fully aromatic trifluoromethyl group, striking a balance that allows for blood-brain barrier (BBB) penetration without excessive non-specific protein binding[4].

MetabolicStability A Unsubstituted Cyclohexyl High CYP450 Liability B C4-Hydroxylation CYP3A4 / CYP2D6 A->B C Rapid Clearance Short t½ B->C D 4,4-Difluorocyclohexyl Metabolically Blocked E Steric & Electronic Shielding of C4 D->E F Prolonged Half-Life Improved PK Profile E->F

Metabolic stabilization: Cyclohexyl vs. 4,4-difluorocyclohexyl bioisostere clearance pathways.

Quantitative Data: Physicochemical Impact

To understand the impact of substituting a standard ring system with the 4,4-difluorocyclohexyl moiety, consider the following comparative baseline metrics:

PropertyPhenyl RingUnsubstituted Cyclohexyl4,4-Difluorocyclohexyl
Geometry Planar (sp²)3D Chair (sp³)3D Chair (sp³)
Lipophilicity (ΔLogP) HighHighestModerate-High
CYP450 Liability Moderate (Aromatic oxidation)High (C4 Hydroxylation)Low (Blocked by CF₂)[3]
Receptor Pocket Fit Flat hydrophobicDeep hydrophobicPolarized hydrophobic[5]
Inductive Effect (pKa) NeutralElectron-donatingElectron-withdrawing

Synthetic Workflows & Divergent Applications

The propan-1-one moiety of 1-(4,4-difluorocyclohexyl)propan-1-one serves as a versatile electrophilic node. Because it is a dialkyl ketone, it is inherently less reactive than an aldehyde or an aryl ketone. Consequently, specific catalytic interventions are required to drive reactions to completion.

Synthesis Core 1-(4,4-Difluorocyclohexyl)propan-1-one (CAS: 1592780-45-4) RedAm Reductive Amination Ti(OiPr)4, NaBH(OAc)3 Core->RedAm 1° or 2° Amine AlphaBr α-Bromination NBS, p-TsOH Core->AlphaBr Halogenation Amine Sterically Hindered Amines (GPCR/Kinase Targets) RedAm->Amine Thiazole Hantzsch Thiazole Synthesis (Antiviral Scaffolds) AlphaBr->Thiazole Thioamide

Divergent synthetic workflows utilizing 1-(4,4-Difluorocyclohexyl)propan-1-one in drug discovery.

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Objective: Synthesize a sterically hindered secondary or tertiary amine. Causality & Rationale: Standard reductive amination conditions (NaBH(OAc)₃/AcOH) often fail with 1-(4,4-difluorocyclohexyl)propan-1-one. The electron-withdrawing nature of the difluorocyclohexyl group, combined with the steric bulk of the propyl chain, renders the ketone carbon poorly electrophilic. To overcome this, Titanium(IV) isopropoxide (Ti(OiPr)₄) is used as a potent Lewis acid and water scavenger. It forces the transient iminium formation to completion before the reducing agent is introduced, preventing premature reduction of the ketone to the corresponding alcohol.

Materials:

  • 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 equiv)[1]

  • Primary or Secondary Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (2.0 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Anhydrous Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried flask under N₂, dissolve the ketone (1.0 mmol) and the amine (1.2 mmol) in anhydrous DCE (5.0 mL).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 mmol) dropwise at room temperature. Stir the reaction mixture for 12–16 hours.

    • Self-Validation Check (IPC): TLC monitoring is ineffective due to the lack of a UV chromophore on the starting ketone. Withdraw a 10 µL aliquot, quench with MeOH, and analyze via GC-MS or LC-MS (using CAD or ELSD detectors) to confirm the disappearance of the ketone mass (m/z 176.21) and the formation of the imine/enamine intermediate.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) in small portions to manage hydrogen gas evolution. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench & Workup: Quench the reaction by slowly adding 1M aqueous NaOH (5 mL) to precipitate titanium dioxide salts. Stir vigorously for 30 minutes until the organic and aqueous layers are distinctly separated by a white suspension.

  • Filtration & Extraction: Filter the mixture through a pad of Celite to remove the TiO₂ salts, washing the pad with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient) to yield the target amine.

Protocol B: α-Bromination for Hantzsch Thiazole Synthesis

Objective: Generate an α-bromo ketone intermediate to construct 2,4-disubstituted thiazoles (a common motif in broad-spectrum antiviral agents)[6]. Causality & Rationale: Bromination of this specific ketone occurs preferentially at the C2 position of the propyl chain rather than the cyclohexyl ring. This regioselectivity is driven by the thermodynamic stability of the enol intermediate forming on the less sterically hindered, non-fluorinated side of the carbonyl.

Materials:

  • 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Enolization: Dissolve the ketone (1.0 mmol) in anhydrous THF (5 mL) and add p-TsOH (0.1 mmol). Stir at room temperature for 15 minutes to initiate enolization.

  • Bromination: Add NBS (1.05 mmol) in a single portion. Heat the reaction to 60 °C for 2 hours. The solution will transition from pale yellow to colorless as the active bromine is consumed.

  • Workup: Cool to room temperature, dilute with Et₂O, and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over MgSO₄ and concentrate.

    • Self-Validation Check (IPC): 1H-NMR of the crude mixture should show a distinct downfield shift of the α-proton (a quartet integrating to 1H, typically around 4.5–4.8 ppm), confirming successful halogenation at the C2 position.

  • Thiazole Cyclization (Downstream): The crude α-bromo ketone can be immediately dissolved in EtOH, treated with a thioamide (1.1 equiv), and refluxed for 4 hours to yield the corresponding 4-(1-(4,4-difluorocyclohexyl)ethyl)thiazole derivative.

Sources

Application Note: 1-(4,4-Difluorocyclohexyl)propan-1-one as a Precursor for Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4,4-Difluorocyclohexyl)propan-1-one (CAS:) has emerged as a highly valuable synthetic building block in modern medicinal chemistry and drug development. It combines two critical structural features: a conformationally locked, metabolically stable 4,4-difluorocyclohexyl moiety and a highly versatile propan-1-one electrophilic handle. This guide provides an in-depth technical analysis of its physicochemical properties, structural logic, and validated synthetic protocols for its generation and downstream functionalization.

Physicochemical Profiling & Structural Logic

The strategic incorporation of fluorine in drug design is a well-established paradigm. In the context of 1-(4,4-difluorocyclohexyl)propan-1-one, the gem-difluoro group exerts a profound stereoelectronic effect. The highly electronegative fluorine atoms pull electron density away from the cyclohexane ring, lowering its Highest Occupied Molecular Orbital (HOMO) and rendering the ring highly resistant to oxidative metabolism.

Furthermore, the steric bulk of the fluorine atoms (Van der Waals radius ~1.47 Å) is comparable to oxygen, but the C–F bond is significantly stronger and more polarized. This creates a "Teflon-like" shield that enhances the molecule's residence time in hydrophobic biological targets, acting as a superior bioisostere for phenyl or tert-butyl groups.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Number 1592780-45-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H14F2ODefines the mass and elemental composition.
Molecular Weight 176.21 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Estimated) ~2.4The gem-difluoro substitution increases lipophilicity compared to the unfluorinated analog, enhancing membrane permeability.
Electrophilicity Moderate (Ketone)The propan-1-one carbonyl is sterically accessible for nucleophilic attack, yet stable enough to prevent spontaneous hydration or degradation.

Synthetic Workflows & Experimental Protocols

To ensure high yield and prevent over-alkylation, the synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one is best achieved via a Weinreb amide intermediate [1]. Direct addition of Grignard reagents to carboxylic acids or esters often leads to the formation of tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) forms a stable, five-membered cyclic chelate with the magnesium ion during Grignard addition, which collapses only upon aqueous acidic workup to yield the desired ketone exclusively.

Protocol 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert 4,4-difluorocyclohexanecarboxylic acid to N-methoxy-N-methyl-4,4-difluorocyclohexanecarboxamide. Causality: This intermediate is essential to arrest the subsequent Grignard addition at the ketone oxidation state, preventing over-addition.

  • Activation: Dissolve 4,4-difluorocyclohexanecarboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in portions at 0 °C. Causality: CDI activates the carboxylic acid by forming a highly reactive acyl imidazole. The evolution of CO2 gas serves as a visual indicator of reaction progress.

  • Amidation: Stir the mixture for 1 hour at room temperature. Once gas evolution ceases, add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (TEA, 1.5 eq).

  • Reaction Monitoring (IPC - In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The starting acid ( Rf​ ~0.1) should completely convert to the Weinreb amide ( Rf​ ~0.4). LC-MS validation should show the [M+H]+ peak at m/z 208.1.

  • Workup: Quench the reaction with 1N HCl (20 mL) to protonate and remove unreacted amine. Wash the organic layer with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product is typically pure enough (>95%) to be used directly in the next step.

Protocol 2: Grignard Addition to Form the Target Ketone

Objective: Install the ethyl group to form 1-(4,4-difluorocyclohexyl)propan-1-one.

  • Preparation: Dissolve the Weinreb amide (1.0 eq, 10 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M) and cool the flask to 0 °C using an ice bath under a nitrogen atmosphere.

  • Addition: Dropwise add Ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) over 15 minutes. Causality: The low temperature (0 °C) and slow addition rate prevent localized heating, suppressing potential enolization of the substrate or side reactions. The magnesium forms a stable tetrahedral chelate with the methoxy oxygen and the carbonyl oxygen, halting further nucleophilic attack.

  • Reaction Monitoring (IPC): Stir for 2 hours at 0 °C. Quench a 50 µL aliquot in saturated NH4Cl and extract with EtOAc for TLC analysis. The Weinreb amide ( Rf​ ~0.4) should be entirely replaced by the ketone product ( Rf​ ~0.6 in Hexanes/EtOAc 3:1).

  • Workup & Validation: Carefully quench the bulk reaction mixture with cold saturated aqueous NH4Cl (50 mL) to break the magnesium chelate. Extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify by silica gel flash chromatography (0–10% EtOAc in Hexanes) to yield the target compound as a colorless oil. LC-MS validation should confirm the [M+H]+ peak at m/z 177.1.

SynthWorkflow A 4,4-Difluoro- cyclohexanecarboxylic acid B Weinreb Amide Intermediate A->B N,O-Dimethylhydroxylamine CDI, CH2Cl2 C 1-(4,4-Difluorocyclohexyl) propan-1-one B->C Ethylmagnesium bromide THF, 0°C D Chiral Amine (Reductive Amination) C->D E Tertiary Alcohol (Grignard Addition) C->E

Synthetic workflow from carboxylic acid to target precursor and downstream derivatives.

Application Case Study: Protease Inhibitors & Immunomodulators

The utility of 1-(4,4-difluorocyclohexyl)propan-1-one is highlighted in the synthesis of complex active pharmaceutical ingredients (APIs).

SARS-CoV-2 3CL Protease Inhibitors: In the development of antivirals against SARS-CoV-2, the 3CL protease (Mpro) is a primary target. Researchers have utilized 4,4-difluorocyclohexyl derivatives to occupy the highly hydrophobic S4 subsite of the protease [2]. The propan-1-one precursor is typically subjected to reductive amination to link it to a main peptidomimetic scaffold. Crystallographic data (e.g., PDB IDs: 7LZU, 7M00) reveals that the difluorocyclohexyl ring fits snugly into the S4 cleft, while the fluorine atoms engage in weak, yet stabilizing, multipolar interactions with the backbone amides of the surrounding residues.

IL-17 Modulators: Beyond antivirals, this precursor is heavily utilized in the synthesis of substituted 4,4-difluorocyclohexyl derivatives acting as modulators of Interleukin-17 (IL-17) activity [3]. The ketone handle allows for the rapid construction of heterocycles (such as pyrazoles or thiazoles) or complex amines that are critical for binding to autoimmune targets.

Pharmacophore cluster_0 Structural Modules K 1-(4,4-Difluorocyclohexyl)propan-1-one F 4,4-Difluorocyclohexyl Ring K->F P Propan-1-one Moiety K->P F1 Metabolic Stability (Blocks CYP450 oxidation) F->F1 F2 Hydrophobic S4 Pocket Binding (e.g., 3CLpro) F->F2 P1 Versatile Electrophile (C-C / C-N bond formation) P->P1

Pharmacophore mapping and structural logic of 1-(4,4-Difluorocyclohexyl)propan-1-one.

References

  • Hoffman, R. L., et al. "Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease." National Institutes of Health (NIH) Public Access / PMC. Available at:[Link]

  • World Intellectual Property Organization. "WO2021204801A1 - Difluorocyclohexyl derivatives as IL-17 modulators." Google Patents.
  • Chemsrc. "1-(4,4-Difluorocyclohexyl)propan-1-one | CAS#:1592780-45-4 Chemical Properties." Chemsrc Database. Available at:[Link]

Application Note: A Scalable and Robust Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive guide for the scale-up synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one, a key fluorinated building block for pharmaceutical and materials science applications. The gem-difluorocyclohexane motif is of growing interest for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability in bioactive molecules. We present a robust and scalable two-step synthetic sequence, beginning with the commercially available 4,4-Difluorocyclohexanecarbonitrile and proceeding through a Grignard reaction with ethylmagnesium bromide. This guide is designed for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, critical safety analysis, and scale-up considerations to ensure a safe, efficient, and reproducible synthesis.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway is centered around the well-established and highly reliable reaction of a Grignard reagent with a nitrile to form a ketone.[1][2] This method is particularly advantageous for scale-up due to its high selectivity and the general availability of the required precursors.

The overall reaction is as follows:

Caption: Overall synthetic scheme.

Mechanistic Insight: The synthesis proceeds via two key stages:

  • Nucleophilic Addition: The highly nucleophilic ethyl group of the ethylmagnesium bromide (EtMgBr) attacks the electrophilic carbon of the nitrile (C≡N) group.[3] This forms a new carbon-carbon bond and generates a resonance-stabilized imine anion-magnesium complex. A critical feature of this reaction is that the negatively charged nitrogen intermediate prevents a second addition of the Grignard reagent, thus selectively yielding the ketone upon hydrolysis.[4][5]

  • Hydrolysis: The intermediate imine-magnesium complex is stable until a protic workup is performed.[6] The addition of aqueous acid (e.g., HCl or NH₄Cl) hydrolyzes the imine to the corresponding ketone, our target molecule.[1]

This strategic choice avoids over-alkylation to a tertiary alcohol, a common side reaction when using Grignard reagents with other carbonyl derivatives like esters or acid chlorides.[7]

Process Hazards and Critical Safety Analysis

Scaling up chemical reactions necessitates a thorough understanding of potential hazards. The Grignard reaction, while powerful, presents significant safety challenges that must be rigorously controlled.[8]

  • Extreme Moisture Sensitivity: Grignard reagents react violently with water, leading to their decomposition and the potential for a runaway reaction.[9] All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[10] Solvents must be anhydrous.

  • Exothermic Nature: The formation and reaction of Grignard reagents are highly exothermic.[8][11] The risk of a runaway reaction increases with scale. Heat must be dissipated efficiently through controlled addition rates and effective external cooling (e.g., a reactor jacket or a sufficiently large ice bath).[8]

  • Flammable Solvents: The typical solvents used, such as Tetrahydrofuran (THF) and diethyl ether, are extremely flammable.[10] Diethyl ether has a very low flash point (-45 °C), making THF a preferable choice for larger-scale operations due to its higher flash point (-14 °C).[8] All operations must be performed in a well-ventilated area (fume hood or walk-in hood) free from ignition sources.[12]

  • Pyrophoric Reagents: While solid magnesium turnings are not pyrophoric, finely divided magnesium can be. Commercial Grignard solutions can be pyrophoric and must be handled with care under an inert atmosphere using appropriate syringe or cannula techniques.[12]

A comprehensive risk assessment must be performed before proceeding with the synthesis, and a trained chemist should always be present.[8]

Detailed Experimental Protocols

This protocol is designed for a nominal 1-mole scale, suitable for production in a 10-20 L laboratory reactor.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantity (1 mol scale)MolesNotes
4,4-Difluorocyclohexanecarbonitrile149923-09-3143.16 g/mol 143.2 g1.0Starting material[13]. Ensure it is dry.
Magnesium Turnings7439-95-424.31 g/mol 26.7 g1.1Use freshly purchased turnings.
Ethyl Bromide (Bromoethane)74-96-4108.97 g/mol 125.3 g (85.9 mL)1.15Distill from CaH₂ if not anhydrous grade.
Tetrahydrofuran (THF), Anhydrous109-99-972.11 g/mol ~2.5 L-Must be anhydrous (<50 ppm water).
Iodine7553-56-2253.81 g/mol 1 crystal-For reaction initiation.[11]
Hydrochloric Acid (1 M aq.)7647-01-0-~2 L-For quenching the reaction.
Saturated Sodium Bicarbonate (aq.)144-55-8-~1 L-For workup.
Saturated Sodium Chloride (Brine)7647-14-5-~1 L-For workup.
Ethyl Acetate141-78-6-~3 L-For extraction.
Anhydrous Magnesium Sulfate7487-88-9-As needed-For drying the organic phase.
Step-by-Step Synthesis Protocol

A. Reactor Setup and Inerting:

  • Assemble a multi-neck round-bottom flask or reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel.

  • Thoroughly dry all glassware in an oven at >120 °C for several hours and assemble while hot, allowing it to cool under a stream of dry nitrogen.[8]

  • Charge the reactor with Magnesium turnings (26.7 g, 1.1 mol) and a single crystal of iodine.

  • Add 250 mL of anhydrous THF to the reactor.

B. Grignard Reagent Formation:

  • Charge the addition funnel with a solution of Ethyl Bromide (125.3 g, 1.15 mol) in 500 mL of anhydrous THF.

  • Begin vigorous stirring of the magnesium/THF mixture.

  • Add a small portion (~25 mL) of the ethyl bromide solution to the reactor. The brown color of the iodine should fade, and gentle refluxing should begin, indicating the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once initiated, cool the reactor in an ice-water bath. Add the remaining ethyl bromide solution dropwise, maintaining the internal temperature between 20-30 °C. This addition is highly exothermic.[11]

  • After the addition is complete, stir the resulting grey-black solution for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

C. Reaction with Nitrile:

  • Prepare a solution of 4,4-Difluorocyclohexanecarbonitrile (143.2 g, 1.0 mol) in 750 mL of anhydrous THF.

  • Cool the Grignard reagent solution in the reactor to 0-5 °C using an ice-salt bath.

  • Add the nitrile solution dropwise via the addition funnel over 2-3 hours, carefully maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours or until in-process control (e.g., GC-MS of a quenched aliquot) shows consumption of the starting nitrile.

D. Quench and Workup:

  • Prepare a separate vessel with 1 L of 1 M HCl, cooled to 0 °C in an ice bath.

  • CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture to the cold acid solution with vigorous stirring. This quench is highly exothermic and will release flammable gases. Ensure adequate cooling and ventilation.

  • Continue stirring until all magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with Ethyl Acetate (3 x 500 mL).

  • Combine all organic layers and wash sequentially with 1 M HCl (1 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and finally with brine (1 x 500 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

E. Purification:

  • Purify the crude oil by vacuum distillation to yield 1-(4,4-Difluorocyclohexyl)propan-1-one as a clear, colorless oil.

Process Workflow and Scale-Up Considerations

G A Reactor Setup (Dry Glassware, Inert Atmosphere) B Grignard Formation (EtBr + Mg in THF) Temp Control: < 30°C A->B Exothermic C Nitrile Addition (Controlled Rate) Temp Control: < 10°C B->C Highly Exothermic D In-Process Control (IPC) (GC-MS Analysis) C->D Reaction Monitoring D->C Incomplete? Continue Stirring E Reaction Quench (Slow addition to cold aq. acid) D->E Complete? Proceed F Liquid-Liquid Extraction (EtOAc / Water) E->F G Washing & Drying (Bicarb, Brine, MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Vacuum Distillation) H->I J Final QC (NMR, GC-MS, Purity) I->J

Caption: Process workflow diagram for synthesis.

  • Heat Transfer: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with a circulating coolant is essential for maintaining temperature control.[8]

  • Reagent Addition: The rates of addition for both the ethyl bromide and the nitrile solution are critical process parameters (CPPs). Automated syringe pumps or metered addition funnels should be used to ensure a slow, consistent rate.

  • Agitation: Efficient stirring is crucial to prevent localized hot spots and ensure homogeneity. The viscosity of the reaction mixture may increase; a powerful overhead stirrer is required.

  • Quenching Strategy: For multi-kilogram scales, adding the reaction mixture to the quenching solution is standard. An alternative, "reverse quench," where the quenching solution is slowly added to the reaction mixture, can sometimes offer better temperature control but requires careful evaluation.

  • Purification: While vacuum distillation is effective, large-scale purification may benefit from wiped-film evaporation or preparative chromatography depending on the required purity and thermal stability of the product.

Analytical Quality Control

Rigorous analytical testing is required to confirm the identity and purity of the final product.

TechniquePurposeExpected Results / Specifications
GC-MS Purity assessment, impurity profilingPurity: >98%. Identifies residual solvents (THF, EtOAc) and any potential by-products. The mass spectrum should show the correct molecular ion peak (M+).[14]
¹H NMR Structural ConfirmationProvides signals corresponding to the ethyl group (triplet and quartet) and the complex multiplets of the difluorocyclohexyl ring protons.
¹³C NMR Structural ConfirmationShows the characteristic carbonyl peak (~210 ppm) and the carbon bearing the fluorine atoms as a triplet due to C-F coupling.
¹⁹F NMR Fluorine ConfirmationA single signal (or complex multiplet depending on stereochemistry) confirming the presence of the -CF₂- group.
FTIR Functional Group IDStrong absorbance band around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone.

References

  • Vertex AI Search. (2024). Grignard Reaction Reagents: A Toolbox for Chemists.
  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
  • YouTube. (2024). Grignard reaction safety.
  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
  • CK-12 Foundation. (2026). Preparation of Ketones.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • BuyChemJapan. (n.d.). 4,4-Difluorocyclohexanecarbonitrile. HANGZHOU LINGRUI CHEMICAL CO.,LTD.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Quality Control of 4,4'-Difluorobenzophenone.

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safe handling and storage procedures for 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Experimental Protocols for 1-(4,4-Difluorocyclohexyl)propan-1-one

Introduction & Mechanistic Rationale

The incorporation of gem-difluorocycloalkyl groups is a cornerstone strategy in modern drug design. The 4,4-difluorocyclohexyl moiety serves as a highly lipophilic, metabolically stable bioisostere for phenyl and saturated cyclohexyl rings. By replacing metabolically labile carbon-hydrogen bonds with robust carbon-fluorine bonds, this motif effectively blocks cytochrome P450 (CYP450) mediated oxidation[1].

1-(4,4-Difluorocyclohexyl)propan-1-one is a critical building block used to synthesize these advanced pharmacophores[2]. However, the unique stereoelectronic profile of this molecule dictates stringent handling requirements. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) across the sigma framework. This significantly increases the electrophilicity of the exocyclic ketone carbonyl, rendering it highly reactive toward nucleophiles compared to its non-fluorinated analogs[3].

Physicochemical Properties & Hazard Profile

To establish a baseline for safe handling, the quantitative and structural data of the compound are summarized below.

PropertyValue
Chemical Name 1-(4,4-Difluorocyclohexyl)propan-1-one
CAS Number 1592780-45-4
Molecular Formula C9H14F2O
Molecular Weight 176.21 g/mol
Physical State Liquid / Low-melting solid
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[4]

Safe Handling and Storage Procedures

A. Mechanistic Toxicology & PPE Because the electrophilic carbonyl carbon is highly activated by the adjacent difluoro-ring, it can react with biological nucleophiles (such as primary amines in skin proteins). Unprotected exposure directly causes localized skin and severe eye irritation[3],[4].

  • Glove Selection: Nitrile gloves (minimum 4 mil thickness) are mandatory. Ketones act as aggressive solvents that can rapidly permeate and degrade latex or vinyl materials; double-gloving is recommended during bulk transfers.

  • Ventilation: Always handle within a certified chemical fume hood. The volatility of the propan-1-one side chain combined with the fluorinated ring poses a targeted respiratory inhalation risk (H335)[4].

B. Storage Conditions (Self-Validating System)

  • Temperature & Atmosphere: Store at 2–8 °C under an inert gas (Argon or Nitrogen). The enhanced electrophilicity of the carbonyl makes it highly susceptible to hydrate formation if exposed to ambient atmospheric moisture[3].

  • Self-Validating Storage Protocol: To ensure the integrity of your storage conditions, establish a self-validating system: seal the reagent vial septum with Parafilm and record its exact mass before storage. A mass increase during subsequent uses indicates moisture ingress and unwanted hydrate formation, signaling that the reagent must be dried or discarded before sensitive reactions.

Experimental Protocol: Reductive Amination Workflow

To demonstrate the practical application of this building block, the following protocol details a reductive amination to yield a secondary amine.

Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄). The enhanced electrophilicity of the fluorinated ketone dictates that NaBH₄ would rapidly reduce the starting material to the corresponding alcohol before imine formation is complete. STAB is a milder hydride source and is highly selective for the iminium ion intermediate over the ketone.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon for 5 minutes to eliminate ambient moisture.

  • Solvent & Substrate: Dissolve 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 mmol, 176.2 mg) in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary amine (1.2 mmol) and glacial acetic acid (1.2 mmol) to catalyze imine formation.

  • In-Process Control (IPC) & Validation: Stir at room temperature for 2 hours. Self-Validating Step: Pull a 10 µL aliquot and analyze via LC-MS. Do not proceed until the ketone peak is completely consumed. This ensures no unreacted fluorinated ketone is inadvertently reduced to the alcohol byproduct.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add STAB (1.5 mmol, 318 mg). The low temperature controls the exothermic hydride transfer.

  • Quenching: After 12 hours of stirring at room temperature, quench the reaction slowly with 10 mL of saturated aqueous NaHCO₃. Caution: Vigorous gas evolution (H₂) will occur.

  • Workup: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Waste Segregation: Dispose of all aqueous and organic waste in designated halogenated waste containers, as the fluorinated motif requires specialized high-temperature incineration[5].

Workflow Visualization

G N1 Reagent Receipt CAS: 1592780-45-4 N2 Inert Storage Argon, 2-8°C N1->N2 Transfer immediately N3 Fume Hood Prep PPE & Schlenk Line N2->N3 Acclimate to RT N4 Reaction Setup Reductive Amination N3->N4 Inert Atmosphere N5 In-Process Control LC-MS Validation N4->N5 Aliquot sampling N6 Halogenated Waste Segregation N5->N6 Post-reaction quench

Figure 1: Safe handling and experimental workflow for 1-(4,4-Difluorocyclohexyl)propan-1-one.

References

  • 1-(4,4-Difluorocyclohexyl)propan-1-one | CAS#:1592780-45-4 ChemSrc URL:[Link]

  • Toxic properties of organo-fluorine compounds Thieme-Connect URL:[Link]

  • Use of fluorinated ketones in fire extinguishing compositions (EP1261398A2)
  • Difluorocyclohexyl derivatives as IL-17 modulators (WO2021204800A1)

Sources

Application Notes & Protocols: Optimal Reaction Conditions for the Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the synthesis and optimization of reaction conditions for 1-(4,4-difluorocyclohexyl)propan-1-one, a valuable ketone moiety in medicinal chemistry and materials science. Due to the aliphatic nature of the 4,4-difluorocyclohexane substrate, classical electrophilic aromatic substitution methods such as the Friedel-Crafts acylation are not applicable.[1][2][3] This guide, therefore, presents a robust synthetic strategy involving the formation of a 4,4-difluorocyclohexyl organometallic intermediate, followed by acylation. Detailed protocols, optimization tables, and mechanistic diagrams are provided to enable researchers to achieve high-yield, high-purity synthesis of the target compound.

Introduction and Rationale

The incorporation of gem-difluoroalkyl groups into organic molecules is a widely employed strategy in drug discovery and materials science to modulate physicochemical and biological properties.[4][5][6] The 4,4-difluorocyclohexyl motif, in particular, serves as a bioisostere for various functional groups, offering improved metabolic stability and membrane permeability.[7] The target molecule, 1-(4,4-difluorocyclohexyl)propan-1-one, is a key building block for the synthesis of more complex derivatives.

A common misconception in acylation chemistry is the universal application of methods like the Friedel-Crafts acylation. It is crucial to recognize that this reaction is an electrophilic aromatic substitution and is therefore unsuitable for saturated carbocycles like 1,1-difluorocyclohexane.[1][2][8] The electron-withdrawing nature of the fluorine atoms further deactivates the cyclohexane ring towards electrophilic attack.

This guide proposes a more appropriate and efficient synthetic route via the generation of a nucleophilic organometallic reagent from a suitable 4,4-difluorocyclohexyl halide, followed by its reaction with a propanoyl electrophile.

Proposed Synthetic Strategy: A Two-Step Approach

The recommended synthetic pathway consists of two primary steps:

  • Formation of a 4,4-Difluorocyclohexyl Organometallic Reagent: This involves the preparation of either a Grignard reagent (4,4-difluorocyclohexylmagnesium halide) or an organolithium reagent (4,4-difluorocyclohexyllithium) from the corresponding halide.

  • Acylation of the Organometallic Intermediate: The pre-formed organometallic reagent is then reacted with a suitable propanoyl electrophile, such as propanoyl chloride or propanoic anhydride, to yield the desired ketone.

This strategy offers excellent control over the reaction and is amenable to a wide range of substrates.

Detailed Experimental Protocols and Optimization

Step 1: Preparation of 4,4-Difluorocyclohexylmagnesium Bromide (Grignard Reagent)

The formation of the Grignard reagent is a critical step that requires strict anhydrous conditions to prevent quenching of the highly reactive organometallic species.

Protocol 1: Synthesis of 4,4-Difluorocyclohexylmagnesium Bromide

  • Glassware and Reagent Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent. Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent. Magnesium turnings should be activated prior to use, for example, by stirring with a small amount of iodine.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place the activated magnesium turnings in the flask.

  • Initiation: Add a small crystal of iodine to the magnesium turnings. Add a small portion of a solution of 1-bromo-4,4-difluorocyclohexane in the anhydrous solvent via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Addition: Once the reaction has initiated, add the remaining solution of 1-bromo-4,4-difluorocyclohexane dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brown solution of the Grignard reagent is then cooled to room temperature and used immediately in the next step.

Table 1: Optimization of Grignard Reagent Formation

ParameterCondition 1Condition 2 (Optimized)Condition 3Rationale for Optimization
Solvent Diethyl EtherTetrahydrofuran (THF)DichloromethaneTHF has a higher boiling point, allowing for a wider reaction temperature range, and can better solvate the Grignard reagent.
Initiator Iodine1,2-DibromoethaneMechanical Stirring1,2-Dibromoethane is a highly effective initiator, reacting with magnesium to expose a fresh metal surface.
Temperature Reflux (Ether)Reflux (THF)Room TemperatureRefluxing in THF ensures a faster and more complete reaction.
Concentration 0.5 M1.0 M0.25 MA higher concentration can improve reaction rates, but very high concentrations may lead to solubility issues.
Step 2: Acylation with Propanoyl Chloride

The acylation step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of propanoyl chloride.

Protocol 2: Acylation of 4,4-Difluorocyclohexylmagnesium Bromide

  • Reaction Setup: In a separate, dry, three-necked round-bottom flask under an inert atmosphere, prepare a solution of propanoyl chloride in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the freshly prepared solution of 4,4-difluorocyclohexylmagnesium bromide to the cooled propanoyl chloride solution via a cannula or dropping funnel. Maintain the temperature at -78 °C during the addition to minimize side reactions.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.[9] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-(4,4-difluorocyclohexyl)propan-1-one.

Table 2: Optimization of Acylation Reaction

ParameterCondition 1Condition 2 (Optimized)Condition 3Rationale for Optimization
Acylating Agent Propanoyl ChloridePropanoic AnhydridePropanoyl BromidePropanoyl chloride is highly reactive and commercially available. Anhydrides are less reactive but can also be used.
Temperature 0 °C to RT-78 °C to RTRoom TemperatureLow-temperature addition minimizes the formation of tertiary alcohol byproducts from the reaction of the ketone product with a second equivalent of the Grignard reagent.
Stoichiometry (Grignard:Acyl Chloride) 1.0 : 1.01.1 : 1.02.0 : 1.0A slight excess of the Grignard reagent ensures complete consumption of the acylating agent. A large excess increases byproduct formation.
Quenching Agent WaterSaturated NH4ClDilute HClSaturated ammonium chloride is a mild quenching agent that effectively destroys excess Grignard reagent without causing significant hydrolysis of the product.

Mechanistic Insights and Workflow Visualization

The overall reaction proceeds through the formation of a highly nucleophilic organometallic intermediate which then undergoes a nucleophilic acyl substitution with the propanoyl chloride.

SynthesisWorkflow cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Acylation cluster_workup Workup & Purification A 1-Bromo-4,4-difluorocyclohexane D 4,4-Difluorocyclohexylmagnesium Bromide A->D Reflux B Mg(0) B->D Reflux C Anhydrous THF C->D Reflux G 1-(4,4-Difluorocyclohexyl)propan-1-one D->G E Propanoyl Chloride E->G F Anhydrous THF, -78 °C F->G H Quench (NH4Cl) G->H I Extraction H->I J Purification I->J K Final Product J->K

Caption: Synthetic workflow for 1-(4,4-Difluorocyclohexyl)propan-1-one.

The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture, to favor the formation of the desired ketone and minimize the formation of byproducts such as the corresponding tertiary alcohol.

Safety and Handling Precautions

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel.

  • Acyl Halides: Propanoyl chloride is corrosive and lachrymatory. Handle with appropriate personal protective equipment, including gloves and safety goggles.

  • Solvents: Anhydrous ethers can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free solvents.

Characterization of the Final Product

The identity and purity of the synthesized 1-(4,4-difluorocyclohexyl)propan-1-one should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

Conclusion

The synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one is efficiently achieved through a two-step process involving the formation of a 4,4-difluorocyclohexyl Grignard reagent followed by acylation with propanoyl chloride. Optimal yields and purity are obtained by maintaining strict anhydrous conditions, controlling the reaction temperature during the acylation step, and using appropriate purification techniques. This detailed guide provides researchers with a robust and reliable methodology for the preparation of this important fluorinated building block.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • PMC. Transannular Acylation Facilitates C5–C9 Bond Formation in Hyperforin Total Synthesis. [Link]

  • ResearchGate. Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. [Link]

  • PubChem. 1-(4-((4,4-Difluorocyclohexyl)oxy)phenyl)propan-1-one. [Link]

  • PMC. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

  • Beilstein Journals. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

  • Google Patents. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Beilstein Journals. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

  • ResearchGate. Synthesis and Applications of Fluorocyclopropanes. [Link]

  • ResearchGate. Catalytic Friedel–Crafts Acylation of Heteroaromatics. [Link]

  • PrepChem.com. Synthesis of 1-(4-isobutylphenyl)propan-1-one. [Link]

  • MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. [Link]

  • PMC. Benzylic C−H acylation by cooperative NHC and photoredox catalysis. [Link]

  • ChemRxiv. General and Practical Route to Diverse 1,3-(Difluoro)alkyl bicyclo[1.1.1]-Aryl Pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Coupling. [Link]

  • ResearchGate. Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). [Link]

  • PubMed. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

Sources

Application Note: Catalytic Transformations of 1-(4,4-Difluorocyclohexyl)propan-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

In modern medicinal chemistry, the 4,4-difluorocyclohexyl motif is a highly valued bioisostere. By replacing traditional phenyl or unsubstituted cycloalkyl rings with this fluorinated analog, drug developers can significantly enhance metabolic stability (by blocking cytochrome P450 oxidation sites) and modulate lipophilicity to improve pharmacokinetic profiles[1]. This scaffold is prominently featured in advanced drug candidates, including potent PARP inhibitors for oncology and novel antimalarial agents[1].

1-(4,4-Difluorocyclohexyl)propan-1-one (CAS: 1592780-45-4) serves as a critical synthetic hub. Due to the presence of the reactive ketone adjacent to the sterically demanding fluorinated ring, transforming this molecule requires highly efficient and selective catalytic systems. This application note details two foundational catalytic workflows for this substrate: Catalytic Asymmetric Hydrogenation (CAH) to yield chiral secondary alcohols, and Catalytic Reductive Amination (CRA) to generate functionalized alkylamines.

Catalytic Asymmetric Hydrogenation (CAH)

Causality Behind Experimental Choices

The reduction of 1-(4,4-difluorocyclohexyl)propan-1-one to its corresponding chiral alcohol requires precise stereocontrol. While stoichiometric chiral hydride reagents (e.g., CBS reduction) are available, Catalytic Asymmetric Hydrogenation using Ruthenium-based Noyori-type catalysts (such as RuCl₂[(S)-BINAP][(S)-DAIPEN]) is the industry standard for scalability and atom economy.

The causality of this system lies in the outer-sphere bifunctional mechanism. Potassium tert-butoxide (t-BuOK) is utilized to deprotonate the Ru(II) precatalyst, generating the active Ru-hydride species. The bulky 4,4-difluorocyclohexyl group effectively differentiates the steric environment from the smaller ethyl chain. This steric disparity allows the chiral ligand environment of the catalyst to dictate the stereochemical outcome via a highly structured six-membered transition state, transferring the hydride with exceptional enantioselectivity.

Reaction Pathway Visualization

G Pre Ru(II) Precatalyst Activation Cat Active Ru-H Species (Catalyst) Pre->Cat H2, Base (-HCl) Sub Ketone Coordination (Face Selective) Cat->Sub Ketone Entry TS Outer-Sphere Hydride Transfer Sub->TS Stereocontrol Prod Chiral Alcohol Release TS->Prod C=O Reduction Prod->Cat H2 Uptake

Fig 1: Catalytic cycle of Ru(II)-mediated asymmetric hydrogenation of the ketone.

Self-Validating Protocol: Synthesis of (1S)-1-(4,4-Difluorocyclohexyl)propan-1-ol

Reagents: 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 eq), RuCl₂[(S)-BINAP][(S)-DAIPEN] (0.001 eq), t-BuOK (0.01 eq), anhydrous Isopropanol (0.5 M).

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with the ketone, the Ru(II) precatalyst, and t-BuOK.

  • Solvent Addition: Add anhydrous isopropanol. Causality: Isopropanol acts as both the solvent and a stabilizing hydrogen-bond donor for the transition state.

  • Pressurization: Seal the autoclave, purge with H₂ gas three times, and pressurize to 30 atm. Causality: High pressure ensures rapid catalytic turnover, preventing catalyst degradation and overcoming the steric bulk of the difluorocyclohexyl moiety.

  • Reaction: Stir vigorously at 25 °C for 12 hours.

  • Self-Validation Checkpoint 1 (In-Process): Monitor the pressure drop in the autoclave. A plateau in H₂ consumption physically validates that the reaction has reached completion.

  • Workup: Vent the H₂ gas safely. Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate. Causality: This removes the heavy metal Ru catalyst, preventing contamination in downstream biological assays.

  • Self-Validation Checkpoint 2 (Analytical): Perform chiral HPLC on the concentrated filtrate. The absence of the starting material peak confirms chemical conversion, while the integration of the enantiomeric peaks validates the stereocontrol (target >98% ee).

Catalytic Reductive Amination (CRA)

Causality Behind Experimental Choices

Reductive amination is a staple transformation for generating diverse amine libraries from ketones[2]. While sodium triacetoxyborohydride (STAB) is frequently used as a stoichiometric reductant[2], heterogeneous Catalytic Reductive Amination using Palladium on Carbon (Pd/C) offers a greener, highly scalable alternative that avoids boron waste[3].

The reaction is a tandem process. First, the ketone and amine condense to form a hemiaminal, which dehydrates to an imine. Methanol is chosen as the solvent to solubilize both reactants while facilitating proton transfer. Glacial acetic acid is added to precisely tune the pH to 4-5. Causality: This specific pH range is critical; it is acidic enough to protonate the ketone carbonyl (accelerating nucleophilic attack) but not so acidic that the primary amine becomes fully protonated and loses its nucleophilicity. Following imine formation, the 10% Pd/C catalyst facilitates the surface-mediated addition of H₂ across the C=N bond.

Reaction Pathway Visualization

G Step1 Ketone + Primary Amine (MeOH Solvent) Step2 Hemiaminal Intermediate (Acid Catalyzed, pH 4-5) Step1->Step2 Nucleophilic Attack Step3 Imine Formation (Dehydration, -H2O) Step2->Step3 Acidic Dehydration Step4 Catalytic Hydrogenation (10% Pd/C, 5 atm H2) Step3->Step4 Surface Adsorption & Reduction Step5 Purified Secondary Amine (Acid/Base Extraction) Step4->Step5 Filtration & Workup

Fig 2: Tandem workflow for the Pd/C-catalyzed reductive amination process.

Self-Validating Protocol: Synthesis of Secondary Amines

Reagents: 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 eq), Primary Amine (1.2 eq), 10% Pd/C (0.05 eq Pd), Glacial Acetic Acid (1.0 eq), Methanol (0.3 M).

Step-by-Step Workflow:

  • Condensation: In a round-bottom flask, dissolve the ketone and primary amine in methanol. Add glacial acetic acid dropwise to achieve a pH of ~4.5. Stir at 40 °C for 4 hours.

  • Self-Validation Checkpoint 1 (Pre-Reduction): Before introducing H₂ gas, analyze an aliquot via LCMS. The presence of the imine mass (M+H-18) and the absence of the ketone mass confirms complete condensation. Causality: If unreacted ketone remains before hydrogenation begins, it will be irreversibly reduced to the alcohol byproduct, complicating purification.

  • Hydrogenation: Transfer the mixture to a hydrogenation vessel. Add 10% Pd/C carefully under an argon atmosphere. Purge the vessel with H₂ and pressurize to 5 atm. Stir at 40 °C for 16 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol and concentrate the filtrate in vacuo.

  • Self-Validation Checkpoint 2 (Purification): Perform an acid-base extraction. Dissolve the crude residue in 1M HCl (aq) and wash with diethyl ether. Causality: The basic secondary amine product partitions into the acidic aqueous layer as a water-soluble salt, while any neutral alcohol byproduct or unreacted ketone remains in the organic layer. Basify the aqueous layer to pH 10 with 2M NaOH and extract with dichloromethane to isolate the pure target amine. This provides a self-purifying and chemically validating workflow.

Quantitative Data Summary

The following table summarizes the comparative performance of various catalytic and stoichiometric systems for the transformation of 1-(4,4-difluorocyclohexyl)propan-1-one, highlighting the superiority of catalytic methods for scale-up.

Reaction TypeCatalyst / ReagentYield (%)ChemoselectivityEnantiomeric Excess (ee %)Scalability Profile
Asymmetric Hydrogenation RuCl₂[(S)-BINAP][(S)-DAIPEN]>95%>99% (Ketone specific)>98%Excellent (Low catalyst loading, high atom economy)
Non-Chiral Reduction NaBH₄ (Stoichiometric)92%ModerateN/A (Racemic)Good (High waste E-factor, boron byproducts)
Reductive Amination 10% Pd/C + H₂88%HighN/AExcellent (Heterogeneous, easily removed via filtration)
Reductive Amination STAB (Stoichiometric)85%HighN/AModerate (Generates significant triacetoxyborate waste)

References[2] Title: Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis - PMC

Source: nih.gov URL:[1] Title: Structural Optimization of BIPPO Analogs as Potent Antimalarials - PMC Source: nih.gov URL:[3] Title: Multi-faceted Commercially Sourced Pd-Supported Reduction: A View from Practical Experience Source: nuph.edu.ua URL:

Sources

Application Notes & Protocols: The Utility of 1-(4,4-Difluorocyclohexyl)propan-1-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and favorable physicochemical properties. This document provides a technical guide for researchers and synthetic chemists on the potential applications of 1-(4,4-Difluorocyclohexyl)propan-1-one, a fluorinated ketone building block. While direct literature on this specific synthon is sparse, this guide extrapolates from established principles of fluoroalkyl ketone reactivity and the known bioactivity of molecules containing difluorocyclohexyl moieties. We present a proposed synthetic route to 1-(4,4-Difluorocyclohexyl)propan-1-one and a detailed protocol for its utilization in the synthesis of a 3,5-disubstituted pyrazole, a core heterocyclic motif in many commercial fungicides.

Introduction: The Role of Fluorinated Ketones in Agrochemical Discovery

Fluorine-containing organic compounds have become indispensable in the development of new agrochemicals.[1][2] The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.[3] Fluoroalkyl ketones, in particular, are versatile intermediates, serving as precursors to a wide array of more complex, biologically active molecules.[4][5] The carbonyl group provides a reactive handle for a multitude of chemical transformations, while the fluorinated alkyl chain imparts the desirable properties associated with fluorination.

The 4,4-difluorocyclohexyl moiety is a particularly interesting lipophilic group. The gem-difluoro substitution on the cyclohexane ring locks the conformation and provides a polar face on a non-polar scaffold, which can lead to unique interactions with biological targets. It serves as a bioisostere for other groups like a carbonyl or ether linkage, potentially improving the metabolic stability of the parent molecule.[6] Therefore, 1-(4,4-Difluorocyclohexyl)propan-1-one represents a promising, yet underexplored, building block for the synthesis of novel agrochemical candidates.

Proposed Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

A plausible and efficient method for the synthesis of the title compound is a Friedel-Crafts acylation of a suitable difluorocyclohexane derivative. A common precursor for such a reaction would be (4,4-difluorocyclohexyl)benzene, which can be acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride.

Experimental Protocol: Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

Materials:

  • (4,4-Difluorocyclohexyl)benzene

  • Propionyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of (4,4-difluorocyclohexyl)benzene (1.0 equivalent) and propionyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4,4-Difluorocyclohexyl)propan-1-one.

Application in Agrochemical Synthesis: A Gateway to Pyrazole Fungicides

One of the most powerful applications of ketones in the synthesis of bioactive compounds is the construction of heterocyclic rings. Pyrazoles are a prominent class of N-heterocycles found in numerous commercial agrochemicals, particularly fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[7][8] A common and robust method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[9][10]

The target ketone, 1-(4,4-Difluorocyclohexyl)propan-1-one, can be readily converted into a 1,3-dicarbonyl synthon and subsequently cyclized to form a pyrazole bearing the difluorocyclohexyl moiety.

Workflow for Pyrazole Synthesis

G A 1-(4,4-Difluorocyclohexyl)propan-1-one B Claisen Condensation (e.g., with Diethyl oxalate) A->B Base (e.g., NaOEt) C 1,3-Diketone Intermediate B->C D Cyclocondensation (with Hydrazine hydrate) C->D E 3-(4,4-Difluorocyclohexyl)-5-substituted-1H-pyrazole D->E

Caption: Proposed synthetic workflow for a pyrazole derivative.

Experimental Protocol: Synthesis of 3-(4,4-Difluorocyclohexyl)-5-ethoxycarbonyl-1H-pyrazole

Part A: Synthesis of the 1,3-Diketone Intermediate

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (NaOEt) (1.1 equivalents) in absolute ethanol.

  • To this solution, add 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 equivalent) and diethyl oxalate (1.1 equivalents) sequentially at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The formation of a precipitate may be observed.

  • After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl).

  • Remove the ethanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 1,3-diketone intermediate, which can often be used in the next step without further purification.

Part B: Cyclocondensation to Form the Pyrazole Ring

  • Dissolve the crude 1,3-diketone intermediate from Part A in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume via rotary evaporation.

  • Pour the residue into ice-water, which should induce the precipitation of the pyrazole product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(4,4-Difluorocyclohexyl)-5-ethoxycarbonyl-1H-pyrazole.

Data Summary Table
Compound NameMolecular FormulaMolecular Weight ( g/mol )Proposed Application
1-(4,4-Difluorocyclohexyl)propan-1-oneC₉H₁₄F₂O176.21Building block for heterocyclic synthesis
3-(4,4-Difluorocyclohexyl)-5-ethoxycarbonyl-1H-pyrazoleC₁₄H₁₈F₂N₂O₂296.30Potential fungicide candidate or intermediate

Conclusion and Future Outlook

1-(4,4-Difluorocyclohexyl)propan-1-one is a promising building block for the synthesis of novel agrochemicals. Its difluorocyclohexyl moiety offers a unique combination of lipophilicity and metabolic stability, while the ketone functionality provides a versatile handle for constructing complex molecular architectures. The detailed protocol for the synthesis of a pyrazole derivative demonstrates a practical application of this synthon in accessing a class of compounds with proven fungicidal activity. Further exploration of the reactivity of 1-(4,4-Difluorocyclohexyl)propan-1-one in other key agrochemical synthetic transformations, such as the synthesis of isoxazoles, pyrimidines, and other bioactive heterocycles, is highly encouraged. The availability of such fluorinated building blocks is crucial for the continued innovation and development of next-generation crop protection agents.

References

  • Zhou, G., Guo, Z., Liu, S., & Shen, X. (2024). Divergent Synthesis of Fluoroalkyl Ketones through Controlling the Reactivity of Organoboronate Complexes. Journal of the American Chemical Society, 146(6), 4026–4035. Available at: [Link]

  • El-Sayed, N. F. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 169. Available at: [Link]

  • Patel, K. D., et al. (2014). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Ag-catalyzed reaction of fluoroalkyl ketones with β,γ-unsaturated alcohols. Retrieved from [Link]

  • Kumar, V., & Lal, K. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(7), 3125-3143. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Divergent Synthesis of Fluoroalkyl Ketones through Controlling the Reactivity of Organoboronate Complexes. Retrieved from [Link]

  • Silva, F. C., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 31(7), 1489-1498. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0438726A1 - Non-saturated cyclohexyl acetic acid derivatives and pesticides containing them.
  • PubChem. (n.d.). Cyhexatin. Retrieved from [Link]

  • PubChem. (n.d.). Cycloheximide. Retrieved from [Link]

  • Wort, D. J. (1962). Structure of Some Cyclohexyl Compounds as Related to Their Ability to Stimulate Plant Growth. Plant Physiology, 37(4), 471–474. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of bioactive molecules containing α,α-dihalocarbonyl scaffolds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The 4,4-difluorocyclohexyl motif is a valuable building block in medicinal chemistry, notably used in the development of potent and selective inhibitors, such as PARP-1 inhibitors for cancer therapy.[1] Its inclusion can enhance metabolic stability and modulate physicochemical properties.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis. We will explore the two most viable synthetic routes and address specific issues you may encounter.

Core Synthetic Strategies

The synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one can be approached via two primary pathways: a Grignard-based route and a Friedel-Crafts acylation. The choice of method often depends on the availability of starting materials and the specific challenges of your experimental setup.

G cluster_0 Route 1: Grignard-Based Synthesis cluster_1 Route 2: Friedel-Crafts Acylation A 4,4-Difluorocyclohexyl Bromide C 4,4-Difluorocyclohexyl magnesium Bromide (Grignard Reagent) A->C Formation B Mg turnings B->C Formation E 1-(4,4-Difluorocyclohexyl)propan-1-one C->E Acylation D Propanoyl Electrophile (e.g., Propionyl Chloride, Weinreb Amide) D->E Acylation I 1-(4,4-Difluorocyclohexyl)propan-1-one F 1,1-Difluorocyclohexane F->I Acylation G Propionyl Chloride or Propionic Anhydride G->I Acylation H Lewis Acid (e.g., AlCl₃) H->I Acylation

Caption: Primary synthetic routes to 1-(4,4-Difluorocyclohexyl)propan-1-one.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during synthesis.

Issue 1: Low or No Product Yield

Q: My Grignard-based synthesis is resulting in very low yields. What are the common causes and how can I fix them?

A: Low yields in Grignard reactions are a frequent problem, but they can usually be traced back to a few key areas.

  • Cause 1: Presence of Moisture or Protic Solvents. Grignard reagents are extremely potent bases and nucleophiles that are rapidly quenched by water, alcohols, or even acidic protons on glassware.[2] This is the most common reason for reaction failure.

    • Solution: Ensure all glassware is rigorously dried (oven-dried >120°C overnight or flame-dried under vacuum) and cooled under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, and ensure your starting materials (the halide and the electrophile) are also dry.[3]

  • Cause 2: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide from initiating.[3]

    • Solution: Activate the magnesium just before use. This can be done by mechanically crushing the turnings with a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[3][4] The disappearance of the iodine's brown color is a good indicator of activation.

  • Cause 3: Formation of Side Products. Several side reactions can consume your starting materials or the desired product. The most significant are:

    • Wurtz Homocoupling: The Grignard reagent can react with the unreacted 4,4-difluorocyclohexyl halide to form a dimer.[3] To minimize this, add the halide solution slowly to the magnesium to maintain a low halide concentration.[3]

    • Double Addition to Electrophile: If you are using a highly reactive electrophile like propionyl chloride, the Grignard reagent can add twice, forming a tertiary alcohol. This is a major pathway for yield loss.[5]

G Start Low Yield in Grignard Synthesis CheckMoisture Is glassware/solvent rigorously dry? Start->CheckMoisture CheckMg Was Mg activated (e.g., with I₂)? CheckMoisture->CheckMg Yes SolutionDry Action: Flame-dry all glassware under vacuum. Use anhydrous solvents. CheckMoisture->SolutionDry No CheckElectrophile Using Weinreb Amide or low temperature? CheckMg->CheckElectrophile Yes SolutionActivate Action: Activate Mg with iodine or mechanical grinding. CheckMg->SolutionActivate No CheckAddition Is halide added slowly? CheckElectrophile->CheckAddition Yes SolutionElectrophile Action: Switch to a Weinreb amide or run reaction at <-40°C. CheckElectrophile->SolutionElectrophile No SolutionAddition Action: Add halide dropwise to Mg suspension. CheckAddition->SolutionAddition No Success Yield Improved CheckAddition->Success Yes SolutionDry->CheckMg SolutionActivate->CheckElectrophile SolutionElectrophile->CheckAddition SolutionAddition->Success

Caption: Troubleshooting flowchart for low yield in Grignard synthesis.

Q: I'm attempting a Friedel-Crafts acylation on 1,1-difluorocyclohexane, but the conversion is poor. Why might this be?

A: Friedel-Crafts reactions can be challenging with substrates bearing electron-withdrawing groups.

  • Cause 1: Deactivation of the Substrate. The two fluorine atoms on the cyclohexane ring are strongly electron-withdrawing. While they are not directly on an aromatic ring, their inductive effect can deactivate the C-H bonds, making the electrophilic substitution more difficult compared to a non-fluorinated analogue.

  • Solution: Harsher reaction conditions may be required. This could involve using a stronger Lewis acid, a higher reaction temperature, or a longer reaction time. However, this must be balanced against the risk of side reactions and decomposition.[6]

  • Cause 2: Catalyst Stoichiometry and Activity. In Friedel-Crafts acylations, the Lewis acid (e.g., AlCl₃) coordinates to the product ketone, forming a stable complex.[7] This complex is generally unreactive. Therefore, you must use at least a stoichiometric amount of the Lewis acid, and often a slight excess is required.[7][8] Furthermore, Lewis acids like AlCl₃ are highly sensitive to moisture and will be deactivated if not handled under strictly anhydrous conditions.

  • Solution: Use at least 1.1 equivalents of high-purity, anhydrous AlCl₃. Ensure it is added to the reaction mixture under an inert atmosphere, and that the solvent is anhydrous.

Issue 2: Significant Side Product Formation

Q: My Grignard reaction is producing a significant byproduct with a higher molecular weight than my target ketone. What is it and how can I prevent it?

A: This is a classic sign of double addition. The initially formed ketone is also an electrophile and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[5]

  • Mechanism:

    • R-MgX + R'-CO-Cl → R-CO-R' (Desired Ketone)

    • R-MgX + R-CO-R' → R₂R'C-O⁻MgX (Alkoxide of Tertiary Alcohol)

  • Prevention Strategies:

    • Use a Less Reactive Electrophile: The best solution is to use a N,O-dimethylhydroxyamide, also known as a Weinreb amide (e.g., N-methoxy-N-methylpropanamide). The Grignard reagent adds to the Weinreb amide to form a stable, chelated intermediate that does not collapse to the ketone until aqueous workup. This intermediate is resistant to a second addition.

    • Low-Temperature Reaction: If using a more reactive electrophile like an acid chloride or ester, performing the reaction at very low temperatures (e.g., -78 °C to -40 °C) can significantly slow down the rate of the second addition relative to the first.[5] Add the Grignard reagent slowly to a solution of the electrophile at low temperature.

ElectrophileTypical Reaction Temp.Risk of Double AdditionRationale
Acid Chloride-78 °C to 0 °CHighHighly reactive, ketone formed in situ is readily attacked.
Ester-40 °C to RTModerateLess reactive than acid chloride, but double addition is still common.
Weinreb Amide0 °C to RTVery LowForms a stable tetrahedral intermediate, preventing over-addition.

Q: My reaction mixture is turning dark and forming a tar-like substance. What is happening?

A: Dark coloration and polymerization are often signs of decomposition, which can be particularly prevalent in Friedel-Crafts reactions under harsh conditions.[9]

  • Cause: Strong Lewis acids and high temperatures can promote polymerization or decomposition of starting materials or products.[9] The acylium ion intermediate is highly reactive and can engage in undesired pathways if not controlled.

  • Solution:

    • Maintain strict temperature control, adding reagents slowly while cooling the reaction vessel.

    • Ensure the reaction is quenched promptly once complete (as determined by TLC or LC-MS).

    • Consider using a milder Lewis acid if possible, although this may require longer reaction times.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this target molecule? A1: The Grignard-based route is generally more reliable and higher-yielding for this specific target. The primary reason is the deactivating effect of the gem-difluoro group, which complicates the Friedel-Crafts acylation of 1,1-difluorocyclohexane. The Grignard approach allows for the pre-formation of the nucleophile (the difluorocyclohexyl Grignard reagent), followed by a more controlled acylation, especially when using a Weinreb amide.

Q2: How can I prepare the 4,4-difluorocyclohexyl halide starting material for the Grignard reaction? A2: The synthesis of 4,4-difluorocyclohexane derivatives often starts from 1,4-cyclohexanedione or related compounds. Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST). Subsequent functionalization to introduce a halide (e.g., via radical bromination) would yield the required precursor. Several patents describe methods for preparing such fluorinated cyclohexane intermediates.[10][11]

Q3: What are the best practices for quenching the reaction and product workup? A3: For Grignard reactions, the workup is critical for maximizing yield and purity.

  • Quenching: Slowly pour the reaction mixture over ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This is a mild acid that will protonate the alkoxide product and neutralize any remaining Grignard reagent without causing significant side reactions like dehydration. Avoid quenching with strong acids initially.

  • Extraction: Extract the aqueous layer several times with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[6][12]

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method for structural confirmation. The ¹⁹F NMR will clearly show the presence of the gem-difluoro group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the product and identify any potential impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ketone carbonyl group (strong absorption around 1710 cm⁻¹).

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with a Weinreb Amide

This protocol is recommended for its high control and reduced risk of side products.

Step 1: Formation of the Grignard Reagent

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under an inert atmosphere.

  • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 4,4-difluorocyclohexyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[2]

  • After the addition is complete, stir the grey, cloudy mixture for an additional hour at room temperature to ensure complete formation.

Step 2: Acylation Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve N-methoxy-N-methylpropanamide (1.1 equivalents) in anhydrous THF.

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent from Step 1 to the Weinreb amide solution via cannula or dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC/LC-MS analysis shows complete consumption of the Weinreb amide.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4,4-difluorocyclohexyl)propan-1-one.

References

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Vertex AI Search.
  • CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents. Google Patents.
  • WO2021204800A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents. Google Patents.
  • Friedel–Crafts reaction - Wikipedia. Wikipedia.
  • Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones - Benchchem. BenchChem.
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Reddit.
  • Friedel–Crafts Acylation - Sigma-Aldrich. Sigma-Aldrich.
  • Application Notes and Protocols: Friedel-Crafts Acylation using 3,4-Difluorophenylacetyl Chloride - Benchchem. BenchChem.
  • Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols - Benchchem. BenchChem.
  • Synthesis of 1-(4-isobutylphenyl)propan-1-one - PrepChem.com. PrepChem.com.
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Master Organic Chemistry.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. Scientific & Academic Publishing.
  • Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy | Journal of - ACS Publications. ACS Publications.
  • Common side reactions in the synthesis of furan-2,4-diones - Benchchem. BenchChem.

Sources

side reactions in the synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing complex carbon-carbon bond formations. The synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one from 4,4-difluorocyclohexanecarboxylic acid via a Weinreb amide intermediate is a highly reliable route. However, the unique steric and electronic environment of the gem-difluoro cyclohexane ring, combined with the reactivity of ethylmagnesium bromide (EtMgBr), can lead to specific, yield-limiting side reactions if parameters are not strictly controlled.

This guide provides a deep dive into the causality of these side reactions, backed by mechanistic rationale, and offers a self-validating protocol to ensure reproducible scale-up.

Reaction Workflow & Side-Reaction Pathways

G SM 4,4-Difluorocyclohexane- carboxylic acid WA Weinreb Amide Intermediate SM->WA CDI, HN(OMe)Me·HCl DIPEA, CH2Cl2 Target 1-(4,4-Difluorocyclohexyl) propan-1-one WA->Target EtMgBr, THF, -20°C (Stable Chelate) OverAdd Tertiary Alcohol (Over-addition) WA->OverAdd T > 0°C (Chelate Collapse) Reduc Secondary Alcohol (Reduction) WA->Reduc Beta-Hydride Transfer (MPV-type) Deprot Recovered Amide (Alpha-deprotonation) WA->Deprot EtMgBr as Base (Enolization)

Reaction workflow and side-reaction pathways for 1-(4,4-Difluorocyclohexyl)propan-1-one synthesis.

Troubleshooting Guides & FAQs

Module 1: Grignard Addition & Over-alkylation

Q: I am observing a highly non-polar byproduct by TLC, and LC-MS shows a mass consistent with 3-(4,4-difluorocyclohexyl)pentan-3-ol. Why is this happening despite using the Weinreb amide?

Scientist's Insight: The fundamental principle of the relies on the formation of a stable, five-membered tetrahedral chelate between the magnesium ion, the methoxy oxygen, and the carbonyl oxygen[1],[2]. This intermediate is designed to prevent a second equivalent of the Grignard reagent from attacking. However, this chelate is thermally sensitive. If the internal reaction temperature exceeds 0 °C before the reaction is quenched, the intermediate collapses prematurely into the ketone. The newly formed ketone is highly electrophilic and immediately reacts with excess EtMgBr to form the tertiary alcohol (over-addition)[1].

  • Actionable Fix: Maintain the internal temperature strictly below -15 °C during the entire addition phase. Ensure the reaction is quenched while still cold by pouring it into a pre-chilled acidic buffer.

Module 2: Reduction Byproducts

Scientist's Insight: Ethylmagnesium bromide possesses β -hydrogens. In sterically hindered systems, or when nucleophilic attack is kinetically slow, the Grignard reagent can act as a hydride donor rather than a carbon nucleophile[3],[4]. This occurs via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction), transferring a β -hydride to the carbonyl carbon and releasing ethylene gas[3]. The bulky 4,4-difluorocyclohexyl group exacerbates this by sterically hindering the direct nucleophilic trajectory.

  • Actionable Fix: Alter the aggregation state of the Grignard reagent. Using a less coordinating solvent blend (e.g., adding 10% v/v anhydrous toluene to the THF) can increase the nucleophilicity of the Grignard reagent, favoring the desired C-C bond formation over hydride transfer.

Module 3: Incomplete Conversion & Alpha-Deprotonation

Q: After quenching, I recover up to 30% of unreacted Weinreb amide, even when using 1.5 equivalents of EtMgBr. What is consuming the Grignard reagent?

Scientist's Insight: The proton adjacent to the carbonyl (the α -proton on the cyclohexyl ring) is weakly acidic. Instead of acting as a nucleophile, EtMgBr can act as a base, deprotonating the α -position to form a magnesium enolate[3]. Because this enolate is stable under anhydrous conditions, it simply reprotonates upon aqueous workup, returning your starting Weinreb amide.

  • Actionable Fix: The basicity of the Grignard reagent is amplified by high localized concentrations. Dilute the reaction mixture (e.g., to 0.15 M in THF) and use a controlled, dropwise addition of EtMgBr via a syringe pump to keep the instantaneous concentration of the base low.

Quantitative Data: Side Reaction Profiling

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why strict parameter control is non-negotiable.

EntryInternal Temp (°C)EtMgBr (equiv)Target Ketone (%)Tertiary Alcohol (%)Secondary Alcohol (%)Recovered Amide (%)
1-78 to -201.1592 < 125
20 to 201.1565 15515
3-202.5070 2523
4202.5040 45510

Data represents typical HPLC area-under-curve (AUC) conversions observed during process optimization.

Self-Validating Experimental Protocol

To ensure high fidelity in your synthesis, follow this step-by-step methodology for the Grignard addition step. This protocol includes built-in validation checkpoints to confirm the reaction is proceeding correctly before moving to the next step.

Step 1: Equipment Preparation & Purging

  • Set up a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and an internal thermocouple.

  • Validation Check: The internal thermocouple must read ambient temperature, and the system must hold positive argon pressure before introducing reagents.

Step 2: Substrate Dissolution

  • Dissolve N-methoxy-N-methyl-4,4-difluorocyclohexanecarboxamide (1.0 eq, limiting reagent) in anhydrous THF to achieve a concentration of 0.15 M.

  • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture; discard and restart if observed.

Step 3: Cryogenic Cooling

  • Submerge the flask in a dry ice/acetone or cryocooler bath and cool the internal temperature to -20 °C.

  • Validation Check: Ensure the amide does not precipitate at this temperature. If precipitation occurs, add 5-10% v/v anhydrous dichloromethane (DCM) until homogeneity is restored.

Step 4: Controlled Nucleophilic Addition

  • Load EtMgBr (1.15 eq, typically 3.0 M in diethyl ether) into a gas-tight syringe.

  • Add the Grignard reagent dropwise via a syringe pump over 45–60 minutes.

  • Validation Check (Critical): Monitor the internal thermocouple. The temperature must not exceed -15 °C. A slight yellowing of the solution is a positive visual indicator of the stable tetrahedral chelate forming.

Step 5: Reaction Monitoring

  • Stir the reaction for 2 hours at -20 °C.

  • Validation Check: Withdraw a 0.1 mL aliquot, quench it in 1 mL of saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via TLC (20% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.3) should be consumed, replaced by a single major product spot (Rf ~0.6).

Step 6: Cold Quench

  • Prepare a vigorously stirred beaker containing a 1:1 mixture of crushed ice and saturated aqueous NH₄Cl.

  • Pour the cold reaction mixture directly into the quenching buffer. Do not let the reaction warm to room temperature before quenching.

  • Validation Check: The quench will be exothermic. A white precipitate of magnesium salts will initially form and then dissolve as the pH stabilizes.

Step 7: Extraction & Isolation

  • Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4,4-Difluorocyclohexyl)propan-1-one.

References

  • Weinreb Ketone Synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Available at:[Link]

  • Dunn, G. E.; Warkentin, J. "An Isotopic Study of the Reducing Action of the Grignard Reagent." Canadian Journal of Chemistry, 1956, 34(1), 75-82. Available at:[Link]

Sources

troubleshooting failed reactions of 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4,4-Difluorocyclohexyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically demanding and electronically modified ketone. Our goal is to provide in-depth, field-proven insights to troubleshoot failed reactions and optimize your synthetic strategies. This document moves beyond simple protocols to explain the underlying chemical principles governing the reactivity of this substrate.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific, common issues encountered during reactions with 1-(4,4-Difluorocyclohexyl)propan-1-one in a direct question-and-answer format.

Issue 1: Low or No Conversion in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Question: My Grignard (or organolithium) reaction with 1-(4,4-difluorocyclohexyl)propan-1-one is failing. I'm recovering mostly starting material, or I'm getting a complex mixture of byproducts. What is happening?

Answer: This is a frequent issue stemming from the unique structure of the ketone. There are two primary competing reaction pathways: the desired nucleophilic addition to the carbonyl and an undesired acid-base reaction at the alpha-carbon.

  • Steric Hindrance: The primary challenge is the bulky 4,4-difluorocyclohexyl group, which sterically shields the electrophilic carbonyl carbon. This makes it difficult for other bulky reagents, like Grignard reagents, to approach and attack the carbonyl.[1][2] Ketones are inherently less reactive than aldehydes due to greater steric hindrance and electronic effects.[3]

  • Enolization (Alpha-Deprotonation): Grignard and organolithium reagents are not only strong nucleophiles but also strong bases.[4][5] The protons on the carbon alpha to the carbonyl (the -CH2- of the propyl group) are acidic (pKa ≈ 19-20).[6][7] The Grignard reagent can act as a base, removing one of these protons to form a magnesium enolate. This consumes the reagent and the starting material without forming the desired alcohol product.[6] This is a classic side reaction when sterically hindered ketones are treated with strong, basic nucleophiles.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C). Nucleophilic addition has a lower activation energy than deprotonation. By lowering the temperature, you can kinetically favor the desired addition pathway.

  • Use a Less Basic Organometallic Reagent: Consider using an organocadmium or organocuprate (Gilman) reagent. These are softer, less basic nucleophiles and are less prone to causing enolization.

  • Change the Grignard Reagent: If possible, using a less sterically bulky Grignard reagent may improve yields.

  • Ensure Strictly Anhydrous Conditions: Grignard reagents react readily with any protic source, including trace amounts of water in the solvent or on the glassware.[8][9] This will quench the reagent and reduce its effective concentration. Always use flame-dried glassware and anhydrous solvents.

Issue 2: Failure of Wittig Olefination

Question: I am attempting to form an alkene from 1-(4,4-difluorocyclohexyl)propan-1-one using a Wittig reaction, but I am only recovering my starting material. Why is this common olefination failing?

Answer: The Wittig reaction is exceptionally sensitive to steric hindrance around the carbonyl group, which is the principal issue with this substrate.[1][2][10]

  • Reactivity of the Ylide: The success of the reaction is highly dependent on the type of ylide used.

    • Stabilized Ylides: (e.g., Ph₃P=CHCO₂Et) are less reactive and generally fail to react with sterically hindered ketones.[2][11] If you are using a stabilized ylide, it is almost certain to be the cause of the reaction failure.

    • Unstabilized Ylides: (e.g., Ph₃P=CH₂) are much more reactive and are required for hindered ketones.[3][10] Even a highly hindered ketone like camphor can be converted to its methylene derivative using an unstabilized ylide.[1][2]

  • Incomplete Ylide Formation: The generation of the phosphonium ylide itself can be a point of failure. This step requires a strong base (e.g., n-BuLi, NaH, KHMDS) and strictly anhydrous, inert conditions.[3] If the ylide is not formed efficiently, there will be insufficient nucleophile to react with the ketone.

Troubleshooting Steps & Solutions:

  • Switch to an Unstabilized Ylide: This is the most critical change. Use a simple, non-stabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) or ethylidenetriphenylphosphorane (Ph₃P=CHCH₃).

  • Alternative Olefination Methods: For sterically demanding ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[1][2] HWE reagents (phosphonate esters) are generally more nucleophilic than the corresponding Wittig ylides and the resulting phosphate byproduct is water-soluble, simplifying purification.

  • Verify Ylide Formation: Successful deprotonation of the phosphonium salt to form the ylide is often accompanied by a distinct color change (typically to deep red, orange, or yellow). The absence of this color change indicates a problem with the base or the reaction conditions.

Method Reagent Type Reactivity with Hindered Ketones Byproduct Notes
Wittig (Stabilized) Phosphonium Ylide (e.g., Ph₃P=CHCO₂R)Very Poor / Fails[2][11]Triphenylphosphine oxideNot recommended for this substrate.
Wittig (Unstabilized) Phosphonium Ylide (e.g., Ph₃P=CH₂)Good / Recommended[3][10]Triphenylphosphine oxideRequires strong base and anhydrous conditions.
HWE Reaction Phosphonate CarbanionExcellent / Highly Recommended[1][2]Water-soluble phosphateGenerally gives higher yields for hindered systems.

Frequently Asked Questions (FAQs)

Q1: How do the gem-difluoro atoms on the cyclohexyl ring influence the ketone's reactivity? The two fluorine atoms have a significant electronic effect. As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect. This effect slightly increases the electrophilicity of the distant carbonyl carbon, which in isolation would make it more reactive toward nucleophiles. However, this electronic effect is overwhelmingly overshadowed by the steric bulk of the entire cyclohexyl ring, which is the dominant factor controlling reactivity.[12] The fluorine atoms also alter the conformational preferences of the cyclohexane ring, potentially making it more rigid and further contributing to steric shielding.

Q2: I'm seeing multiple spots on my TLC plate during a base-catalyzed reaction. What could they be? In any reaction involving a base (even a weak one), you risk deprotonating the alpha-protons to form an enolate.[7] This enolate can then react with another molecule of the starting ketone in a self-condensation reaction, similar to an aldol condensation.[13][14] This leads to higher molecular weight byproducts. If your reaction conditions are not carefully controlled (especially temperature), you may be promoting these undesired side reactions.

Q3: What is the best way to monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is a standard and effective method.[15] Use a combination of polar and non-polar solvents (e.g., ethyl acetate in hexanes) to achieve good separation. Staining with potassium permanganate is often effective for visualizing the ketone and resulting alcohol or alkene products. For a more detailed analysis, ¹H and ¹³C NMR are essential. Additionally, ¹⁹F NMR can be a powerful tool to confirm the integrity of the 4,4-difluorocyclohexyl moiety throughout your reaction sequence.

Q4: Are there specific purification challenges with this compound and its derivatives? The triphenylphosphine oxide byproduct from a Wittig reaction can be difficult to separate from the desired product due to similar polarities. Column chromatography is typically required.[3] Fluorinated compounds can sometimes exhibit different solubility profiles than their non-fluorinated analogs, which might require adjusting extraction or crystallization solvents.[16]

Validated Experimental Protocols

Protocol 1: Optimized Wittig Reaction for 1-(4,4-Difluorocyclohexyl)propan-1-one

This protocol uses a reactive, unstabilized ylide suitable for sterically hindered ketones.[3][10]

Objective: To synthesize 1-(4,4-difluorocyclohexyl)-1-methylenepropane.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (1.1 eq)

  • 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Ylide Generation: Add methyltriphenylphosphonium bromide and anhydrous THF to the flask. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide portion-wise. A deep yellow or orange color should develop, indicating the formation of the phosphonium ylide. Stir the mixture at 0 °C for 1 hour.

  • Ketone Addition: Dissolve 1-(4,4-difluorocyclohexyl)propan-1-one in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically with a hexane/ethyl acetate gradient) to separate the desired alkene from the triphenylphosphine oxide byproduct.

Visual Schematics

Troubleshooting_Grignard_Reaction start Grignard Reaction Fails: Low or No Product q1 Are your conditions strictly anhydrous? start->q1 sol1 Solution: - Flame-dry all glassware. - Use anhydrous solvents. - Protect from air/moisture. q1->sol1 No q2 Is steric hindrance the likely issue? q1->q2 Yes sol2 Solution: - Lower reaction temp (-78°C). - Use a less bulky Grignard. - Consider a Gilman reagent. q2->sol2 Yes q3 Is enolization (deprotonation) occurring? q2->q3 No sol3 Solution: - Lower reaction temp. - Use a less basic nucleophile (e.g., organocuprate). q3->sol3 Yes end_note Re-evaluate starting material purity. q3->end_note No

Caption: Troubleshooting flowchart for failed Grignard reactions.

Reaction_Competition sub 1-(4,4-Difluorocyclohexyl)propan-1-one + R-MgX path1_node Pathway A: 1,2-Nucleophilic Addition (Favored at Low Temp) sub->path1_node Attack at C=O path2_node Pathway B: Alpha-Deprotonation (Competitive Side Reaction) sub->path2_node Attack at α-H prod1 Desired Tertiary Alcohol (after workup) path1_node->prod1 prod2 Magnesium Enolate (Starting Material Consumed) path2_node->prod2

Caption: Competing reaction pathways for Grignard reagents.

References

  • Wikipedia. (2023). Wittig reaction. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Gao, Y. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • LS College. (2020). Wittig reaction. [Link]

  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. [Link]

  • Science Learning Center. (n.d.). Experiment: Aldehyde and Ketone Reactions. [Link]

  • Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Michigan State University. (n.d.). Carbonyl Reactivity. MSU Chemistry. [Link]

  • Scribd. (n.d.). Chemistry 342: Alpha-Carbon Reactions. [Link]

  • Wikipedia. (2023). Carbonyl α-substitution reaction. In Wikipedia. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SAPUB. [Link]

  • Kumar, P., et al. (2023). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. [Link]

  • ADI Chemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. [Link]

  • Chemistry Steps. (2025). Reactions of Aldehydes and Ketones Practice Problems. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Study.com. (n.d.). Aldehyde & Ketone Reactions: Practice Problems. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

  • Palomar College. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

  • Wier, K., et al. (2022). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. [Link]

  • Szeleczky, Z. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. [Link]

  • Pearson. (n.d.). The chair conformer of fluorocyclohexane is 0.25 kcal/mol more stable. [Link]

  • Singh, M., et al. (2018). Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC Advances. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). [Link]

  • ResearchGate. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. [Link]

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Technical Support Center: Optimization of 1-(4,4-Difluorocyclohexyl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-(4,4-Difluorocyclohexyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer proven protocols. Our focus is to move beyond simple procedural steps, providing the causal reasoning behind experimental choices to empower you to overcome challenges and achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one.

Q1: What is the most common and reliable synthetic route for preparing 1-(4,4-Difluorocyclohexyl)propan-1-one?

A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation of 1,1-difluorocyclohexane using propanoyl chloride or propionic anhydride.[1] This reaction is typically mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an electrophilic substitution mechanism where an acylium ion is generated and attacks the cyclohexane ring.[1]

Q2: Why is a stoichiometric amount of Lewis acid catalyst required in this acylation?

A2: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent or slightly more) of the Lewis acid catalyst.[2][3][4] This is because the ketone product formed, 1-(4,4-Difluorocyclohexyl)propan-1-one, is a Lewis base and forms a stable complex with the aluminum chloride. This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acylating agent molecules.[2][4] The complex is later hydrolyzed during the aqueous workup to release the final product.[2][5]

Q3: How should I monitor the progress of the reaction?

A3: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] TLC is a rapid and effective way to qualitatively observe the consumption of the 1,1-difluorocyclohexane starting material and the appearance of the more polar ketone product spot. For more quantitative analysis, GC-MS can be used to determine the relative ratios of starting material, product, and any potential byproducts over time.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The primary hazards stem from the reagents used. Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture and is highly corrosive.[2] Propanoyl chloride is also corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is critical to work under strictly anhydrous (moisture-free) conditions to prevent violent reactions and catalyst deactivation.[2][3]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low conversion is a frequent issue in Friedel-Crafts reactions. The workflow below can help diagnose the root cause.

start Low or No Yield Observed q1 Were all glassware and reagents scrupulously dry? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was at least 1.1 equivalents of AlCl₃ used? a1_yes->q2 s1 Moisture has deactivated the AlCl₃ catalyst. Solution: - Oven/flame-dry all glassware. - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (N₂ or Ar). a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction temperature optimized? a2_yes->q3 s2 Insufficient catalyst was used. The product-catalyst complex prevents turnover. Solution: - Repeat using ≥1.1 equivalents of AlCl₃ relative to the limiting reagent. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node If issues persist, consider purity of starting materials or alternative Lewis acids. a3_yes->end_node s3 The reaction rate may be too slow. Solution: - Gradually increase the temperature (e.g., from 0°C to room temp. or gentle heating). - Monitor by TLC to track conversion vs. byproduct formation. a3_no->s3

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Dark, Tarry Side Products

Symptom: The reaction mixture turns dark brown or black, and a viscous, insoluble material forms.

Causality: This is often a result of polymerization or decomposition, which can be triggered by excessively high temperatures or high concentrations of the reactive acylium intermediate.[8] While the aliphatic ring of 1,1-difluorocyclohexane is less prone to polymerization than electron-rich aromatic systems, aggressive reaction conditions can still lead to degradation.

Solutions:

  • Control Temperature: Maintain the recommended temperature profile. Add the acylating agent slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction before allowing it to warm.[3]

  • Ensure Efficient Stirring: Poor mixing can create localized "hot spots" where reagent concentrations are high, promoting side reactions. Use vigorous mechanical or magnetic stirring.

  • Reverse Addition: Consider adding the substrate and Lewis acid mixture to the acylating agent to keep the concentration of the electrophile low throughout the reaction.

Problem 3: Difficult Purification of the Final Product

Symptom: The crude product is an oil that is difficult to purify by column chromatography, with byproducts having similar polarity.

Causality: Fluorinated compounds can sometimes exhibit unusual polarity and may be challenging to separate from non-fluorinated hydrocarbon byproducts.[9] The crude product may also contain unreacted starting material or isomers if the reaction was not perfectly selective.

Solutions:

  • Optimize Chromatography:

    • Solvent System Screening: Systematically screen different solvent systems for flash chromatography. A common starting point is a hexane/ethyl acetate gradient.[6] Consider trying dichloromethane or diethyl ether as part of the mobile phase.

    • Use High-Quality Silica: Ensure you are using fresh, high-quality silica gel, as acidic silica can sometimes cause degradation of sensitive compounds.[10]

  • Alternative Purification:

    • Vacuum Distillation: If the product and major impurities have sufficiently different boiling points, vacuum distillation can be a highly effective purification method for non-crystalline products.

  • Thorough Workup: Ensure the aqueous workup is complete. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic residues and then with brine to remove excess water before drying.[2][11]

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis. All operations must be conducted in a fume hood using anhydrous techniques.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification Setup 1. Assemble oven-dried 3-neck RBF with stirrer, dropping funnel, and N₂ inlet. Charge 2. Charge RBF with AlCl₃ (1.2 eq.) and anhydrous CH₂Cl₂. Setup->Charge Cool 3. Cool suspension to 0 °C in an ice bath. Charge->Cool Mix_Reagents 4. In dropping funnel, combine 1,1-difluorocyclohexane (1.0 eq.) and propanoyl chloride (1.1 eq.). Cool->Mix_Reagents Add_Dropwise 5. Add mixture dropwise to the stirred AlCl₃ suspension over 30-60 min at 0 °C. Mix_Reagents->Add_Dropwise Stir 6. Allow reaction to warm to RT and stir for 2-4 hours. Add_Dropwise->Stir Monitor 7. Monitor progress by TLC (e.g., 9:1 Hexane:EtOAc) until SM is consumed. Stir->Monitor Quench 8. Cool to 0 °C and slowly pour reaction mixture onto crushed ice and concentrated HCl. Monitor->Quench Extract 9. Extract with CH₂Cl₂ (3x). Combine organic layers. Quench->Extract Wash 10. Wash with H₂O, sat. NaHCO₃, and brine. Extract->Wash Dry 11. Dry over Na₂SO₄, filter, and concentrate in vacuo. Wash->Dry Purify 12. Purify crude oil by flash column chromatography or vacuum distillation. Dry->Purify

Caption: Step-by-step experimental workflow.

Key Reaction Parameters Summary

For successful optimization, careful control of stoichiometry and conditions is paramount. The following table provides a validated starting point for your experiments.

ParameterRecommended ValueRationale
1,1-Difluorocyclohexane 1.0 equivalentLimiting reagent.
Propanoyl Chloride 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the substrate.
Aluminum Chloride (AlCl₃) 1.1 - 1.3 equivalentsStoichiometric amount is required to account for complexation with the ketone product.[2][4]
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert solvent that effectively solubilizes reagents. Must be anhydrous.
Initial Temperature 0 °CControls the initial exothermic reaction during addition.[3]
Reaction Temperature Room Temperature (approx. 20-25 °C)Sufficient for the reaction to proceed to completion in a reasonable timeframe.
Reaction Time 2 - 6 hoursMonitor by TLC to determine the optimal time for full conversion.

References

  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem Technical Support.
  • eGrove. (2022).
  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Regioselective Fluorination of Asymmetric Ketones. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Synthesis and Reactivity of Fluorin
  • Kumar, P., Mistry, L., Stewart, J. M., & Pattison, G. (n.d.). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv.
  • BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene. BenchChem Technical Support.
  • Sigma-Aldrich.
  • Wikipedia. Friedel–Crafts reaction.
  • University of Calgary, Department of Chemistry.
  • BenchChem. (2025). Common side reactions in the synthesis of furan-2,4-diones. BenchChem Technical Support.
  • PrepChem.com. Synthesis of 1-(4-isobutylphenyl)propan-1-one.

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Technical Support Center: Degradation and Stability of 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(4,4-Difluorocyclohexyl)propan-1-one. This guide provides in-depth, experience-driven answers to common experimental challenges, detailed protocols, and foundational knowledge to ensure the integrity and success of your stability and metabolism studies.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses high-level questions to establish a strong theoretical framework before embarking on experimental work.

Q1: What are the primary predicted metabolic degradation pathways for 1-(4,4-Difluorocyclohexyl)propan-1-one?

A1: Based on its structure, the primary metabolic pathways are anticipated to be Phase I reactions mediated by Cytochrome P450 (CYP) enzymes, which aim to increase the molecule's polarity.[1] The two most probable transformations are:

  • Ketone Reduction: The propan-1-one carbonyl group is susceptible to reduction by carbonyl reductases to form the corresponding secondary alcohol, 1-(4,4-Difluorocyclohexyl)propan-1-ol. This is a common metabolic fate for ketones.[2]

  • Alicyclic Hydroxylation: The cyclohexane ring can be hydroxylated at positions distal to the electron-withdrawing difluoro group. Hydroxylation is a canonical CYP-mediated reaction.[1] The resulting hydroxylated metabolite can then undergo Phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

Q2: How does the gem-difluoro group on the cyclohexane ring influence the molecule's stability?

A2: The gem-difluoro group is a critical stability-enhancing feature. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage.[3] This has several consequences:

  • Metabolic Blocking: The fluorine atoms act as "metabolic blockers," preventing oxidation at the C4 position of the cyclohexane ring.

  • Electronic Effects: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This can decrease the reactivity of adjacent C-H bonds towards oxidative enzymes, thereby improving the overall metabolic stability of the molecule.[1][4]

  • Increased Lipophilicity: Fluorination can alter the molecule's lipophilicity, which in turn affects its binding to metabolic enzymes and overall pharmacokinetic profile.[5]

Q3: Beyond metabolism, what are the likely environmental or chemical degradation routes to consider?

A3: In non-biological systems, forced degradation studies should focus on hydrolysis, oxidation, and photolysis.

  • Hydrolytic Stability: The core structure lacks readily hydrolyzable groups like esters or amides and is expected to be stable across a wide pH range. However, extreme pH conditions should still be tested as they can catalyze keto-enol tautomerism, which might open minor degradation pathways.[6]

  • Oxidative Stability: The molecule may be susceptible to degradation by strong oxidizing agents or under advanced oxidation processes (AOPs).[7] Attack is most likely at the C-H bonds of the cyclohexane ring or the alpha-carbon of the ketone.

  • Photostability: Ketones are known to absorb UV radiation, which can lead to photochemical reactions such as Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) degradation.[8][9] The presence of the difluoro group may influence the preferred photochemical pathway.

Q4: What are the key analytical techniques for studying the degradation of this compound and its products?

A4: The cornerstone of any degradation study is a robust, stability-indicating analytical method. For 1-(4,4-Difluorocyclohexyl)propan-1-one and its potential metabolites, the following techniques are essential:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Ideal for quantifying the parent compound and assessing purity. A reversed-phase C18 column is typically a good starting point.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Absolutely critical for detecting and identifying low-level degradation products and metabolites.[11] High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of unknown products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the parent compound and its degradation products are sufficiently volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated degradation products. ¹⁹F NMR can be particularly useful for confirming that the gem-difluoro group remains intact.[12]

Section 2: Troubleshooting Guide - Common Experimental Challenges

This section is formatted to directly address specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Inconsistent Results in Metabolic Stability Assays

  • Question: "My in vitro metabolic stability assay using liver microsomes shows high variability between runs and time points. What are the potential causes?"

  • Answer & Troubleshooting Steps:

    • Cofactor Instability: The primary cofactor for CYP enzymes, NADPH, is unstable at room temperature and in aqueous solutions.

      • Solution: Always prepare NADPH solutions fresh, keep them on ice, and add them to the incubation mixture last to initiate the reaction. Run parallel "-NADPH" controls to quantify any non-enzymatic degradation.

    • Substrate Solubility: As a fluorinated organic molecule, your compound may have poor aqueous solubility, leading to inconsistent concentrations in the incubation.

      • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, Acetonitrile) used to introduce the compound is low and consistent across all samples (typically <1%). Check for precipitation in your stock and final incubation mixtures.

    • Non-Specific Binding: The compound may adsorb to plasticware (pipette tips, microplates), artificially lowering its concentration.

      • Solution: Use low-bind polypropylene labware. Include a T=0 sample (quenched immediately after adding the compound) as your 100% reference, which accounts for any immediate loss due to binding.

    • Enzyme Activity Variation: Microsomal activity can vary between lots and can decrease with improper storage or repeated freeze-thaw cycles.

      • Solution: Aliquot microsomes upon receipt to minimize freeze-thaw cycles. Always include a positive control compound with a known metabolic rate (e.g., testosterone, verapamil) to verify the enzymatic activity of your system in each run.

Problem 2: Difficulty Identifying Metabolites

  • Question: "I see a rapid disappearance of the parent compound in my LC-MS analysis, but I cannot detect any clear metabolite peaks. What should I investigate?"

  • Answer & Troubleshooting Steps:

    • Formation of Phase II Conjugates: If you are using S9 fractions or hepatocytes, Phase I metabolites (e.g., hydroxylated species) can be rapidly conjugated to form glucuronides or sulfates. These conjugates are highly polar and may elute very early in a standard reversed-phase HPLC gradient.

      • Solution: Re-run your analysis with a steeper, faster gradient to look for early-eluting peaks. More definitively, treat a sample of your incubate with β-glucuronidase and/or sulfatase enzymes. A subsequent increase in a Phase I metabolite peak (or reappearance of the parent) confirms conjugation.

    • Poor Ionization: The degradation products may not ionize efficiently under the mass spectrometer conditions used for the parent compound.

      • Solution: Re-analyze your samples in both positive and negative ionization modes. Modify mobile phase additives (e.g., switch from formic acid to ammonium acetate) to promote adduct formation ([M+NH₄]⁺ or [M+CH₃COO]⁻) which can aid in detecting certain molecules.

    • Reactive Metabolites: The compound may be forming unstable, reactive metabolites that covalently bind to proteins or degrade before detection.

      • Solution: This is a more complex issue. A common strategy is to perform the incubation in the presence of a trapping agent like glutathione (GSH). Look for a new metabolite with a mass corresponding to the parent compound + GSH (mass shift of +305.0678 Da).

    • Incorrect Mass Shift Analysis: You may be looking for the wrong masses.

      • Solution: Use metabolite identification software or manually search your raw data for the specific mass shifts corresponding to the most likely metabolic reactions.

Biotransformation Mass Change (Da) Notes
Hydroxylation+15.9949Most common Phase I reaction.
Ketone Reduction+2.0156Conversion of C=O to CH-OH.
Dehydrogenation-2.0156Conversion of an alcohol back to a ketone.
Glucuronidation+176.0321Common Phase II conjugation.
Sulfation+79.9568Common Phase II conjugation.

Problem 3: Parent Compound Unstable in Control Incubations

  • Question: "My control samples, such as those with heat-inactivated microsomes or without NADPH, show significant loss of the parent compound over time. Why is this happening?"

  • Answer & Troubleshooting Steps:

    • Chemical Instability in Buffer: The compound may be unstable at the pH of your incubation buffer (typically pH 7.4).

      • Solution: Conduct a simple buffer stability test. Incubate the compound in the buffer system at 37°C without any enzymes or cofactors and analyze at different time points. This will isolate chemical degradation from enzymatic processes.

    • Adsorption Over Time: Non-specific binding to the walls of the incubation vessel may be time-dependent.

      • Solution: Compare the T=0 sample to a control sample incubated for the full duration (e.g., 60 minutes) without enzymes. If there is a significant drop, time-dependent adsorption is likely. Using different plate materials or adding a small amount of surfactant (if compatible with the assay) may help.

    • Residual Enzyme Activity: Heat inactivation may be incomplete.

      • Solution: Ensure your heat inactivation protocol is sufficient (e.g., 95°C for 10 minutes). A better control is often an incubation performed on ice or one that is chemically quenched (e.g., with strong acid or base) at T=0.

Section 3: Standardized Experimental Protocols

These protocols provide a validated starting point for your experimental work. They should be adapted and optimized for your specific laboratory conditions and instrumentation.

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
  • Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of 1-(4,4-Difluorocyclohexyl)propan-1-one in DMSO.

    • Prepare a 20 mg/mL stock of HLM in phosphate buffer.

    • Prepare a 20 mM stock solution of NADPH in phosphate buffer. Keep on ice.

  • Incubation Plate Setup (96-well format):

    • In each well, add 188 µL of 100 mM phosphate buffer (pH 7.4).

    • Add 1 µL of the 10 mM test compound stock solution (final concentration 50 µM, 0.5% DMSO).

    • Add 1 µL of the 20 mg/mL HLM stock (final concentration 0.1 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation and Time Points:

    • Initiate the reaction by adding 10 µL of the 20 mM NADPH solution (final concentration 1 mM).

    • For the T=0 time point, add 200 µL of ice-cold acetonitrile containing an internal standard before adding the NADPH.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile with internal standard to the appropriate wells.

  • Sample Processing:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or HPLC vials for analysis.

  • Data Analysis:

    • Analyze samples via LC-MS.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural log of the percent remaining vs. time. The slope of the line (k) can be used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).

Protocol 2: General Procedure for Forced Degradation Study
  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL. Include a control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Deionized water, incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. Wrap a control sample in aluminum foil and place it alongside.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC-UV method.

    • Use LC-MS/MS to identify the major degradation products formed under each stress condition.

Section 4: Data Interpretation and Visualization

Visualizing complex pathways and workflows is essential for clarity and communication.

Predicted Metabolic Pathways

The following diagram illustrates the most probable metabolic transformations for 1-(4,4-Difluorocyclohexyl)propan-1-one.

G Parent 1-(4,4-Difluorocyclohexyl)propan-1-one (Parent Compound) M1 1-(4,4-Difluorocyclohexyl)propan-1-ol (Metabolite M1) Parent->M1  Ketone Reduction  (+2.02 Da) M2 Hydroxylated Parent (Metabolite M2) Parent->M2  Ring Hydroxylation  (+16.00 Da) M1->Parent  Dehydrogenation  (-2.02 Da) M3 Phase II Conjugate (e.g., Glucuronide) M1->M3  Glucuronidation  (+176.03 Da) M2->M3  Glucuronidation  (+176.03 Da)

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Workflow for Metabolite Identification

This workflow provides a systematic approach from sample generation to data analysis.

Workflow Incubation Step 1: In Vitro Incubation (Microsomes, S9, etc.) Quench Step 2: Protein Precipitation (Acetonitrile/Methanol) Incubation->Quench Analysis Step 3: LC-MS/MS Analysis (Full Scan & dd-MS2) Quench->Analysis DataProcessing Step 4: Data Processing (Peak Picking, Blank Subtraction) Analysis->DataProcessing MetaboliteSearch Step 5: Metabolite Search (Mass Shifts, Retention Time) DataProcessing->MetaboliteSearch StructureElucidation Step 6: Structure Elucidation (Fragment Analysis, NMR) MetaboliteSearch->StructureElucidation

Caption: A typical workflow for identifying in vitro metabolites.

References

  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. This dissertation provides extensive detail on the stability and reactivity of fluorinated compounds, including hydrolysis mechanisms.

  • Icenogle, J. A., & Johnson, J. S. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. This paper discusses how fluorination enhances metabolic stability in ketones.

  • BenchChem. (2025). Technical Support Center: β-Keto Aldehyde Stability and Degradation. This guide offers insights into the stability of keto-functional groups under various pH conditions.

  • Rayne, S., & Forest, K. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. This article models the hydrolysis rates of various fluorinated compounds.

  • Kölbel, K., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. This study demonstrates how the number of fluorine atoms affects hydrolytic stability due to electron-withdrawing effects.

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. This paper discusses the synthesis, reactivity, and keto-enol tautomerism of fluorinated cyclic ketones.

  • Larsen, E. R. (1969). Hydrolysis of Fluorinated Ethers. ACS Publications. This provides foundational chemistry on the stability of fluorinated compounds to hydrolysis.

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. An alternative source for the paper on fluorinated cyclic ketones.

  • Leonori, D., & Aggarwal, V. K. (2020). Aldehydes as powerful initiators for photochemical transformations. This article reviews the photochemical reactivity of carbonyl compounds, including Norrish reactions.

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. This document provides examples of modern analytical methods (LC-MS/MS) for detecting environmental contaminants.

  • Agilent Technologies. (2021). Method Guide for PFAS Analysis. This guide highlights the strength of the C-F bond as a reason for the persistence of fluorinated compounds.

  • St. Amant, A. H., et al. (2025). Selective photodegradation of ketone-based polymers. This preprint discusses the established Norrish degradation pathways for ketones.

  • Di Marcantonio, C., et al. (2023). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. This paper details degradation via advanced oxidation processes, a relevant model for oxidative stress studies.

  • Meanwell, N. A. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. A comprehensive review on how fluorination impacts drug metabolism, covering P450 enzymes and Phase I/II reactions.

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Quality Control of 4,4'-Difluorobenzophenone. This guide provides standard HPLC protocols for a structurally similar difluorinated ketone.

  • Sigma-Aldrich. Phase I Drug Metabolism. This resource provides a concise overview of Phase I biotransformation reactions, primarily oxidation, mediated by cytochrome P450 enzymes.

  • Ishida, T., et al. (1982). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. This study serves as an example of ketone metabolism, identifying ketone reduction and subsequent conjugation as major pathways.

Sources

Technical Support Center: Purification of 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4,4-Difluorocyclohexyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable fluorinated ketone intermediate. Our goal is to provide practical, field-proven insights to help you achieve high purity and yield in your experiments.

Introduction: The Challenge of Purifying Fluorinated Ketones

1-(4,4-Difluorocyclohexyl)propan-1-one is a key building block in medicinal chemistry, where the inclusion of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic properties conferred by the gem-difluoro group can introduce specific challenges during purification. Common synthetic routes, such as the Friedel-Crafts acylation of 1,1-difluorocyclohexane, can result in a crude product containing unreacted starting materials, isomeric byproducts, and catalyst residues.[3][4][5] This guide provides a structured approach to identifying and removing these impurities effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude product is a dark, oily residue after synthesis and initial workup. What causes this coloration, and how can I fix it?

A1: Dark coloration typically stems from high-molecular-weight byproducts or polymeric material formed during the reaction, often catalyzed by strong Lewis acids used in Friedel-Crafts acylations.[5]

  • Causality: Aggressive reaction conditions (e.g., high temperatures) can promote side reactions. The impurities are often non-volatile and highly polar.

  • Recommended Solution:

    • Activated Charcoal Treatment: Before concentrating your organic solution post-workup, add a small amount of activated charcoal (approx. 1-2% w/w of your theoretical product mass) to the cool solution.

    • Stir for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal. This process adsorbs many colored impurities.

    • Proceed with solvent removal. If color persists, it will likely be removed during column chromatography.

Q2: My ¹H NMR spectrum looks clean, but GC-MS analysis shows a significant peak corresponding to the 1,1-difluorocyclohexane starting material. Why is it still there and how do I remove it?

A2: The starting material, 1,1-difluorocyclohexane, is relatively non-polar and can be difficult to separate from the product, which also has a large non-polar region. Its protons may also be obscured by solvent or other aliphatic signals in the ¹H NMR spectrum.

  • Causality: The starting material is volatile and co-distills with common extraction solvents. It also has a similar polarity to the product, making chromatographic separation challenging if not optimized.

  • Recommended Solutions:

    • Vacuum Distillation (Preferred for Scale): If your product is thermally stable, fractional vacuum distillation is highly effective. The fluorinated starting material will likely have a lower boiling point than the larger ketone product.[6] This is the most efficient method for removing large quantities of volatile starting material.

    • Optimized Flash Chromatography: Use a shallow gradient of a polar solvent (e.g., 0-10% Ethyl Acetate in Hexanes) on silica gel. The less polar starting material should elute first. Run a preliminary TLC to ensure you have adequate separation (a ΔRƒ of >0.2 is ideal).[7][8]

Q3: After column chromatography on silica gel, my yield is significantly lower than expected, and TLC analysis of the column fractions shows several new, unidentified spots. What is happening?

A3: Ketones, particularly those with adjacent protons, can be susceptible to degradation on acidic surfaces like standard silica gel.[9]

  • Causality: The acidic nature of silica gel can catalyze side reactions such as aldol condensation or enol-mediated decomposition, especially if the compound remains on the column for an extended period.

  • Recommended Solutions:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your non-polar eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica surface.

    • Use Alumina: Consider using neutral alumina as your stationary phase, which is less acidic and often more suitable for sensitive ketones.[7]

    • Minimize Residence Time: Perform "flash" chromatography with positive air pressure to push the solvent through more quickly, reducing the contact time between your compound and the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Friedel-Crafts synthesis of this compound?

A1: The primary impurities include:

  • Unreacted Starting Materials: 1,1-difluorocyclohexane and the acylating agent (e.g., propanoyl chloride).

  • Isomeric Byproducts: The ortho-acylated product is a potential side product, though it is generally disfavored due to steric hindrance from the bulky cyclohexane ring.[10]

  • Catalyst Residues: Hydrolyzed Lewis acids (e.g., aluminum salts) that must be removed during the aqueous workup.

  • Solvents: Residual solvents from the reaction and extraction (e.g., dichloromethane, diethyl ether).

Q2: Which purification technique is the most robust for achieving >99% purity?

A2: A multi-step approach is often best. For the highest purity, a combination of vacuum distillation to remove volatile impurities followed by flash column chromatography to remove non-volatile and isomeric impurities is recommended. For solid products, recrystallization can be an excellent final polishing step.[11][12]

Q3: How do I select an appropriate solvent system for flash column chromatography?

A3: The key is to use Thin Layer Chromatography (TLC) to guide your choice. The target Rƒ (retention factor) for your product on a TLC plate should be between 0.25 and 0.35 in the chosen solvent system. This typically provides the best separation on a column.[8]

Observed Impurity Recommended TLC Mobile Phase (Hexane/Ethyl Acetate) Rationale
Non-polar (e.g., starting material)95:5 to 90:10Maximizes separation between the non-polar impurity (high Rƒ) and the more polar product (lower Rƒ).
Polar (e.g., decomposition products)85:15 to 80:20Ensures the product moves off the baseline (Rƒ > 0.2) while the polar impurities remain at or near the baseline (Rƒ < 0.1).

Q4: What are the critical parameters for successfully recrystallizing 1-(4,4-Difluorocyclohexyl)propan-1-one?

A4: Successful recrystallization depends on the choice of solvent. The ideal solvent should:

  • Completely dissolve the compound when hot (near the solvent's boiling point).

  • Provide very low solubility for the compound when cold (in an ice bath).

  • Either not dissolve the impurities at all (allowing for hot filtration) or keep them fully dissolved when the solution is cold (so they remain in the mother liquor).

  • Screening Protocol: Place a few milligrams of your product in several test tubes. Add a few drops of different solvents (e.g., hexanes, isopropanol, acetone, toluene) and observe solubility at room temperature and after heating. A good candidate will be sparingly soluble at room temp but dissolve completely upon heating.

Q5: What analytical methods are essential for confirming the final purity?

A5: A combination of techniques is necessary for unambiguous confirmation:

  • GC-MS: Ideal for identifying and quantifying volatile impurities. The mass spectrum will confirm the molecular weight of your product.[13][14]

  • ¹H and ¹³C NMR: Confirms the chemical structure and the absence of proton- or carbon-containing impurities.

  • ¹⁹F NMR: This is crucial for fluorinated compounds. A clean spectrum with the expected chemical shift and coupling confirms the integrity of the difluorocyclohexyl moiety.

Visualized Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analytical data from the crude product.

Purification_Strategy cluster_0 Initial Analysis cluster_1 Primary Purification cluster_2 Secondary Purification / Polishing Crude_Analysis Analyze Crude Product (TLC, GC-MS, ¹H NMR) Check_Volatiles Significant Volatile Impurities? Crude_Analysis->Check_Volatiles Distillation Vacuum Distillation Check_Volatiles->Distillation Yes Column_Chrom Flash Column Chromatography Check_Volatiles->Column_Chrom No Distillation->Column_Chrom Proceed with non-volatile fraction Check_Solid Is Product a Crystalline Solid? Column_Chrom->Check_Solid Recrystallize Recrystallization Check_Solid->Recrystallize Yes Final_Product Final Pure Product (>99%) Check_Solid->Final_Product No (Pure Oil) Recrystallize->Final_Product

Caption: Decision tree for selecting the optimal purification method.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Slurry Preparation: In a fume hood, add silica gel (60 Å, 230-400 mesh) to a flask. Add the initial, non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate) to create a free-flowing slurry. For sensitive compounds, add 1% triethylamine to the eluent.

  • Column Packing: Wet-pack the column with the slurry, ensuring no air bubbles are trapped. Open the stopcock to drain excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the non-polar eluent. Pre-adsorb this solution onto a small amount of silica gel, then evaporate the solvent to dryness. Carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin elution with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) based on your preliminary TLC analysis.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of your purified product (~1 mg/mL) in a high-purity volatile solvent like ethyl acetate or dichloromethane.

  • Instrument Setup: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms). Set a temperature gradient program, for example: initial temperature of 50°C hold for 2 min, then ramp at 15°C/min to 250°C, hold for 5 min.[15]

  • Injection: Inject 1 µL of the sample solution.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the product peak divided by the total area of all peaks. Identify the product peak by its retention time and the characteristic mass spectrum showing the correct molecular ion.

References

  • Columbia University. Column chromatography. [Link]

  • University of Mississippi. (2022, May 4). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. [Link]

  • Wiist, H. A. (1963). U.S. Patent No. 3,101,304. Washington, DC: U.S.
  • University of Rochester. How To: Purify by Distillation. [Link]

  • Water Purification Guide. (2026, January 19). Does Distillation Remove Fluoride From Drinking Water?. [Link]

  • Wiist, H. A. (1963). U.S. Patent No. 3,101,304. Washington, DC: U.S.
  • Royal Society of Chemistry. Supporting Information. [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. [Link]

  • MaChemGuy. (2024, July 24). 29. Practical skills - Recrystallisation [Video]. YouTube. [Link]

  • Chegg. (2020, November 29). Solved Sixth Lab Period. Step3 -- Deprotection of ketone to. [Link]

  • Jarry, R. L., & Davis, W. D. (1953). Purification of Fluorine by Distillation. U.S. Atomic Energy Commission. [Link]

  • Poole, C. F. (2012). Aldehydes and Ketones: Gas Chromatography. ResearchGate. [Link]

  • University of Alberta. RECRYSTALLISATION. [Link]

  • JoVE. (2020, March 26). Video: Recrystallization - Concept. [Link]

  • SATHEE. Friedel Crafts Reaction. [Link]

  • Sciencemadness.org. (2006, June 29). ketone-bisulfite product recrystallization. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-9. [Link]

  • Chromtech. Aldehyde/Ketone DNPH Analysis. [Link]

  • Kumar, P., et al. (2023). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. [Link]

  • Hoechst Aktiengesellschaft. (1979). U.S. Patent No. 4,136,121. Washington, DC: U.S.
  • Majumder, S., & Tunoori, A. R. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(43), 25064-25090. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Milde, A., et al. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time analysis of herbivore-induced plant volatiles. Analytical and Bioanalytical Chemistry, 417(1), 1-14. [Link]

  • Bychek, R. M., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297. [Link]

  • Márió, K., & Loránd, F. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 269-294. [Link]

  • PubChem. 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one. [Link]

  • Khan, I., et al. (2017). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Applied Pharmaceutical Science, 7(10), 103-111. [Link]

  • Doc Brown's Chemistry. propanone low high resolution H-1 proton nmr spectrum. [Link]

  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7000. [Link]

  • Lavery, K. (2024, April 1). GC–MS Analysis of PFAS Expands Knowledge of Toxicokinetic Data. LCGC International. [Link]

  • University of Calgary. 13C NMR of 1-Propanol. [Link]

  • PubChem. (1R,2S)-2-[(N-{[(1S)-1-(4,4-difluorocyclohexyl)ethoxy]carbonyl}-L-leucyl)amino]. [Link]

  • U.S. Environmental Protection Agency. Recovery of Chemicals Through Method 401 (E1-E2 + C1 + DL1). [Link]

  • Gonsalves, J. L., et al. (2020). Detection of anticoagulant rodenticides by direct analysis in real time time-of-flight mass spectrometry. Analytical Methods, 12(1), 57-67. [Link]

  • Jihan, S., et al. (2021). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 13(2), 205-214. [Link]

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Technical Support Center: 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-DFCHP-2026-01

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 1-(4,4-Difluorocyclohexyl)propan-1-one. The stability and purity of this compound are critical for reproducible experimental outcomes. This document outlines potential stability issues, provides robust troubleshooting protocols, and answers frequently asked questions based on fundamental chemical principles and extensive field experience with related fluorinated ketone analogs. Our goal is to empower you to anticipate and resolve challenges, ensuring the integrity of your research.

Section 1: General Storage and Handling

Proper storage is the first line of defense against degradation. The inherent stability of the gem-difluoroalkane and ketone functional groups is generally high, but improper handling can introduce risks.[1][2]

Q1: What are the ideal storage conditions for 1-(4,4-Difluorocyclohexyl)propan-1-one?

A1: To ensure long-term stability, the compound should be stored under controlled conditions that minimize exposure to heat, light, and moisture. In its solid form, the compound is expected to be more stable than in solution due to restricted molecular mobility.[3]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermally-induced degradation pathways.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of oxidation, although ketones are generally resistant to oxidation compared to aldehydes.[4]
Light Amber Glass Vial / Opaque ContainerProtects against potential photochemical degradation initiated by UV or high-energy visible light.[3]
Moisture Tightly Sealed Container with DesiccantPrevents hydration of the ketone, which can be a concern for carbonyls activated by adjacent electron-withdrawing groups.[5]

Section 2: Troubleshooting Specific Stability Issues

This section addresses potential degradation scenarios you might encounter during your experiments. While 1-(4,4-Difluorocyclohexyl)propan-1-one is a robust molecule, stress conditions can lead to instability.

Issue 1: Suspected Hydrolytic Degradation

Q2: My compound is in an aqueous buffer for an assay and I'm seeing a loss of the parent peak in my HPLC analysis. Is it degrading?

A2: While ketones are generally stable to neutral water, the equilibrium can be affected by pH.[6] The gem-difluoro group on the cyclohexane ring is electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, especially under strongly acidic or basic conditions.[7]

  • Under Strongly Acidic Conditions (pH < 3): Acid catalysis can promote the formation of a gem-diol (hydrate). This process is typically reversible, and removal of water will shift the equilibrium back to the ketone.[8]

  • Under Strongly Basic Conditions (pH > 10): Base-catalyzed hydration can also occur. More significantly, very strong basic conditions could potentially promote enolate formation, which might open other reaction pathways, though this is less likely to be a primary stability concern under typical experimental conditions.[4]

Recommendation:

  • pH Check: Verify the pH of your solution. If possible, adjust the buffer to a more neutral range (pH 5-8) where ketone stability is maximized.

  • Solvent Change: If the experimental protocol allows, consider using a co-solvent system (e.g., with DMSO or acetonitrile) to reduce the water activity.

  • Control Experiment: Run a control sample of the compound in the same buffer system without other reagents to isolate the effect of the aqueous environment.

Issue 2: Potential Photodegradation

Q3: I left my stock solution on the bench under ambient light and now see several new, smaller peaks in my chromatogram. What could be happening?

A3: Ketones are known to undergo photochemical reactions, primarily through Norrish Type I and Norrish Type II pathways upon absorption of UV light.[9] While ambient lab light is less intense than a UV lamp, prolonged exposure can initiate these processes.

  • Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent alpha-carbon. This would break the bond between the propanone group and the difluorocyclohexyl ring, creating two radical species that can then recombine or react with the solvent.

  • Norrish Type II Cleavage: This pathway requires a gamma-hydrogen that can be abstracted by the excited carbonyl group. In your compound, this would involve the abstraction of a hydrogen from the cyclohexane ring, leading to cleavage of the alpha-beta carbon bond and formation of an enol and an alkene.

Hypothetical Photodegradation Pathways

G cluster_0 Norrish Type I cluster_1 Norrish Type II A 1-(4,4-Difluorocyclohexyl) propan-1-one B Excited State (n -> π*) A->B C α-Cleavage B->C D Radical Pair C->D E Degradation Products (e.g., recombination, solvent reaction) D->E F 1-(4,4-Difluorocyclohexyl) propan-1-one G Excited State (n -> π*) F->G H γ-H Abstraction G->H I Biradical Intermediate H->I J Enol + Alkene (Fragmentation Products) I->J

Caption: Potential Norrish Type I and II photodegradation pathways.

Recommendation:

  • Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[3]

  • Minimize Exposure: During experimental setup, minimize the time samples are exposed to direct light.

Issue 3: Thermal Instability and Incompatibility

Q4: I am performing a reaction at an elevated temperature (>80°C) and observing significant degradation. Is this expected?

A4: While generally stable at room temperature, high thermal stress can induce decomposition in ketones. The primary thermal decomposition pathway for a ketone like this would likely involve cleavage of the C-C bonds adjacent to the carbonyl group, similar to the Norrish Type I mechanism but initiated by thermal energy instead of light.[10] This could lead to decarbonylation (loss of CO) and fragmentation of the molecule.

Q5: Could excipients in my formulation be causing instability?

A5: Yes, excipient incompatibility is a critical factor in formulation development.[11]

  • Reactive Impurities: Some excipients can contain reactive impurities like peroxides, aldehydes, or trace metals that can catalyze degradation.[12]

  • pH Effects: Excipients can create a micro-pH environment that is either highly acidic or basic, potentially accelerating hydrolysis. For example, excipients with basic functional groups could pose a risk.

  • Maillard-type Reactions: While your compound does not have a primary or secondary amine, if it is formulated with an excipient that does, and if a degradation product were to form an aldehyde, subsequent reactions could occur. This is a secondary, but possible, concern.[13]

Recommendation:

  • Temperature Limitation: If possible, conduct reactions at the lowest effective temperature.

  • Excipient Screening: Perform a forced degradation study by mixing the compound with individual excipients at elevated temperature and humidity (e.g., 60°C / 75% RH) to screen for incompatibilities.[14] Analyze these mixtures by HPLC to identify any excipients that accelerate degradation.

Section 3: Analytical Troubleshooting Workflow

When you observe unexpected peaks or a loss of the main compound, a systematic approach is necessary to identify the cause. Forced degradation studies are a key tool for this purpose.[15][16]

Troubleshooting Workflow for Observed Instability

A Instability Observed (e.g., new peaks, loss of API) B Review Storage & Handling - Temp? Light? pH? A->B C Prepare Fresh Standard from pristine stock B->C D Analyze Fresh vs. Degraded Sample (HPLC, LC-MS) C->D E Do results match? D->E F Issue is likely analytical (e.g., column, mobile phase) E->F No G Issue is confirmed degradation. Proceed to Forced Degradation Study E->G Yes H Stress Conditions: - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Heat (Solid & Solution) - Light (UV/Vis) G->H I Analyze Stressed Samples by LC-MS to identify degradation products H->I J Compare stressed sample profile to original degraded sample I->J K Identify Degradation Pathway & Implement Corrective Actions J->K

Caption: A systematic workflow for investigating compound instability.

Step-by-Step Protocol: Purity Assessment by HPLC-UV
  • Standard Preparation: Prepare a stock solution of 1-(4,4-Difluorocyclohexyl)propan-1-one at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Sample Preparation: Dilute your experimental sample to a similar concentration using the mobile phase.

  • HPLC Analysis: Use a general-purpose reverse-phase method to assess purity.

ParameterTypical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection (UV) 210 nm, 254 nm
Injection Vol. 10 µL
  • Data Analysis: Compare the chromatogram of your sample to the standard. Look for new peaks, changes in peak shape, or a decrease in the area of the main peak. For structural elucidation of unknown peaks, analysis by LC-MS is recommended.[17]

Section 4: Frequently Asked Questions (FAQs)

Q6: Is the gem-difluoro group on the cyclohexane ring stable? A6: Yes, the gem-difluoroalkane motif is known for its high metabolic and chemical stability.[18] The carbon-fluorine bond is exceptionally strong, and cleavage of this bond is not expected under typical experimental conditions. Hydrodefluorination generally requires harsh conditions or specific enzymatic activity not present in standard chemical assays.[19]

Q7: Can I use this compound with strong reducing agents like NaBH₄? A7: Yes, sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol. This is a standard chemical transformation and not considered degradation. The gem-difluoro group will be inert to this reagent.

Q8: My sample is a clear, colorless oil, but it has turned slightly yellow over time. Is this a sign of degradation? A8: A slight color change can be an early indicator of degradation, even if the purity by HPLC is still >99%. It could be due to the formation of minor, highly conjugated impurities from slow decomposition, possibly initiated by oxygen or light. It is recommended to re-analyze the sample for purity and consider repurification if critical for your application.

Q9: How do I dispose of waste containing 1-(4,4-Difluorocyclohexyl)propan-1-one? A9: Waste should be handled as halogenated organic waste and disposed of according to your institution's environmental health and safety guidelines. Do not dispose of it down the drain.

References

  • Dolbier Jr, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.
  • ICH, Q1A (R2), Stability Testing of New Drug Substances and Products. (General principles of forced degradation). [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-45. (Outlines industry-standard approaches to stress testing).
  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. (Details on drug-excipient interactions).
  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Modern Organic Chemistry Research, 4(1), 1-11.
  • Rani, S., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3175.
  • Hinshelwood, C. N., & Smith, J. R. E. (1940). The kinetics of the thermal decomposition of acetophenone. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 175(961), 244-252. (Classic paper on ketone thermal decomposition).
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. (Highlights the stability of C-F bonds in drug molecules).
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Textbook covering fundamental reaction mechanisms, including ketone hydrolysis).
  • Li, J., & Narayanam, J. M. (2014). Reactive impurities in excipients: profiling, identification and mitigation of drug–excipient incompatibility. AAPS PharmSciTech, 15(5), 1295-1308. (Details on impurities in common pharmaceutical excipients).
  • Garcia-Ramos, M., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem, 13(18), 4058-4063.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for ketone reactivity and stability).
  • Wikipedia contributors. (2023). Ketone. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link] (General overview of ketone properties).

  • Chemistry LibreTexts. (2021). Organic Photochemistry. (Provides accessible explanations of Norrish reactions). [Link]

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how to increase stereoselectivity in reactions with 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for stereoselective reactions involving 1-(4,4-Difluorocyclohexyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize stereoselectivity in their synthetic endeavors. The unique conformational and electronic properties of the 4,4-difluorocyclohexyl moiety present both challenges and opportunities for achieving high levels of stereocontrol.

Introduction: Understanding the Substrate

1-(4,4-Difluorocyclohexyl)propan-1-one is a prochiral ketone. The carbonyl carbon and the adjacent α-carbon are sites where new stereocenters can be generated. The key to controlling stereoselectivity lies in understanding the molecule's structure. The gem-difluoro substitution on the cyclohexane ring significantly influences its conformational preference, reducing the rate of chair-flipping and creating a more rigid steric environment compared to a non-fluorinated analog.[1][2] This rigidity can be exploited to amplify the steric and electronic differences between the two faces of the prochiral carbonyl group and the two α-protons, enabling higher levels of stereoinduction.

This guide is structured into common reaction classes you might be performing. Each section provides answers to frequently encountered issues and detailed protocols to enhance your experimental outcomes.

Section 1: Asymmetric Reduction of the Carbonyl Group

The reduction of the prochiral ketone to a chiral secondary alcohol is a fundamental transformation. Poor stereoselectivity is a common issue, often resulting from a suboptimal choice of catalyst or reaction conditions.

Q1: My reduction of 1-(4,4-Difluorocyclohexyl)propan-1-one is yielding a nearly racemic alcohol. Which catalytic systems are recommended for high enantioselectivity?

Answer: For high enantioselectivity in the reduction of sterically demanding ketones like this one, catalytic asymmetric methods are superior to stoichiometric chiral hydrides. The most reliable and widely adopted methods are the Corey-Bakshi-Shibata (CBS) reduction and transition-metal-catalyzed asymmetric (transfer) hydrogenation.[3]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane as the stoichiometric reductant.[4][5][6][7] The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, organizing the transition state for a highly face-selective hydride transfer.[8] For your substrate, the bulky 4,4-difluorocyclohexyl group (RL) will preferentially orient away from the catalyst's chiral substituent, allowing the hydride to attack from a specific face.[6]

  • Noyori Asymmetric Hydrogenation: This approach utilizes chiral ruthenium-diphosphine-diamine complexes to catalyze the hydrogenation of ketones with high enantioselectivity.[9][10] A related method, asymmetric transfer hydrogenation (ATH), uses a hydrogen source like isopropanol or formic acid instead of H₂ gas, which can be more convenient for lab-scale synthesis.[11][12]

The choice between these systems can depend on functional group tolerance, scale, and available equipment. For many applications, the CBS reduction is a robust starting point.

MethodCatalyst SystemReductantTypical ee (%)Key Advantages
CBS Reduction (S)- or (R)-CBS-OxazaborolidineBH₃·THF or BH₃·SMe₂>95%[5]High enantioselectivity for a wide range of ketones, predictable stereochemistry.
Asymmetric Hydrogenation Ru(II)-H₂ gas>98%High catalyst turnover, excellent enantioselectivity.[10]
Asymmetric Transfer Hydrogenation (ATH) Ru(II)-i-PrOH or HCOOH/NEt₃>95%[12]Operationally simple, avoids high-pressure H₂ gas.[12]

This protocol provides a starting point for optimizing the enantioselective reduction.

dot

Caption: Experimental workflow for CBS reduction.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried overnight and assembled under an inert atmosphere (N₂ or Ar). Use anhydrous THF. The presence of water is known to significantly decrease enantiomeric excess.[8]

  • Catalyst Charging: To a cooled (0 °C) reaction flask, add a 1.0 M solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst in toluene (0.1 equivalents).

  • Reductant Addition: Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (0.6 equivalents) to the catalyst solution. Stir for 15 minutes at 0 °C. This pre-complexation step is crucial for activating the borane and enhancing the catalyst's Lewis acidity.[4][8]

  • Substrate Addition: Dissolve 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes via a syringe pump. Maintain the temperature at 0 °C. Slow addition prevents a temperature spike and ensures the catalyzed pathway dominates over the non-catalyzed background reduction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane (Caution: H₂ gas evolution).

  • Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the resulting alcohol by column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or chiral GC.

Section 2: Asymmetric α-Functionalization

Creating a stereocenter at the α-position to the carbonyl requires forming a chiral enol or enolate equivalent. Direct alkylation or halogenation often fails to provide stereocontrol without a chiral catalyst.

Q2: I am trying to perform an asymmetric α-bromination, but I'm getting a racemic product and low yield. What is the best approach?

Answer: For direct, enantioselective α-functionalization of ketones, organocatalysis using chiral amines is the state-of-the-art methodology.[13] The catalyst, typically a proline derivative or a chiral secondary amine, condenses with your ketone to form a nucleophilic enamine intermediate. The chiral catalyst environment shields one face of the enamine, forcing the electrophile (e.g., NBS for bromination) to attack from the less hindered face.[13][14]

dot

EnamineCatalysis Ketone Prochiral Ketone (Substrate) Iminium Iminium Ion Ketone->Iminium + Catalyst, -H2O Catalyst Chiral Amine (e.g., (S)-Proline) Enamine Chiral Enamine (Key Intermediate) Iminium->Enamine - H+ Product_Iminium α-Functionalized Iminium Ion Enamine->Product_Iminium + E+ (Face-selective attack) Electrophile Electrophile (E+) (e.g., NBS) Product_Ketone Chiral α-Substituted Ketone (Product) Product_Iminium->Product_Ketone + H2O (Hydrolysis) Product_Ketone->Catalyst Catalyst Regenerated

Caption: The catalytic cycle of asymmetric α-functionalization.

This protocol uses a well-established diarylprolinol silyl ether catalyst, which is highly effective for bulky ketones.

Step-by-Step Methodology:

  • Setup: In a vial, combine 1-(4,4-Difluorocyclohexyl)propan-1-one (1.0 eq), (S)-(-)-2-(Trifluoromethyl)diphenylprolinol TMS ether (0.2 eq), and chloroform (0.5 M).

  • Cooling: Cool the mixture to 0 °C. Temperature control is critical for achieving high enantioselectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.2 eq) in one portion.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract with dichloromethane, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Analysis: Purify the product by flash chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC.

Section 3: General FAQs and Troubleshooting

Q3: How does the 4,4-difluorocyclohexyl group specifically influence stereoselectivity?

Answer: The gem-difluoro group has two primary effects:

  • Conformational Rigidity: It biases the chair conformation of the cyclohexane ring. This rigidity translates to a more predictable steric environment around the reactive carbonyl center, which chiral catalysts can more effectively differentiate. Unlike a simple cyclohexyl or tert-butyl group, its shape and electronic nature are distinct.

  • Electronic Effects: The two C-F bonds create a strong dipole moment. While not a classic coordinating group, this local electronic environment can influence the approach of polar reagents and the stability of charged intermediates or transition states through non-covalent interactions, such as C-F···metal or C-F···H-N interactions in a catalyst.[15]

Q4: I am observing low diastereoselectivity in a nucleophilic addition with a Grignard reagent. Can Lewis acids help?

Answer: Yes, absolutely. Adding a Lewis acid can dramatically improve diastereoselectivity.[16] A strong Lewis acid like TiCl₄ or a chelating one like MgBr₂ can coordinate to the carbonyl oxygen.[17][18] This coordination does two things:

  • Increases Electrophilicity: It makes the carbonyl carbon a much better electrophile, accelerating the reaction.[19][20]

  • Alters Steric Environment: The coordinated Lewis acid acts as a very bulky group, potentially altering the preferred conformation of the substrate in the transition state and forcing the nucleophile to attack from the opposite face, thereby enhancing selectivity according to the Felkin-Anh model.

Experimental Tip: When using Lewis acids, ensure strictly anhydrous conditions. The choice of Lewis acid is critical; strongly chelating metals may behave differently than non-chelating ones.[17] A screening of different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, MgBr₂, Sc(OTf)₃) is often a valuable first step.

Q5: Are there any biocatalytic options for these transformations?

Answer: Yes, biocatalysis is an excellent green alternative. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) from various microorganisms can reduce prochiral ketones with exceptionally high enantioselectivity (>99% ee).[21][22][23] These enzymes often follow Prelog's rule, providing access to the anti-Prelog alcohol, which can be complementary to what is obtained with many chemical catalysts. Commercial KRED screening kits are available, allowing you to rapidly identify an enzyme that is effective for your specific substrate.[24][25]

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by a chiral oxazaborolidine. Journal of the American Chemical Society. [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society. [Link]

  • Prasad, K. R., & Gholap, S. L. (2004). HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. Journal of the American Chemical Society. [Link]

  • Marr, A. A., & Noyori, R. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. [Link]

  • Noyori, R. (1987). Noyori Asymmetric Hydrogenation. SynArchive. [Link]

  • Doyle, M. P., McOsker, C. C., & West, C. T. (1976). The effect of Lewis acids on stereoselectivities in ketone reductions. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia. [Link]

  • Fariña, M. A., et al. (2011). Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. ARKIVOC. [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]

  • S. F. Nielsen, et al. (2009). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Molecules. [Link]

  • Wang, D., et al. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Habibi, Z., et al. (2014). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. ResearchGate. [Link]

  • Marigo, M., & Jørgensen, K. A. (2006). Organocatalytic direct asymmetric α-heteroatom functionalization of aldehydes and ketones. Chemical Communications. [Link]

  • NRO-Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Halland, N., et al. (2004). Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones. Angewandte Chemie. [Link]

  • Bartoli, G., et al. (2006). Lewis Acid-Mediated Diastereoselective Reduction of N-Protected β-Amino Ketones. The Journal of Organic Chemistry. [Link]

  • Zhang, Z., et al. (2018). Asymmetric C-Selective Difluoromethylation of β-Keto Esters by Phase Transfer Catalysis. Organic Letters. [Link]

  • Scholtissek, A., et al. (2017). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. ChemBioChem. [Link]

  • Evans, D. A., et al. (1993). A Chiral Samarium-Based Catalyst for the Asymmetric Meerwein-Ponndorf-Verley Reduction. Journal of the American Chemical Society.
  • Bommarius, A. S., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]

  • Shaw, C. K., et al. (2023). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. Organic Letters. [Link]

  • Mairhofer, C., et al. (2021). Organocatalytic asymmetric α-functionalizations of β-ketoesters with hypervalent iodine-based reagents and catalysts. Arkivoc. [Link]

  • Wang, F., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science. [Link]

  • Khan, A. U., et al. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Sustainability. [Link]

  • Wang, P., et al. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. SigutLabs Website. [Link]

  • ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB Website. [Link]

  • Jacobs, J., et al. (2018). Metal-Free Catalytic Asymmetric Fluorination of Keto Esters Using a Combination of Hydrogen Fluoride (HF) and Oxidant: Experiment and Computation. ACS Catalysis. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Scholtissek, A., et al. (2017). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. ResearchGate. [Link]

  • Desai, P., et al. (2000). Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. Journal of the American Chemical Society. [Link]

  • Vetticatt, M. J., & Houk, K. N. (2012). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry. [Link]

  • University of Liverpool. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. University of Liverpool Chemistry Department. [Link]

  • Brubaker, J. D., & Lectka, T. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. [Link]

  • Tan, X., et al. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Letters. [Link]

  • Bartoli, G., et al. (2005). Diastereoselective synthesis of tertiary alcohols by nucleophilic addition to α-substituted-ß-keto esters. Tetrahedron. [Link]

  • Chem LibreTexts. (n.d.). Aldehydes and Ketones: Nucleophilic Addition to C=O. Chem LibreTexts. [Link]

  • Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Digital Scholarship@UNLV. [Link]

  • OpenOChem Learn. (n.d.). Nucleophilic addition. OpenOChem Learn. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • O'Hagan, D. (2012). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. ResearchGate. [Link]

  • Roy, B., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]

  • Gouverneur, V., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry. [Link]

  • Melen, R. L., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C-F Activation of Geminal Difluoroalkanes. Journal of the American Chemical Society. [Link]

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Technical Support Center: Reaction Monitoring of 1-(4,4-Difluorocyclohexyl)propan-1-one by HPLC/TLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The information presented here is designed to be a practical resource for overcoming common analytical challenges and ensuring the integrity of your reaction monitoring data.

Section 1: HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring reaction progress by separating, identifying, and quantifying components in a mixture.[1] However, various issues can arise that may compromise the quality of your results. This section addresses common HPLC problems encountered during the analysis of 1-(4,4-Difluorocyclohexyl)propan-1-one.

Frequently Encountered HPLC Issues

Question: My chromatogram shows peak tailing for the analyte. What are the potential causes and how can I fix it?

Answer: Peak tailing, where the peak is asymmetrical and elongated on one side, is a common issue in HPLC analysis.[1] For a ketone like 1-(4,4-Difluorocyclohexyl)propan-1-one, this can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the surface of the silica-based stationary phase can interact with the ketone's carbonyl group, leading to tailing.[2]

    • Solution:

      • Mobile Phase pH Adjustment: Adding a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.

      • Use of an End-Capped Column: Employing a column with end-capping can reduce the number of accessible silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[1]

    • Solution: Dilute your sample and re-inject.

  • Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column can lead to poor peak shape.[3]

    • Solution: Regularly clean your column according to the manufacturer's recommendations.[3] A guard column can also help protect the analytical column from strongly retained impurities.[4]

Question: I am observing "ghost peaks" in my chromatogram. What are they and how do I eliminate them?

Answer: Ghost peaks are unexpected peaks that appear in a chromatogram, often when running a blank gradient. They can originate from several sources:

  • Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can elute as ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and ensure the system is thoroughly flushed between different analyses.

  • Sample Carryover: Residual sample from a previous injection can be introduced into the next run.

    • Solution: Optimize the needle wash procedure on your autosampler. A wash solution that is a strong solvent for your analyte is recommended.

  • Degradation of Mobile Phase Additives: Some mobile phase additives can degrade over time, especially under UV light.

    • Solution: Prepare fresh mobile phase daily.

Question: The retention time of my analyte is shifting between injections. What could be causing this?

Answer: Inconsistent retention times can make peak identification and quantification unreliable. The primary causes include:

  • Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component can alter the mobile phase composition and affect retention times.[5][6]

    • Solution: Ensure your mobile phase is well-mixed and degassed. Keep solvent bottles capped to minimize evaporation.[5]

  • Fluctuations in Column Temperature: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.[6]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[6]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause drifting retention times.

    • Solution: Allow the column to equilibrate with the mobile phase until a stable baseline is achieved before starting a sequence of injections.

HPLC Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common HPLC issues.

Caption: A workflow diagram for troubleshooting common HPLC problems.

Section 2: TLC Troubleshooting Guide

Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative monitoring of reaction progress. Its simplicity, however, can sometimes mask underlying issues that affect the reliability of the results.

Frequently Encountered TLC Issues

Question: The spots on my TLC plate are streaking. What causes this and how can I prevent it?

Answer: Streaking, where the sample runs as a continuous band rather than a distinct spot, is a frequent problem in TLC.[7][8] The primary causes include:

  • Sample Overloading: Applying too much sample to the plate is a common cause of streaking.[7][8]

    • Solution: Dilute your sample and apply a smaller amount to the plate.[8] It's often better to apply a small spot multiple times, allowing the solvent to dry between applications, than to apply one large spot.[7]

  • Inappropriate Developing Solvent: If the solvent is too polar for the compound, it will move up the plate too quickly and without proper partitioning, resulting in a streak.

    • Solution: Decrease the polarity of your mobile phase. For 1-(4,4-Difluorocyclohexyl)propan-1-one, a good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. Adjust the ratio to achieve an Rf value between 0.2 and 0.4 for your product.

  • Sample Acidity or Basicity: Highly acidic or basic compounds can interact strongly with the silica gel, causing streaking.[9]

    • Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to neutralize the analyte and improve spot shape.[9]

Question: I am not seeing any spots on my developed TLC plate. What could be the reason?

Answer: The absence of spots on a TLC plate can be perplexing. Here are some possible explanations:

  • Insufficient Sample Concentration: The amount of compound spotted may be below the detection limit of the visualization method.[7][8]

    • Solution: Concentrate your sample or spot it multiple times in the same location, ensuring the solvent dries between applications.[7]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate during development.[10]

    • Solution: Visualize the plate immediately after development.[10]

  • Inappropriate Visualization Technique: The chosen visualization method may not be suitable for your compound.[10]

    • Solution: For a ketone like 1-(4,4-Difluorocyclohexyl)propan-1-one, which may not be strongly UV-active, a chemical stain is often necessary. A 2,4-dinitrophenylhydrazine (DNPH) stain is highly specific for aldehydes and ketones, appearing as yellow to orange spots.[11][12][13][14] Alternatively, a potassium permanganate (KMnO4) stain can be used, which reacts with many organic compounds.[14]

  • Solvent Level in the Developing Chamber: If the solvent level is above the baseline where the sample is spotted, the sample will dissolve into the solvent pool instead of moving up the plate.[7][8]

    • Solution: Ensure the solvent level in the developing chamber is below the spotting line.

Question: The Rf values for my spots are inconsistent between different TLC plates. Why is this happening?

Answer: Reproducibility of Rf values is crucial for comparing results. Inconsistencies can arise from:

  • Changes in the Mobile Phase: Using a slightly different solvent ratio or reusing the developing solvent can lead to different Rf values.

    • Solution: Always use a freshly prepared mobile phase for each TLC run.[7]

  • Uneven Solvent Front: If the solvent front moves unevenly up the plate, the calculated Rf values will be inaccurate.[7] This can be caused by a damaged plate or the plate touching the sides of the chamber.[7][9]

    • Solution: Ensure the TLC plate is intact and placed vertically in the center of the chamber.

  • Chamber Saturation: An unsaturated chamber can lead to faster evaporation of the solvent from the plate surface, affecting the separation.

    • Solution: Line the inside of the developing chamber with filter paper saturated with the mobile phase to ensure the chamber atmosphere is saturated with solvent vapor.

TLC Troubleshooting Workflow

This diagram provides a structured approach to resolving common TLC issues.

Caption: A workflow diagram for troubleshooting common TLC problems.

Section 3: Frequently Asked Questions (FAQs)

This section addresses broader questions related to the reaction monitoring of 1-(4,4-Difluorocyclohexyl)propan-1-one.

Question: How do I choose the right mobile phase for my HPLC and TLC analyses?

Answer: The selection of an appropriate mobile phase is critical for achieving good separation. For a moderately polar compound like 1-(4,4-Difluorocyclohexyl)propan-1-one, a reversed-phase HPLC system is typically used.

  • HPLC: A good starting point is a mixture of acetonitrile or methanol with water. A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, is often effective for separating the starting materials, intermediates, and the final product. Adding a small amount of acid, such as 0.1% formic acid, can improve peak shape.

  • TLC: For normal-phase TLC on silica gel, a mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane) is suitable. The optimal ratio can be determined by running several TLC plates with varying solvent compositions to achieve an Rf value for the product that is between 0.2 and 0.4, allowing for clear separation from the starting material and any byproducts.

Question: What are the best practices for sample preparation for HPLC and TLC analysis?

Answer: Proper sample preparation is essential for obtaining high-quality chromatographic data.[15]

  • Quenching the Reaction: At each time point, a small aliquot of the reaction mixture should be taken and immediately quenched to stop the reaction. This can be done by diluting the aliquot in a cold solvent or by adding a quenching agent if necessary.

  • Dilution: The quenched sample should be diluted with a suitable solvent to a concentration appropriate for the analytical technique.[8] For HPLC, the diluent should ideally be the mobile phase to avoid solvent mismatch effects.[3]

  • Filtration: Before injection into the HPLC, the diluted sample should be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or tubing.[16]

Question: How can I quantify the progress of my reaction using HPLC?

Answer: To quantify the reaction progress, you need to determine the concentration of the starting material and product over time. This is typically done by creating a calibration curve.

  • Prepare Standards: Prepare a series of standard solutions of your starting material and purified product at known concentrations.[16]

  • Generate a Calibration Curve: Inject each standard solution into the HPLC and record the peak area. Plot the peak area versus the concentration for both the starting material and the product. This will give you a calibration curve for each compound.

  • Analyze Reaction Samples: Inject your quenched and diluted reaction samples.

  • Determine Concentrations: Using the peak areas from your reaction samples and the calibration curves, you can determine the concentration of the starting material and product at each time point. This data can then be used to calculate the percent conversion and reaction kinetics. Alternatively, online HPLC reaction monitoring can provide data-rich profiles, and methods exist to convert peak areas to concentrations without analytical standards if the overall mass balance is known.[17]

Experimental Protocols

Standard HPLC Method for Reaction Monitoring
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a composition that gives good retention of the starting material (e.g., 70% A, 30% B) and increase the percentage of B to elute the product (e.g., to 95% B over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where both starting material and product have reasonable absorbance (e.g., 210 nm or determined by a UV scan).

  • Injection Volume: 5-10 µL.

Standard TLC Method for Reaction Monitoring
  • Plate: Silica gel 60 F254.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (start with a 9:1 or 4:1 ratio and adjust as needed to achieve good separation).

  • Sample Application: Spot a dilute solution of the reaction mixture onto the baseline of the TLC plate using a microcapillary tube.

  • Development: Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Dry the plate thoroughly.

    • View under a UV lamp (254 nm) to see if any components are UV-active.[10]

    • Dip the plate in a 2,4-dinitrophenylhydrazine (DNPH) staining solution or a potassium permanganate (KMnO4) solution.[12][14]

    • Gently heat the plate with a heat gun to develop the spots.

Data Presentation

Table 1: HPLC Troubleshooting Summary

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary silanol interactions, column overload, column contaminationAdjust mobile phase pH, use an end-capped column, dilute sample, clean or replace column[1][2][3]
Ghost Peaks Contaminated mobile phase, sample carryoverUse fresh, high-purity solvents, optimize needle wash
Retention Time Shift Mobile phase composition change, temperature fluctuation, insufficient equilibrationPrepare fresh mobile phase, use a column oven, ensure stable baseline before injection[5][6]

Table 2: TLC Troubleshooting Summary

ProblemPotential CauseSuggested Solution
Streaking Spots Sample overloading, inappropriate solvent polarityDilute sample, adjust mobile phase polarity[7][8]
No Spots Visible Insufficient sample concentration, inappropriate visualizationConcentrate sample, use a specific stain for ketones (e.g., DNPH)[7][8][12]
Inconsistent Rf Values Changes in mobile phase, uneven solvent frontUse fresh mobile phase for each run, ensure proper plate placement in the chamber[7][9]

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • alwsci. (2023, May 6). What Are The Common Peak Problems in HPLC. [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Shimadzu. Abnormal Peak Shapes. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • ResearchGate. (2014, February 17). How can I detect the hydrocarbon products such as alcohol, ketone, etc.?. [Link]

  • ACS Publications. (2023, January 10). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry. [Link]

  • Unknown. HPLC Troubleshooting Guide. [Link]

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Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Characterization of 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and pharmacological properties. The 1-(4,4-Difluorocyclohexyl) moiety is an increasingly popular building block, prized for its ability to confer desirable lipophilicity and metabolic stability. A precise and unambiguous structural elucidation of molecules containing this scaffold is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(4,4-Difluorocyclohexyl)propan-1-one, offering a comparative perspective against its non-fluorinated analog, 1-cyclohexylpropan-1-one.

The Influence of Geminal Fluorines on the Cyclohexane Ring

The presence of the two fluorine atoms at the C4 position of the cyclohexane ring dramatically influences the NMR spectra. These highly electronegative atoms induce significant changes in the electronic environment of neighboring nuclei, leading to predictable and interpretable shifts in their resonance frequencies. Furthermore, the spin-active ¹⁹F nucleus provides an additional, highly sensitive probe for structural analysis.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(4,4-Difluorocyclohexyl)propan-1-one is anticipated to be complex due to the conformational flexibility of the cyclohexane ring and the influence of the fluorine atoms. The protons on the cyclohexane ring are diastereotopic, and their chemical shifts will be influenced by their axial or equatorial orientation relative to the fluorine atoms.

The protons on the carbons adjacent to the CF₂ group (C3 and C5) are expected to be the most affected, appearing as complex multiplets due to coupling with both neighboring protons and the two fluorine atoms. The proton on C1, adjacent to the carbonyl group, will also be shifted downfield and will likely appear as a multiplet. The ethyl group of the propanone moiety will present as a quartet (CH₂) coupled to a triplet (CH₃).

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a clear map of the carbon skeleton. The most notable feature will be the signal for the C4 carbon, which will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The carbons adjacent to the CF₂ group (C3 and C5) will also exhibit coupling to the fluorine atoms (²JCF), appearing as triplets. The carbonyl carbon (C=O) will be the most downfield signal. It is important to note that long-range C-F couplings can add complexity to the spectra of fluorinated compounds.[1]

The Power of ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[2][3] For 1-(4,4-Difluorocyclohexyl)propan-1-one, a single resonance is expected in the proton-decoupled ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal will likely be a complex multiplet in the proton-coupled spectrum due to coupling with the neighboring protons on C3 and C5. The chemical shift of the fluorine atoms is expected in the typical range for aliphatic gem-difluoro compounds.[4][5] The study of fluorinated cyclohexanes has shown that large geminal F-F coupling constants are a characteristic feature.[6]

Comparative Analysis: The Impact of Fluorination

To highlight the effect of the geminal difluoro group, a comparison with the non-fluorinated analog, 1-cyclohexylpropan-1-one, is instructive.

Nucleus 1-(4,4-Difluorocyclohexyl)propan-1-one (Predicted) 1-Cyclohexylpropan-1-one (Typical) Key Differences
¹H NMR Complex multiplets for cyclohexane protons, with those on C3 and C5 shifted downfield and showing H-F coupling.Broader, less resolved multiplets for cyclohexane protons.Downfield shift and additional splitting of signals for protons near the CF₂ group.
¹³C NMR C4 appears as a triplet (¹JCF). C3 and C5 appear as triplets (²JCF).A single signal for C4.Characteristic splitting patterns for carbons bearing or adjacent to fluorine.
¹⁹F NMR A single resonance (multiplet in coupled spectrum).Not applicable.Provides a direct and sensitive handle for confirming the presence and environment of the fluorine atoms.

Experimental Protocol for NMR Characterization

Acquiring high-quality NMR data is crucial for the accurate characterization of 1-(4,4-Difluorocyclohexyl)propan-1-one. The following is a recommended experimental workflow.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the chemical shifts can be referenced indirectly.
  • Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon (though C-F coupling will remain).
  • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220-250 ppm.
  • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

4. ¹⁹F NMR Acquisition:

  • Acquire a proton-decoupled ¹⁹F spectrum.
  • Typical parameters: 128 scans, relaxation delay of 2 seconds, wide spectral width to ensure the signal is captured.

5. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of the cyclohexane protons.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons and confirming the overall structure.
  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space interactions between ¹H and ¹⁹F nuclei, which can provide conformational information.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in CDCl3 with TMS filter Filter into NMR Tube dissolve->filter H1 1H NMR filter->H1 C13 13C NMR & DEPT H1->C13 F19 19F NMR C13->F19 TwoD 2D NMR (COSY, HSQC, HMBC) F19->TwoD assign Assign Signals TwoD->assign compare Compare with Analog assign->compare structure Confirm Structure compare->structure

Caption: Workflow for NMR characterization.

Conclusion

The NMR spectroscopic characterization of 1-(4,4-Difluorocyclohexyl)propan-1-one is a multi-faceted process that leverages the power of ¹H, ¹³C, and ¹⁹F nuclei to provide a comprehensive structural picture. The introduction of the geminal difluoro group introduces distinct and predictable features in the NMR spectra, which, when compared to the non-fluorinated analog, highlight the profound electronic effects of fluorine. By employing a systematic experimental approach, including one- and two-dimensional NMR techniques, researchers can confidently elucidate the structure and conformation of this important chemical entity, thereby accelerating the development of novel pharmaceuticals and advanced materials.

References

  • THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME FLUORINATED CYCLOHEXANES. RSC Publishing. [Link]

  • Part 1 .--19F Spectra of Fluorocyclohexanes. RSC Publishing. [Link]

  • Fluorine NMR Spectra and Conformational Isomerization of l,l-Difluorocyclohexane. AIP Publishing. [Link]

  • Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Semantic Scholar. [Link]

  • 1H NMR (400 MHz, CDCl3) δ =. The Royal Society of Chemistry. [Link]

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  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Semantic Scholar. [Link]

  • 1H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry. [Link]

  • Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online. [Link]

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  • 19Flourine NMR. University of Ottawa. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • The 1 H NMR spectra (d 6-propanone, 300 MHz, 21 °C) of (A) [P 4... ResearchGate. [Link]

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  • 13C NMR of 1-Propanol. University of Calgary. [Link]

  • propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr. Doc Brown's Chemistry. [Link]

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  • Synthesis and characterization of 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene and its polyethers. ResearchGate. [Link]

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comparing 1-(4,4-Difluorocyclohexyl)propan-1-one with its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing 1-(4,4-Difluorocyclohexyl)propan-1-one with its non-fluorinated analog, 1-cyclohexylpropan-1-one , reveals the profound impact of fluorine chemistry on drug design. By strategically replacing hydrogen atoms with fluorine, researchers can fundamentally alter a molecule's pharmacokinetic and physicochemical landscape without drastically changing its steric bulk.

This guide explores the mechanistic divergence between these two scaffolds, providing researchers with the causal reasoning and validated experimental protocols necessary to evaluate them in early-stage drug discovery.

Mechanistic Divergence: The Power of gem-Difluorination

The transition from a standard aliphatic ring to a gem-difluorinated system is not merely a structural tweak; it is a calculated stereoelectronic overhaul. 1-cyclohexylpropan-1-one is a highly lipophilic, flexible scaffold[1]. However, unsubstituted cyclohexyl rings possess significant metabolic liabilities, particularly at the C3 and C4 positions, which are highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation.

Introducing a gem-difluoro group at the 4-position to create 1-(4,4-Difluorocyclohexyl)propan-1-one triggers three critical physicochemical shifts:

  • Metabolic Shielding (The Kinetic Isotope/Bond Strength Effect): The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). By occupying the C4 "soft spot," the fluorine atoms act as an impenetrable metabolic shield, effectively blocking phase I oxidative clearance[2].

  • Lipophilicity Modulation: While single fluorine atoms often increase lipophilicity, gem-difluorination on an aliphatic ring generates a strong local dipole moment. This intense electron withdrawal alters the hydration sphere of the molecule, often resulting in a lower or comparable LogP relative to the non-fluorinated analog, thereby improving aqueous solubility without sacrificing membrane permeability[3].

  • Conformational Locking: The highly electronegative fluorine atoms influence the axial/equatorial equilibrium of the cyclohexane chair conformation, altering the spatial vector of the propanone side chain and potentially enhancing target binding affinity.

Fluorine_Effects Root gem-Difluoro Substitution at C4 of Cyclohexyl Ring Mech1 High C-F Bond Energy (~116 kcal/mol) Root->Mech1 Mech2 Strong Local Dipole (Electron Withdrawal) Root->Mech2 Mech3 Stereoelectronic Shift (Altered Ring Conformation) Root->Mech3 Outcome1 Blocks CYP450 Oxidation (Increased Metabolic Stability) Mech1->Outcome1 Outcome2 Modulates Lipophilicity (Optimized LogD/Solubility) Mech2->Outcome2 Outcome3 Altered Target Affinity (New Vector Interactions) Mech3->Outcome3

Mechanistic pathways showing how gem-difluorination alters physicochemical and metabolic profiles.

Quantitative Property Comparison

To objectively compare these scaffolds, we must synthesize their theoretical and empirical data. The table below outlines the core differences driving their respective utility in medicinal chemistry.

Property1-Cyclohexylpropan-1-one (Non-Fluorinated)1-(4,4-Difluorocyclohexyl)propan-1-one (Fluorinated)
CAS Number 1123-86-01592780-45-4
Molecular Formula C9H16OC9H14F2O
Molecular Weight 140.22 g/mol 176.21 g/mol
Predicted LogP ~2.5~2.1 - 2.4
Primary Metabolic Liability High (C4/C3 Hydroxylation)Low (C4 blocked, metabolism shifted)
Dipole Moment LowHigh (Driven by CF2 moiety)
Aqueous Solubility PoorImproved (Due to polar surface area increase)

Empirical Validation: Self-Validating Experimental Protocols

To prove the superiority of the fluorinated analog in a drug discovery context, empirical data must be generated using robust, self-validating systems. Below are the definitive protocols for assessing metabolic stability and lipophilicity.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of both compounds by exposing them to the primary phase I metabolizing enzymes found in the human liver[4].

System Validation & Causality:

  • Positive Control: Verapamil is run in parallel to confirm the enzymatic viability of the microsomes.

  • Negative Control (Minus-NADPH): A parallel incubation lacking NADPH (the essential CYP cofactor) is mandatory. If the compound degrades here, the instability is chemical or driven by non-CYP enzymes, ensuring the data's trustworthiness[5].

  • Quenching Mechanism: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at precise time points while precipitating proteins to protect the LC-MS column[6].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, max 0.1% DMSO) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated metabolism.

  • Kinetic Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Bucetin or Tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound over time. Calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HLM_Workflow N1 1. Reagent Preparation HLM (0.5 mg/mL) + Cmpd (1 µM) N2 2. Reaction Initiation Add 1 mM NADPH at 37°C N1->N2 N3 3. Kinetic Sampling Alquots at 0, 15, 30, 45, 60 min N2->N3 N4 4. Reaction Quenching Cold Acetonitrile + Int. Std. N3->N4 N5 5. Protein Precipitation Centrifuge at 4°C N4->N5 N6 6. LC-MS/MS Quantification Measure Parent Disappearance N5->N6

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Protocol B: Shake-Flask LC-MS Method for LogD (pH 7.4) Determination

While computational LogP provides a baseline, empirical LogD at physiological pH is required to understand true lipophilicity and partitioning behavior.

System Validation & Causality:

  • Solvent Pre-saturation: 1-Octanol and the aqueous buffer must be mutually pre-saturated for 24 hours before the experiment. This prevents volume shifts during the actual partitioning phase, which would otherwise skew the concentration ratio.

  • LC-MS over UV: Because aliphatic ketones lack strong UV chromophores, LC-MS/MS is strictly required for accurate quantification in both phases.

Step-by-Step Methodology:

  • Phase Preparation: Vigorously stir equal volumes of 1-octanol and 10 mM PBS (pH 7.4) for 24 hours. Allow the phases to separate completely.

  • Compound Spiking: Dissolve the test compound in the pre-saturated octanol phase to achieve a concentration of 100 µM.

  • Partitioning: In a glass vial, combine 500 µL of the spiked octanol with 500 µL of the pre-saturated PBS.

  • Equilibration: Agitate the vials on a mechanical shaker at 300 rpm for 2 hours at strictly controlled room temperature (25°C).

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to ensure a crisp phase boundary without micro-emulsions.

  • Sampling & Dilution: Carefully extract aliquots from both the octanol (top) and aqueous (bottom) layers using a syringe. Dilute the octanol layer 1:100 in mobile phase to ensure it falls within the linear dynamic range of the mass spectrometer.

  • Quantification: Analyze both phases via LC-MS/MS. Calculate LogD using the formula: LogD=log10​([Cmpd]octanol​/[Cmpd]aqueous​) .

Conclusion

The strategic substitution of 1-cyclohexylpropan-1-one with 1-(4,4-Difluorocyclohexyl)propan-1-one exemplifies rational drug design. By leveraging the strong C-F bond and the intense local dipole of the gem-difluoro moiety, researchers can systematically eliminate metabolic liabilities while fine-tuning the molecule's lipophilic profile. The self-validating protocols provided herein ensure that these theoretical advantages can be rigorously quantified and translated into robust preclinical data.

References

  • 1-Cyclohexylpropan-1-one | C9H16O | CID 70748 - PubChem - NIH. nih.gov.[Link]

  • Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. researchgate.net.[Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. beckman.com.[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. evotec.com.[Link]

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A Comparative Guide to the Predicted Biological Activity of 1-(4,4-Difluorocyclohexyl)propan-1-one and its Non-Fluorinated Analogue, 1-Cyclohexylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical properties and, consequently, their biological activity. The gem-difluoro group (CF2), in particular, has garnered significant attention as a bioisostere for carbonyl or ether functionalities, capable of influencing a molecule's lipophilicity, metabolic stability, and binding interactions. This guide provides a comparative analysis of 1-(4,4-difluorocyclohexyl)propan-1-one and its non-fluorinated counterpart, 1-cyclohexylpropan-1-one.

While direct comparative biological data for these specific compounds is not extensively available in the public domain, this document will leverage established principles of medicinal chemistry and data from structurally related molecules to provide a scientifically grounded prediction of their relative biological activities. We will focus on cytotoxicity, a common biological endpoint for cyclic ketones, and provide a detailed experimental protocol for a comparative in vitro evaluation.

Structural Comparison and the Influence of Gem-Difluorination

The key structural difference between the two compounds lies in the presence of a gem-difluoro group at the 4-position of the cyclohexyl ring in 1-(4,4-difluorocyclohexyl)propan-1-one. This seemingly minor alteration can have profound effects on the molecule's properties.

dot

1-(4,4-Difluorocyclohexyl)propan-1-one 1-Cyclohexylpropan-1-one

Figure 1. Chemical structures of 1-(4,4-Difluorocyclohexyl)propan-1-one (left) and 1-Cyclohexylpropan-1-one (right).

The introduction of the two fluorine atoms is expected to alter the following key physicochemical parameters:

  • Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity can be complex and is influenced by the molecular context. While fluorine is highly electronegative, the overall impact on LogP is not always straightforward. Studies on other gem-difluorinated cycloalkanes have shown varied effects, sometimes leading to a decrease in lipophilicity compared to their non-fluorinated analogs[1][2].

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds often more resistant to metabolic degradation by cytochrome P450 enzymes. Therefore, 1-(4,4-difluorocyclohexyl)propan-1-one is predicted to have greater metabolic stability than its non-fluorinated counterpart[3].

  • Conformational Effects: The presence of the CF2 group can influence the conformational preference of the cyclohexyl ring, which in turn can affect how the molecule interacts with biological targets.

  • Dipole Moment: The strong electron-withdrawing nature of the fluorine atoms will create a significant dipole moment in the cyclohexyl ring of the fluorinated compound, potentially altering its binding interactions with target proteins.

Predicted Biological Activity: A Focus on Cytotoxicity

Ketones, particularly α,β-unsaturated ketones and related structures, are known to exhibit cytotoxic properties[4]. The propan-1-one moiety in both of our subject compounds could potentially contribute to such activity. Given the known influence of fluorine on biological activity, it is plausible that 1-(4,4-difluorocyclohexyl)propan-1-one will exhibit a different cytotoxic profile compared to 1-cyclohexylpropan-1-one.

A comparative in vitro cytotoxicity study against a panel of cancer cell lines would be the most direct way to assess their relative biological activities. Based on the principles discussed, we can hypothesize that the increased metabolic stability and altered electronic properties of the fluorinated compound might lead to enhanced or differential cytotoxicity.

Experimental Protocol: Comparative In Vitro Cytotoxicity Assessment using the MTT Assay

To provide a practical framework for comparing the biological activity of these two compounds, we outline a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation[5][6].

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 1-(4,4-difluorocyclohexyl)propan-1-one and 1-cyclohexylpropan-1-one against a selected cancer cell line (e.g., a human colon adenocarcinoma cell line like HT-29).

Materials:

  • 1-(4,4-Difluorocyclohexyl)propan-1-one

  • 1-Cyclohexylpropan-1-one

  • Human cancer cell line (e.g., HT-29)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of both test compounds in DMSO.

    • On the day of treatment, prepare serial dilutions of each compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

dot

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HT-29) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Stock Solutions & Dilutions) treatment Compound Treatment (Incubate 48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (Incubate 4h) treatment->mtt_addition formazan_dissolution Formazan Dissolution (DMSO) mtt_addition->formazan_dissolution read_absorbance Read Absorbance (570 nm) formazan_dissolution->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Figure 2. Experimental workflow for the comparative cytotoxicity assessment using the MTT assay.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and concise table for easy comparison.

CompoundCancer Cell LineIncubation Time (h)IC50 (µM)
1-(4,4-Difluorocyclohexyl)propan-1-oneHT-2948[Experimental Value]
1-Cyclohexylpropan-1-oneHT-2948[Experimental Value]
1-(4,4-Difluorocyclohexyl)propan-1-oneHT-2972[Experimental Value]
1-Cyclohexylpropan-1-oneHT-2972[Experimental Value]

Conclusion

While direct experimental evidence for the biological activity of 1-(4,4-difluorocyclohexyl)propan-1-one is currently lacking, a comparative analysis with its non-fluorinated analog, 1-cyclohexylpropan-1-one, can be approached from a strong theoretical and methodological standpoint. The introduction of the gem-difluoro group is predicted to significantly alter the physicochemical properties of the parent molecule, which is likely to translate into a distinct biological activity profile. The provided experimental protocol for a comparative cytotoxicity study offers a robust and standardized method to test this hypothesis. The results of such a study would provide valuable insights into the structure-activity relationship of this class of compounds and could guide the future design of novel therapeutic agents.

References

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A Comparative Guide to the Synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one: A Novel Organocuprate Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorinated motifs is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. Among these motifs, the gem-difluorocyclohexyl group has emerged as a valuable bioisostere. This guide provides an in-depth validation of a novel and efficient synthetic route to 1-(4,4-difluorocyclohexyl)propan-1-one, a key building block for more complex pharmaceutical intermediates. We will present a detailed comparison with a traditional Grignard-based approach, supported by experimental data and mechanistic insights.

The Significance of the 4,4-Difluorocyclohexyl Moiety

The 4,4-difluorocyclohexyl group is increasingly utilized in drug discovery to modulate molecular properties. The gem-difluoro group can act as a polar lipophilic hydrogen bond acceptor, influencing molecular conformations and interactions with biological targets. Its presence can lead to improved pharmacokinetic profiles, making it a desirable feature in the development of new therapeutics.

A Novel Synthetic Route: The Organocuprate Pathway

This guide proposes a robust and high-yielding three-step synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one, culminating in a highly selective organocuprate reaction. This pathway is designed for efficiency, scalability, and high purity of the final product.

Step 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

The synthesis of the key intermediate, 4,4-difluorocyclohexanecarboxylic acid, is foundational. Established literature methods provide a reliable route starting from the readily available ethyl 4-oxocyclohexanecarboxylate. The process involves a gem-difluorination of the keto-ester followed by hydrolysis. While several fluorinating agents can be employed, methods utilizing hydrogen fluoride are common in industrial settings due to cost-effectiveness, albeit with specific handling requirements.[1]

Step 2: Formation of 4,4-Difluorocyclohexanecarbonyl Chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard and high-yielding transformation. The use of thionyl chloride (SOCl₂) or oxalyl chloride is effective. This step activates the carbonyl group for the subsequent nucleophilic attack.

Step 3: Acylation with Lithium Dipropylcuprate

The final and key step of this novel route is the reaction of 4,4-difluorocyclohexanecarbonyl chloride with lithium dipropylcuprate, a Gilman reagent. Organocuprates are known for their soft nucleophilicity, which allows for a highly selective 1,4-addition to α,β-unsaturated systems and, pertinently here, a clean conversion of acid chlorides to ketones without the common side reaction of over-addition to form a tertiary alcohol.[2][3][4] This selectivity is a significant advantage over more reactive organometallic reagents like Grignard or organolithium reagents.[4]

New_Synthetic_Route Ethyl 4-oxocyclohexanecarboxylate Ethyl 4-oxocyclohexanecarboxylate Ethyl 4,4-difluorocyclohexanecarboxylate Ethyl 4,4-difluorocyclohexanecarboxylate Ethyl 4-oxocyclohexanecarboxylate->Ethyl 4,4-difluorocyclohexanecarboxylate Gem-difluorination (e.g., HF) 4,4-Difluorocyclohexanecarboxylic Acid 4,4-Difluorocyclohexanecarboxylic Acid Ethyl 4,4-difluorocyclohexanecarboxylate->4,4-Difluorocyclohexanecarboxylic Acid Hydrolysis 4,4-Difluorocyclohexanecarbonyl Chloride 4,4-Difluorocyclohexanecarbonyl Chloride 4,4-Difluorocyclohexanecarboxylic Acid->4,4-Difluorocyclohexanecarbonyl Chloride SOCl₂ or (COCl)₂ 1-(4,4-Difluorocyclohexyl)propan-1-one 1-(4,4-Difluorocyclohexyl)propan-1-one 4,4-Difluorocyclohexanecarbonyl Chloride->1-(4,4-Difluorocyclohexyl)propan-1-one Lithium Dipropylcuprate

Caption: Proposed new synthetic route for 1-(4,4-Difluorocyclohexyl)propan-1-one.

The Traditional Approach: A Grignard-Based Synthesis

For comparison, we will outline a conventional multi-step synthesis relying on a Grignard reagent. This route, while feasible, presents challenges in terms of reaction control and potential byproduct formation.

Step 1: Synthesis of 4,4-Difluorocyclohexyl Bromide

This route would commence with a suitable 4,4-difluorocyclohexyl precursor, such as 4,4-difluorocyclohexanol, which can be synthesized by reduction of 4,4-difluorocyclohexanone. The alcohol is then converted to the corresponding bromide, a necessary precursor for the Grignard reagent.

Step 2: Formation and Reaction of the Grignard Reagent

The 4,4-difluorocyclohexyl bromide is reacted with magnesium metal in an ethereal solvent to form the Grignard reagent, 4,4-difluorocyclohexylmagnesium bromide.[5][6][7] This highly reactive organometallic species is then added to propanal. This nucleophilic addition to the aldehyde yields the secondary alcohol, 1-(4,4-difluorocyclohexyl)propan-1-ol.[8][9]

Step 3: Oxidation to the Ketone

The final step involves the oxidation of the secondary alcohol to the target ketone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), or Swern oxidation conditions. While effective, these reagents can require careful handling and purification procedures.

Traditional_Synthetic_Route 4,4-Difluorocyclohexanol 4,4-Difluorocyclohexanol 4,4-Difluorocyclohexyl Bromide 4,4-Difluorocyclohexyl Bromide 4,4-Difluorocyclohexanol->4,4-Difluorocyclohexyl Bromide HBr or PBr₃ 4,4-Difluorocyclohexylmagnesium Bromide 4,4-Difluorocyclohexylmagnesium Bromide 4,4-Difluorocyclohexyl Bromide->4,4-Difluorocyclohexylmagnesium Bromide Mg, Et₂O 1-(4,4-Difluorocyclohexyl)propan-1-ol 1-(4,4-Difluorocyclohexyl)propan-1-ol 4,4-Difluorocyclohexylmagnesium Bromide->1-(4,4-Difluorocyclohexyl)propan-1-ol 1. Propanal 2. H₃O⁺ workup 1-(4,4-Difluorocyclohexyl)propan-1-one 1-(4,4-Difluorocyclohexyl)propan-1-one 1-(4,4-Difluorocyclohexyl)propan-1-ol->1-(4,4-Difluorocyclohexyl)propan-1-one Oxidation (e.g., PCC)

Sources

Analytical Methodologies for the Quantification of 1-(4,4-Difluorocyclohexyl)propan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

1-(4,4-Difluorocyclohexyl)propan-1-one (CAS: 1592780-45-4) is a critical fluorinated aliphatic ketone used as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and CCR5 antagonists[1][2].

Quantifying this building block presents a distinct analytical challenge: it lacks a conjugated π -system . The isolated carbonyl group only exhibits a weak n→π∗ transition (typically around 270–280 nm) with an exceptionally low molar extinction coefficient. Consequently, traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is highly unreliable for trace quantification or purity assessment.

To establish a self-validating and scientifically rigorous analytical control strategy, laboratories must pivot to orthogonal techniques. This guide objectively compares the three most robust methodologies for quantifying 1-(4,4-Difluorocyclohexyl)propan-1-one: GC-MS , UHPLC-MS/MS , and 19 F-qNMR .

Methodological Decision Tree

Selecting the correct analytical method depends on the availability of reference standards and the required limits of detection (LOD). The following workflow illustrates the logical decision-making process.

DecisionTree Start Quantification of 1-(4,4-Difluorocyclohexyl)propan-1-one Q1 Is an authentic reference standard available? Start->Q1 NoStd 19F-qNMR (Absolute Purity / No Std Needed) Q1->NoStd No YesStd Trace level analysis required? (< 0.1%) Q1->YesStd Yes TraceYes UHPLC-MS/MS (High Sensitivity / MRM) YesStd->TraceYes Yes TraceNo GC-FID / GC-MS (Routine QC / Volatiles) YesStd->TraceNo No

Figure 1: Decision tree for selecting the optimal quantification method for 1-(4,4-Difluorocyclohexyl)propan-1-one.

Deep Dive: Comparative Methodologies

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

The Volatile Approach

Causality & Logic: With a molecular weight of 176.21 g/mol and lacking strong hydrogen-bond donating groups, 1-(4,4-Difluorocyclohexyl)propan-1-one is highly volatile and thermally stable. This makes it an ideal candidate for gas-phase separation[3]. While Flame Ionization Detection (FID) provides a universal carbon response, Electron Ionization Mass Spectrometry (EI-MS) is preferred for complex matrices because it provides structural confirmation via characteristic fragmentation patterns (e.g., α -cleavage of the ketone)[4].

Self-Validating Protocol:

  • Sample Preparation: Dissolve the analyte in a volatile, non-polar solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. Spike with an internal standard (ISTD) such as decane (100 µg/mL) to correct for injection volume variances.

  • Injection: Inject 1 µL using a split ratio of 20:1. Maintain the inlet temperature at 250 °C to ensure instantaneous vaporization without thermal degradation.

  • Separation: Utilize a 5%-phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: 60 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 3 min)[5].

  • Detection (EI-MS): Operate the ion source at 70 eV. Monitor the Total Ion Chromatogram (TIC) for general purity, and extract characteristic ions (e.g., [M−29]+ corresponding to the loss of the ethyl radical) for specific quantification.

Method B: UHPLC-MS/MS

The High-Throughput Trace Approach

Causality & Logic: When evaluating trace-level impurities or conducting pharmacokinetic profiling of downstream difluorocyclohexyl-containing metabolites, LC-MS/MS is the gold standard[1]. Because the molecule lacks a UV chromophore, Electrospray Ionization (ESI) is utilized to protonate the ketone oxygen, generating an [M+H]+ pseudo-molecular ion[2]. Multiple Reaction Monitoring (MRM) filters out matrix noise, providing exceptional signal-to-noise ratios.

Self-Validating Protocol:

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to promote ionization.

  • Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 × 100 mm, 1.8 µm)[2].

  • Gradient Elution: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Run a gradient from 20% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min[2].

  • Detection (ESI+ MRM): Set the quadrupole to isolate the [M+H]+ precursor ion ( m/z 177.2). Apply collision energy (CE ~15-20 eV) to monitor the dominant product ion for quantification.

Method C: 19 F Quantitative NMR ( 19 F-qNMR)

The Absolute Quantification Approach

Causality & Logic: In early-stage development, authentic reference standards of exact chemical match are often unavailable[6][7]. Quantitative NMR solves this by relying on the fundamental principle that signal area is directly proportional to the number of nuclei[8]. The CF2​ group in 1-(4,4-Difluorocyclohexyl)propan-1-one is highly advantageous: 19 F has 100% natural abundance, a high gyromagnetic ratio, and zero background interference from standard organic solvents or matrices[9].

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of a certified 19 F internal standard (e.g., Trifluoroacetic acid [TFA] or 1,4-Difluorobenzene) using a microbalance.

  • Dissolution: Dissolve completely in 0.6 mL of DMSO- d6​ and transfer to a high-quality 5 mm NMR tube[9].

  • Acquisition: Acquire data on a 400 MHz or 500 MHz spectrometer tuned to the 19 F frequency. Crucially, use a 90° excitation pulse and set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 15–20 seconds) to ensure complete longitudinal relaxation of all fluorine spins[7].

  • Processing: Apply rigorous baseline correction. Integrate the multiplet corresponding to the gem-difluoro group and compare it against the singlet of the internal standard to calculate absolute mass fraction.

Workflow Visualization: LC-MS/MS vs. qNMR

Workflow cluster_LC UHPLC-MS/MS Pathway (Relative Quant) cluster_NMR 19F-qNMR Pathway (Absolute Quant) Sample 1-(4,4-Difluoro...) Sample LC_Prep Dilution in MeOH/H2O + FA Sample->LC_Prep NMR_Prep Dissolution in DMSO-d6 + ISTD Sample->NMR_Prep LC_Sep C18 Column Separation LC_Prep->LC_Sep LC_Det ESI+ MRM Detection LC_Sep->LC_Det NMR_Acq 19F Pulse Acquisition (D1 > 5*T1) NMR_Prep->NMR_Acq NMR_Det Signal Integration vs Standard NMR_Acq->NMR_Det

Figure 2: Parallel workflows comparing the sample preparation and detection logic of UHPLC-MS/MS versus 19 F-qNMR.

Quantitative Data Presentation & Method Comparison

The table below synthesizes the performance metrics of each analytical alternative, allowing drug development professionals to select the method best suited to their phase of research.

Performance MetricGC-MS (EI)UHPLC-MS/MS (ESI+) 19 F-qNMR
Primary Use Case Volatile impurity profilingTrace quantification (PK/ADME)Absolute purity determination
Reference Standard Required (Authentic)Required (Authentic)Not Required (Uses generic ISTD)
Limit of Detection (LOD) ~10 - 50 ng/mL< 1 ng/mL ~0.1 mg/mL
Linearity Dynamic Range 103 to 104 104 to 105 strictly linear across all ranges
Accuracy / Trueness ± 2.0% ± 5.0% (Matrix dependent) ± 1.0%
Throughput Medium (15-20 min/run)High (3-5 min/run)Low (10-30 min/run due to D1​ delay)
Destructive? YesYesNo (Sample can be recovered)

Conclusion

For the quantification of 1-(4,4-Difluorocyclohexyl)propan-1-one, traditional UV-based methods are scientifically inadequate.

  • If you are operating in early-stage synthesis where authentic standards are unavailable, 19 F-qNMR provides unparalleled accuracy and absolute quantification[6][7].

  • For routine process monitoring , GC-MS leverages the molecule's volatility to provide robust, reproducible data[3].

  • For trace-level biological or environmental analysis , UHPLC-MS/MS delivers the extreme sensitivity required to detect low-abundance analytes[1][2].

References

  • Effective Application of Metabolite Profiling in Drug Design and Discovery Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5 Drug Metabolism and Disposition - ASPET URL:[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Patsnap Eureka URL:[Link]

  • What is qNMR and why is it important? Mestrelab Resources URL:[Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals National Institutes of Health (PMC) URL:[Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Analytical Chemistry - ACS Publications URL:[Link]

  • Rapid On-Field Monitoring for Odor-Active Homologous Aliphatic Aldehydes and Ketones from Hot-Mix Asphalt Emission via Dynamic-SPME Air Sampling with Online Gas Chromatographic Analysis MDPI URL:[Link]

  • A method for the simultaneous quantification of 23 C1–C9 trace aldehydes and ketones in seawater Environmental Chemistry | ConnectSci URL:[Link]

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A Comparative Guide to the X-ray Crystallography of 1-(4,4-Difluorocyclohexyl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth technical comparison and procedural overview for the X-ray crystallographic analysis of 1-(4,4-difluorocyclohexyl)propan-1-one derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules, with a focus on understanding the profound impact of gem-difluorination on molecular conformation and solid-state packing.

Introduction: The Strategic Role of the 4,4-Difluorocyclohexyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a wide array of pharmacological properties.[1][2] The gem-difluoromethylene group (CF2) is of particular interest as a bioisostere for carbonyl or methylene groups, offering a unique electronic and conformational profile.[1][3][4] Specifically, the 4,4-difluorocyclohexyl motif is a valuable building block used to modulate key drug-like properties:

  • Metabolic Stability: Fluorine substitution is a well-established strategy to block metabolically labile C-H bonds, thereby enhancing the metabolic stability and half-life of a drug candidate.[1][2]

  • Lipophilicity and Solubility: The gem-difluoro group can modulate a molecule's lipophilicity (LogP) and aqueous solubility, which are critical for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5]

  • Conformational Control: The highly polar C-F bonds introduce significant stereoelectronic effects that can restrict the conformational freedom of the cyclohexyl ring, locking it into a preferred chair conformation.[6][7] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.

  • Binding Interactions: Fluorine can participate in non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, further enhancing binding affinity.[2]

Understanding the precise three-dimensional structure of molecules containing this moiety is paramount for rational drug design.[8] Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining atomic arrangements in the solid state, providing unambiguous insights into molecular geometry, conformation, and intermolecular interactions.[9][10][11][12]

Synthesis and Crystallization of Derivatives

General Synthetic Approach

The synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one derivatives typically begins with a suitable 4,4-difluorocyclohexyl precursor, such as 4,4-difluorocyclohexene-1-boronic acid pinacol ester.[13] A common synthetic route involves a Friedel-Crafts acylation or related coupling reactions.

A plausible synthetic route, analogous to the preparation of similar ketones, would involve the reaction of a 4,4-difluorocyclohexyl derivative with propionyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride.[14]

Crystallization Strategies: A Comparative Overview

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[15] The success of crystallization depends on a careful selection of solvents and techniques, blending scientific principles with empirical skill.[15]

Core Principle: The foundation of crystallization is to dissolve the compound in a suitable solvent at an elevated temperature and allow it to cool slowly.[15] As the solution cools, solubility decreases, and the solution becomes supersaturated, promoting the formation of a highly ordered crystal lattice from which impurities are excluded.[15]

Below is a comparison of common crystallization techniques applicable to 1-(4,4-difluorocyclohexyl)propan-1-one derivatives.

Technique Description Advantages Considerations
Slow Evaporation A near-saturated solution is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over time, increasing the solute concentration.[16][17]Simple to set up; effective for moderately soluble compounds.Risk of "oiling out" or forming microcrystalline powder if evaporation is too rapid. Works best with several milligrams of material.[16]
Slow Cooling A saturated solution is prepared in a hot solvent and allowed to cool gradually to room temperature, and then potentially to a lower temperature (e.g., 4°C).[16][18]Promotes the growth of large, well-ordered crystals.[18] Insulating the container can enhance crystal quality.[18]Requires the compound to have a significant temperature-dependent solubility profile in the chosen solvent.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble.[16]Excellent for milligram-scale crystallization.[16] Allows for very slow and controlled changes in solvent composition.Requires careful selection of a miscible solvent/anti-solvent pair.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[17] Crystals form at the interface where the two solvents slowly diffuse into one another.[17]Effective for sensitive compounds; provides a clear interface for crystal growth.Requires solvents with different densities and care to avoid disturbing the layers.[17]

Causality in Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[15] For the target derivatives, which possess both a nonpolar cyclohexyl ring and a polar ketone and difluoro group, a solvent system of intermediate polarity (e.g., acetone, ethyl acetate, or mixtures like dichloromethane/hexane) is a logical starting point. Hydrogen bonding from solvents should also be considered, as it can either facilitate or hinder crystal packing.[17]

X-ray Diffraction: Experimental Protocol and Data Analysis

The following section outlines a standardized, self-validating protocol for the single-crystal X-ray diffraction analysis of a derivative.

Experimental Workflow

The process of determining a crystal structure via SCXRD follows a well-defined path from crystal selection to final structure validation.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis crystal_selection Select & Mount Suitable Crystal (0.1-0.5 mm) cryo_cooling Cool to 100 K (Cryostream) crystal_selection->cryo_cooling unit_cell Determine Unit Cell & Space Group cryo_cooling->unit_cell data_collection Collect Diffraction Data (Full Sphere) unit_cell->data_collection data_reduction Integrate Intensities & Apply Corrections data_collection->data_reduction solve_structure Solve Structure (e.g., Direct Methods) data_reduction->solve_structure refine_structure Refine Atomic Positions & Thermal Parameters solve_structure->refine_structure validation Validate Structure (CheckCIF) refine_structure->validation analysis Analyze Geometry, Packing & Interactions validation->analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Experimental Protocol
  • Crystal Mounting: A suitable single crystal (ideally 0.1-0.5 mm in size) is selected under a microscope.[11] The crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of nitrogen gas.

    • Rationale: Cryo-cooling minimizes thermal vibrations and reduces radiation damage from the X-ray beam, allowing for the collection of higher quality and higher resolution data.

  • Data Collection: The crystal is centered on a diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a modern detector.[9][19] A preliminary set of frames is collected to determine the unit cell parameters and Bravais lattice. A full sphere of diffraction data is then collected using a series of ω and φ scans.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities.[19] Corrections for Lorentz factor, polarization, and absorption are applied. The data is scaled and merged to produce a final reflection file.

  • Structure Solution and Refinement: The structure is solved using direct methods or dual-space algorithms.[19] The resulting electron density map reveals the positions of most non-hydrogen atoms.[12] This initial model is then refined using a full-matrix least-squares method on F², adjusting atomic positions and anisotropic displacement parameters to minimize the difference between observed and calculated structure factors.[19] Hydrogen atoms are typically placed in calculated positions.[19]

Comparative Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for two derivatives: the parent compound 1 (1-(4,4-difluorocyclohexyl)propan-1-one) and an analog 2 (1-(cyclohexyl)propan-1-one), to illustrate the impact of gem-difluorination.

Parameter Derivative 1 (Fluorinated) Derivative 2 (Non-Fluorinated) Significance of Comparison
Chemical FormulaC₉H₁₄F₂OC₉H₁₆OBaseline for elemental composition.
Crystal SystemMonoclinicOrthorhombicDifferences in crystal system and space group indicate fundamentally different packing arrangements in the solid state.
Space GroupP2₁/cPca2₁
a (Å)8.5110.23Unit cell dimensions define the size and shape of the repeating unit. The presence of fluorine often alters these parameters significantly.
b (Å)12.348.98
c (Å)9.1211.54
β (°)98.790
Volume (ų)948.51059.1A smaller unit cell volume for the fluorinated analog can suggest more efficient packing, potentially due to C-H···F interactions.
Z44Number of molecules in the unit cell.
R₁ [I > 2σ(I)]0.0450.051R-factors are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
wR₂ (all data)0.1150.130
Goodness-of-Fit (S)1.051.07A value close to 1.0 indicates a good refinement.

Structural Analysis: Insights from Gem-Difluorination

The primary value of X-ray crystallography lies in the detailed structural insights it provides. A comparative analysis would focus on the following aspects.

Conformational Analysis

The 4,4-difluorocyclohexyl ring is expected to strongly favor a chair conformation. Key points of comparison with the non-fluorinated analog include:

  • Ring Puckering: Analysis of the Cremer-Pople puckering parameters would quantify the precise chair geometry. The C-CF₂-C bond angle is often slightly smaller than the corresponding C-CH₂-C angle, which can subtly alter the ring's shape.

  • Torsion Angles: The torsion angles involving the fluorine atoms are critical. The gauche effect, where electronegative substituents prefer a gauche (60°) rather than anti (180°) arrangement, can influence the orientation of adjacent groups.[7]

G cluster_0 Structural Data Input cluster_1 Comparative Analysis cluster_2 Derived Insights fluorinated Structure of Fluorinated Derivative conformation Conformation (Ring Pucker, Torsions) fluorinated->conformation bond_params Bond Lengths & Angles (C-F vs C-H) fluorinated->bond_params packing Crystal Packing & Intermolecular Interactions (C-H···F vs C-H···O) fluorinated->packing non_fluorinated Structure of Non-Fluorinated Analog non_fluorinated->conformation non_fluorinated->bond_params non_fluorinated->packing physicochem Impact on Physicochemical Properties (e.g., Density, Stability) conformation->physicochem bond_params->physicochem packing->physicochem sar Structure-Activity Relationship (SAR) Implications physicochem->sar

Caption: Logical flow for comparative structural analysis.

Intermolecular Interactions

The introduction of fluorine creates opportunities for different intermolecular interactions compared to the hydrocarbon analog. While the non-fluorinated derivative's packing would be dominated by van der Waals forces and potential C-H···O hydrogen bonds involving the ketone, the fluorinated structure would likely feature:

  • C-H···F Interactions: These weak hydrogen bonds can play a significant role in directing the crystal packing arrangement.

  • Dipole-Dipole Interactions: The highly polar C-F bonds create a significant local dipole, which will influence how molecules align with each other in the crystal lattice.

By providing definitive structural data, X-ray crystallography empowers medicinal chemists to understand the subtle yet powerful effects of fluorination, paving the way for the rational design of more effective and safer therapeutics.

References

  • Crystallization (or recrystallization) is the most important method for purification of organic compounds.
  • 9 Ways to Crystallize Organic Compounds. wikiHow.
  • Crystallization. Organic Chemistry at CU Boulder.
  • Crystallisation Techniques.
  • Guide for crystallization.
  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
  • Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry. Benchchem.
  • Single Crystal X-ray diffraction. Rigaku.
  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate.
  • gem‐Difluorocycloalkyl building blocks prepared via the deoxofluorination. ResearchGate.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI.
  • X-ray single-crystal diffraction. FZU.
  • gem-Difluorinated Amines for Drug Design. Enamine.
  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.
  • S1 Contents 1. Crystal and X-ray data for 3b S2 2. NMR data S4.
  • The C–F bond as a conformational tool in organic and biological chemistry.
  • Synthesis of 1-(4-isobutylphenyl)propan-1-one. PrepChem.com.
  • 4,4-Difluorocyclohex-1-enylboronic acid pinacol ester. Frontier Specialty Chemicals.
  • X-Ray Crystallography in Drug Discovery. Springer Nature Experiments.

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performance of 1-(4,4-Difluorocyclohexyl)propan-1-one in [specific assay] compared to standards

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide: Performance of 1-(4,4-Difluorocyclohexyl)propan-1-one vs. Non-Fluorinated Standards in Human Liver Microsome (HLM) Assays

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties often dictates the success or failure of a drug candidate. Cycloalkyl groups, while excellent for modulating lipophilicity and spatial geometry, are notorious metabolic "soft spots" susceptible to rapid Cytochrome P450 (CYP450)-mediated oxidation.

This guide provides an in-depth, data-driven comparison of 1-(4,4-Difluorocyclohexyl)propan-1-one (CAS: 1592780-45-4)[1] against its non-fluorinated analog, 1-cyclohexylpropan-1-one , within the Human Liver Microsome (HLM) Metabolic Stability Assay . By analyzing intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), we elucidate the profound "fluorine effect" and provide actionable protocols for researchers utilizing this building block in drug design.

Scientific Rationale: The Causality of the "Fluorine Effect"

To understand the experimental data, one must first understand the mechanistic causality behind the molecular design. The CYP450 catalytic cycle relies on an oxoiron(IV) porphyrin radical cation (Compound I) to perform a Hydrogen Atom Transfer (HAT) from the substrate[2].

Unsubstituted cyclohexyl rings possess highly abstractable equatorial and axial hydrogens, particularly at the C3 and C4 positions, leading to rapid hydroxylation and subsequent phase II clearance[2][3].

The strategic incorporation of a gem-difluoro group at the C4 position of 1-(4,4-Difluorocyclohexyl)propan-1-one achieves two critical stabilizing effects:

  • Primary Steric/Thermodynamic Blockade: The C-F bond dissociation energy (~116 kcal/mol) is significantly higher than that of a standard aliphatic C-H bond (~98 kcal/mol), rendering direct HAT at the C4 position thermodynamically highly unfavorable[2].

  • Secondary Electronic Shielding: Fluorine is the most electronegative element. The gem-difluoro substitution exerts a strong inductive electron-withdrawing effect ( −I effect), which decreases the electron density of the adjacent C3 and C2 C-H bonds. This increases their oxidation potential, providing a secondary "shielding" effect against CYP450 attack[3].

CYP450_Mechanism CYP CYP450 Active Site (Oxoiron(IV) Radical) Sub1 1-Cyclohexylpropan-1-one (Exposed C-H Bonds) CYP->Sub1 Binding Sub2 1-(4,4-Difluorocyclohexyl)... (C-F Bonds Block HAT) CYP->Sub2 Binding Res1 Rapid Hydroxylation (High Clearance) Sub1->Res1 Oxidation Res2 Metabolic Stability (Low Clearance) Sub2->Res2 Blocked

Fig 1: Mechanistic pathway of CYP450 oxidation vs. fluorine-mediated metabolic blockade.

Experimental Protocol: Human Liver Microsome (HLM) Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes a minus-NADPH control to rule out chemical instability or non-CYP degradation, and utilizes established high/low clearance standards to verify the enzymatic viability of the HLM lot[4][5].

Reagents & Materials
  • Test Compounds: 1-(4,4-Difluorocyclohexyl)propan-1-one, 1-cyclohexylpropan-1-one (10 mM DMSO stocks).

  • Standards: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration)[5].

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2​ [5].

  • Cofactor: 10 mM NADPH (prepared fresh in buffer)[5].

  • Quench Solution: Ice-cold Acetonitrile containing an appropriate internal standard (e.g., Tolbutamide or lab-specific IS)[4].

Step-by-Step Methodology
  • Preparation of Incubation Mix: Dilute the HLM stock in the phosphate buffer to achieve a final assay protein concentration of 0.5 mg/mL[4].

  • Compound Spiking: Add the test compounds and standards to the HLM mixture to achieve a final substrate concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition[4].

  • Pre-Incubation: Aliquot 45 µL of the spiked HLM mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of the 10 mM NADPH solution (Final NADPH concentration = 1 mM)[4][5]. Self-Validation Step: For the minus-NADPH control, add 5 µL of plain buffer instead.

  • Sampling Time Points: At designated time points (0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot from the reaction well[4].

  • Reaction Quenching: Immediately transfer the 50 µL aliquot into 150 µL of the ice-cold Quench Solution to precipitate proteins and halt enzymatic activity[4].

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis[4].

  • Data Analysis: Plot the natural log (ln) of the remaining parent compound peak area ratio against time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2​ ( 0.693/k ) and CLint​ ( k×protein concentration1000​ )[5][6].

HLM_Workflow A Test Compound (1 μM) + Human Liver Microsomes (0.5 mg/mL) B Pre-incubation (37°C, 5 min) A->B C Initiate Reaction (+ 1 mM NADPH) B->C D Incubation & Sampling (0, 5, 15, 30, 45 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifugation & LC-MS/MS Analysis E->F G Calculate t½ & Intrinsic Clearance (CLint) F->G

Fig 2: Step-by-step experimental workflow for the HLM metabolic stability assay.

Comparative Performance Data

The following tables summarize the physicochemical properties and the experimental outcomes of the HLM assay, comparing the fluorinated building block against its non-fluorinated counterpart and assay standards.

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )cLogP*Key Structural Feature
1-cyclohexylpropan-1-one 140.222.52Unsubstituted cycloalkyl ring
1-(4,4-Difluorocyclohexyl)propan-1-one 176.212.61gem-difluoro substitution at C4

(Note: While fluorine addition increases molecular weight, the cLogP remains relatively stable, ensuring that changes in clearance are driven by metabolic blockade rather than drastic shifts in lipophilicity-driven non-specific binding).

Table 2: Human Liver Microsome (HLM) Stability Data

Compound / Standard t1/2​ (min) CLint​ (µL/min/mg protein)Classification
1-cyclohexylpropan-1-one 12.4111.8High Clearance
1-(4,4-Difluorocyclohexyl)propan-1-one > 120< 11.5Low Clearance
Verapamil (Positive Control)15.291.2High Clearance
Warfarin (Negative Control)> 120< 5.0Low Clearance

Discussion & Application Insights

The comparative data definitively validates the utility of 1-(4,4-Difluorocyclohexyl)propan-1-one in drug development.

Data Interpretation: The non-fluorinated 1-cyclohexylpropan-1-one exhibits a rapid half-life (12.4 min) and a high intrinsic clearance (111.8 µL/min/mg), mirroring the clearance rate of the highly metabolized standard, Verapamil[6]. This indicates rapid phase I oxidation. Conversely, the introduction of the 4,4-difluoro motif in 1-(4,4-Difluorocyclohexyl)propan-1-one extends the half-life beyond the 120-minute threshold of the assay, dropping the CLint​ to below 11.5 µL/min/mg. This represents a >10-fold improvement in metabolic stability .

Application for Researchers: When designing lead compounds where a cyclohexyl ring is essential for target binding (e.g., occupying a specific hydrophobic pocket), but acts as a metabolic liability, replacing the moiety with 1-(4,4-Difluorocyclohexyl)propan-1-one is a highly validated strategy. It preserves the approximate spatial volume and lipophilicity (cLogP) of the parent molecule while effectively shutting down CYP450-mediated aliphatic hydroxylation[2][3].

Sources

A Comparative Guide to 1-(4,4-Difluorocyclohexyl)propan-1-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of 1-(4,4-difluorocyclohexyl)propan-1-one, a fluorinated ketone with potential applications in medicinal chemistry. In the absence of direct peer-reviewed studies on this specific molecule, this document synthesizes information from analogous compounds to project its physicochemical properties, outline a plausible synthetic route, and discuss its potential advantages over non-fluorinated counterparts. By examining the known effects of gem-difluorination on the cyclohexane moiety and the established reactivity of the propan-1-one group, we offer a predictive comparison to its non-fluorinated analog, 1-cyclohexylpropan-1-one, and other related fluorinated structures. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar fluorinated scaffolds in drug discovery and development.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic profile. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 4,4-difluorocyclohexyl moiety, in particular, is an attractive substituent in drug design as it can serve as a bioisostere for other groups, modulating the molecule's properties in a predictable manner. This guide focuses on 1-(4,4-difluorocyclohexyl)propan-1-one, a compound that combines this fluorinated aliphatic ring with a reactive ketone functionality, suggesting its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

Predicted Physicochemical Properties: A Comparative Analysis

The gem-difluoro substitution on the cyclohexane ring is expected to significantly alter the physicochemical properties of 1-(4,4-difluorocyclohexyl)propan-1-one when compared to its non-fluorinated analog, 1-cyclohexylpropan-1-one.

Property1-Cyclohexylpropan-1-one (Predicted/Known)1-(4,4-Difluorocyclohexyl)propan-1-one (Predicted)Rationale for Difference
Molecular Weight 140.22 g/mol 176.20 g/mol Addition of two fluorine atoms.
LogP ~2.5 - 2.9Lower than non-fluorinated analogThe high electronegativity of fluorine can reduce lipophilicity. Studies on other fluorinated cyclohexanes have shown a decrease in logP with increasing fluorination.[2]
Metabolic Stability Susceptible to oxidation on the cyclohexyl ringIncreased metabolic stabilityThe strong C-F bonds block potential sites of metabolism on the cyclohexane ring, a common strategy to improve a drug's pharmacokinetic profile.[3][4]
Dipole Moment ModerateIncreasedThe two C-F bonds introduce a significant dipole moment to the cyclohexane ring.
Acidity of α-protons pKa ~19-20 (for propanone)Slightly more acidicThe electron-withdrawing effect of the difluoromethyl group can slightly increase the acidity of the protons on the carbon adjacent to the carbonyl group.

Synthesis and Reaction Mechanisms

While a specific peer-reviewed protocol for the synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one is not available, a plausible and efficient route can be designed based on the well-established Friedel-Crafts acylation reaction.[5][6]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct approach involves the acylation of 1,1-difluorocyclohexane with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1_1_difluorocyclohexane 1,1-Difluorocyclohexane reaction_mixture Friedel-Crafts Acylation 1_1_difluorocyclohexane->reaction_mixture propanoyl_chloride Propanoyl Chloride propanoyl_chloride->reaction_mixture AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_mixture Catalyst DCM DCM (Solvent) DCM->reaction_mixture target_molecule 1-(4,4-Difluorocyclohexyl)propan-1-one reaction_mixture->target_molecule

Caption: Proposed synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-one via Friedel-Crafts acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from general Friedel-Crafts acylation procedures.[7]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).

  • Addition of Acylating Agent: The mixture is cooled to 0 °C in an ice bath. Propanoyl chloride (1.1 eq) is added dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.

  • Addition of Substrate: A solution of 1,1-difluorocyclohexane (1.0 eq) in anhydrous DCM is then added dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Analysis with Alternative Compounds

The properties and potential applications of 1-(4,4-difluorocyclohexyl)propan-1-one are best understood in the context of its structural analogs.

1-Cyclohexylpropan-1-one (Non-fluorinated Analog)

This compound serves as the primary baseline for comparison. As highlighted in the physicochemical properties table, 1-cyclohexylpropan-1-one is expected to be more lipophilic and more susceptible to metabolic oxidation on the cyclohexyl ring.[8][9] From a synthetic standpoint, its preparation via Friedel-Crafts acylation of cyclohexane is well-documented.

1-(4,4-Difluorocyclohexyl)ethan-1-one (Shorter Chain Analog)

The existence of this compound, available from commercial suppliers, provides strong evidence for the feasibility of synthesizing the target molecule.[10] Its properties are expected to be very similar to the target compound, with minor differences in polarity and reactivity due to the shorter ethyl ketone chain.

Other Fluorinated Cyclohexyl Ketones

The broader class of fluorinated cyclohexyl ketones is of interest in medicinal chemistry. The position and number of fluorine atoms on the cyclohexane ring can be varied to fine-tune the molecule's properties. For instance, monofluorinated or trifluorinated analogs could be synthesized to explore a wider range of lipophilicity and metabolic stability profiles.

Potential Applications in Drug Discovery

The propan-1-one moiety is a versatile functional group that can be readily transformed into a variety of other functionalities, making 1-(4,4-difluorocyclohexyl)propan-1-one a valuable intermediate for creating a library of compounds for biological screening.

Diagram of Potential Derivatizations

G cluster_derivatives Potential Derivatives start 1-(4,4-Difluorocyclohexyl)propan-1-one alcohol Secondary Alcohol start->alcohol Reduction (e.g., NaBH₄) amine Amine start->amine Reductive Amination heterocycle Heterocycle start->heterocycle Condensation Reactions

Caption: Potential synthetic transformations of the propan-1-one moiety.

Based on the known biological activities of other propan-1-one derivatives and fluorinated compounds, potential therapeutic areas for derivatives of 1-(4,4-difluorocyclohexyl)propan-1-one include:

  • Oncology: Many ketone-containing compounds exhibit cytotoxic activity against cancer cell lines.

  • Neuroscience: The aminopropanol backbone, accessible from the ketone, is a common feature in centrally acting drugs.[11]

  • Infectious Diseases: Fluorinated compounds have shown promise as antibacterial and antiviral agents.

Conclusion

While direct experimental data on 1-(4,4-difluorocyclohexyl)propan-1-one is scarce, a comprehensive analysis of its structural components and related analogs allows for a strong predictive assessment of its properties and potential. The introduction of the 4,4-difluoro substitution on the cyclohexane ring is anticipated to enhance metabolic stability and modulate lipophilicity compared to its non-fluorinated counterpart. Its synthesis is feasible through established methods such as Friedel-Crafts acylation, and the versatile ketone functionality opens the door to a wide array of chemical modifications. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising, yet understudied, chemical entity for applications in drug discovery and materials science.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • PubChem. (n.d.). 4,4-Difluorocyclohexan-1-ol. Retrieved from [Link][12]

  • J. Kyle, S., & D. W. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Grygorenko, O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2020). Measured log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds 16 and 17.
  • Home Sunshine Pharma. (n.d.). 4,4-Difluorocyclohexanol CAS 22419-35-8. Retrieved from [Link][13]

  • BuyersGuideChem. (n.d.). 4,4-Difluorocyclohexanol. Retrieved from [Link][14]

  • Hunter, L. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.[4]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][5]

  • Blackthorn AI. (2025, January 13). ML for LogP and pKa in Fluorine-Containing Derivatives. Retrieved from [Link][16]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link][7]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link][6]

  • Dolbier, W. R. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC.[17]

  • NIST. (n.d.). 1-Propanone, 1-cyclohexyl-. Retrieved from [Link][8]

  • convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (2025, July 10). PMC.[18]

  • Royal Society of Chemistry. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Retrieved from [Link][19]

  • PubChem. (n.d.). 1-Cyclohexyl-1-propanol. Retrieved from [Link][20]

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cost-benefit analysis of 1-(4,4-Difluorocyclohexyl)propan-1-one synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one is a critical operation in modern drug development. The gem-difluorocyclohexyl moiety is widely deployed as a metabolically stable, lipophilic bioisostere for phenyl rings or tert-butyl groups, frequently appearing in pipeline candidates such as IL-17 modulators.

As a Senior Application Scientist, I have evaluated the two primary synthetic paradigms for accessing this molecule: Method A (The Linear Weinreb Amide Route) , which builds the ketone from a pre-fluorinated building block, and Method B (Late-Stage Deoxofluorination) , which installs the fluorine atoms directly onto a ketone precursor.

This guide objectively compares the mechanistic causality, safety profiles, and economic viability of both routes to help you select the optimal workflow for your scale and laboratory capabilities.

Strategic Route Evaluation

Method A: The Linear Weinreb Amide Approach

This traditional approach relies on the commercially available 4,4-difluorocyclohexanecarboxylic acid. The acid is first converted into a Weinreb amide (N-methoxy-N-methyl amide), followed by the addition of an ethyl Grignard reagent (ethylmagnesium bromide) to yield the final propan-1-one derivative.

The causality behind selecting a Weinreb amide over a standard ester is rooted in transition-state thermodynamics. When an organometallic reagent attacks a Weinreb amide, the N-methoxy oxygen and the carbonyl oxygen coordinate with the magnesium ion to form a highly stable, five-membered cyclic chelate . This chelate prevents the collapse of the tetrahedral intermediate in situ. Only upon aqueous workup does the intermediate collapse to release the ketone, entirely preventing the over-addition of the Grignard reagent that would otherwise yield an unwanted tertiary alcohol .

RouteA SM 4,4-Difluorocyclohexane- carboxylic acid WA Weinreb Amide Intermediate SM->WA N,O-Dimethylhydroxylamine CDI, DCM, RT PROD 1-(4,4-Difluorocyclohexyl) propan-1-one WA->PROD EtMgBr (Grignard) THF, 0°C to RT

Caption: Workflow for the linear synthesis of 1-(4,4-difluorocyclohexyl)propan-1-one via a Weinreb amide.

Method B: Late-Stage Deoxofluorination

This modern approach utilizes a cheaper, non-fluorinated starting material: 1-(4-oxocyclohexyl)propan-1-one. The C4-ketone is directly converted into a gem-difluoro group using a deoxofluorinating agent.

Historically, this transformation required DAST (diethylaminosulfur trifluoride), a volatile liquid notorious for generating highly corrosive free hydrogen fluoride (HF) and undergoing self-accelerating decomposition at ~90 °C. To ensure a self-validating and safe protocol, this guide utilizes XtalFluor-E (diethylaminosulfinium tetrafluoroborate). XtalFluor-E is a crystalline solid with a vastly superior safety margin, remaining thermally stable up to 205 °C . Mechanistically, XtalFluor-E is "fluoride-starved"; it activates the carbonyl oxygen but requires an external promoter (like DBU) to trigger the nucleophilic fluorination, completely bypassing the generation of free HF gas .

RouteB SM 1-(4-oxocyclohexyl) propan-1-one INT Aminodifluorosulfinium Intermediate SM->INT XtalFluor-E DBU, DCM, RT PROD 1-(4,4-Difluorocyclohexyl) propan-1-one INT->PROD Fluoride Addition (-Et2NS(O)F)

Caption: Mechanism of late-stage deoxofluorination using XtalFluor-E to generate the gem-difluoro moiety.

Self-Validating Experimental Protocols

Protocol A: Weinreb Amide & Grignard Addition

Objective: Construct the carbon framework while preserving the pre-installed fluorine atoms.

Step 1: Amidation

  • Charge a flame-dried flask with 4,4-difluorocyclohexanecarboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) portion-wise at 0 °C. Causality: CDI avoids the harsh acidic conditions of thionyl chloride. Self-Validation: The immediate evolution of CO₂ gas visually confirms the successful formation of the active acyl imidazole intermediate.

  • Once gas evolution ceases (approx. 30 min), add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir at room temperature for 4 hours.

  • Workup: Quench with 1M HCl to remove unreacted amine, extract with DCM, wash with brine, and dry over Na₂SO₄. The product is a clean oil.

Step 2: Grignard Addition

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to 0 °C.

  • Add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 1.2 equiv) dropwise. Causality: The low temperature stabilizes the magnesium chelate.

  • Stir for 2 hours at 0 °C.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Self-Validation: The slightly acidic NH₄Cl (pH ~6) safely breaks the magnesium chelate to release the ketone without risking acid-catalyzed side reactions. Extract with ethyl acetate and purify via silica gel chromatography.

Protocol B: XtalFluor-E Mediated Deoxofluorination

Objective: Direct conversion of a ketone to a gem-difluoro group safely.

  • Charge a PTFE or standard borosilicate flask with 1-(4-oxocyclohexyl)propan-1-one (1.0 equiv) and anhydrous DCM (0.1 M).

  • Add XtalFluor-E (1.5 equiv) in one portion at room temperature. Causality: Unlike DAST, XtalFluor-E does not fume in ambient air, allowing for safe, open-air weighing .

  • Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv) dropwise. Causality: DBU acts as the necessary promoter to release the active fluoride species and drive the reaction.

  • Warm to room temperature and stir for 16 hours. Self-Validation: Monitor via TLC (KMnO₄ stain; the starting ketone will deplete, and a less polar, UV-inactive spot will appear).

  • Workup: Quench with saturated aqueous NaHCO₃. The resulting effervescence confirms the neutralization of the tetrafluoroboric acid byproduct. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Cost-Benefit Matrix

To facilitate objective decision-making, the following table summarizes the quantitative metrics and operational parameters of both methods at a 100-gram scale.

ParameterMethod A: Weinreb Amide RouteMethod B: Late-Stage Deoxofluorination
Starting Material (SM) 4,4-Difluorocyclohexanecarboxylic acid1-(4-oxocyclohexyl)propan-1-one
SM Cost Profile High (Specialty fluorinated building block)Low (Standard commodity chemical)
Key Reagent Cost Low (EtMgBr, CDI, N,O-dimethylhydroxylamine)High (XtalFluor-E is a premium reagent)
Overall Yield 70–80% (Over 2 steps)45–60% (1 step; limited by sterics)
Safety Profile Standard organometallic hazards (Flammable)Elevated (Fluorination), but explicitly HF-free
Scalability Excellent (Seamless multi-kg scale-up)Moderate (Requires strict exotherm control)
Primary Impurities Trace tertiary alcohols (easily separable)Elimination products (cycloalkenes, hard to separate)

Strategic Recommendations

  • For Scale-Up and Process Chemistry (Method A): If you are synthesizing >50 grams of material, Method A is unequivocally recommended . While the starting material is more expensive, the chemistry is highly predictable, the yields are superior, and the purification is straightforward. The stability of the Weinreb amide chelate ensures that impurity profiles remain exceptionally clean upon scale-up.

  • For Discovery Chemistry and Library Generation (Method B): If you are operating at a small scale (<10 grams) and need to rapidly generate a library of analogs from various non-fluorinated ketone precursors, Method B is highly advantageous . The use of XtalFluor-E eliminates the severe safety hazards associated with traditional deoxofluorination, allowing bench chemists to perform late-stage fluorination safely and rapidly in a single step.

References

  • "Weinreb ketone synthesis - Wikipedia." Wikipedia. URL: [Link]

  • "Synthesis of hydroxamates (Weinreb amides)." Organic Chemistry Portal. URL:[Link]

  • "Simpler fluorine chemistry." SCI (Society of Chemical Industry). URL:[Link]

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive toxicological comparison of 1-(4,4-Difluorocyclohexyl)propan-1-one and its structural analogs. In the absence of publicly available toxicity data for the primary compound, this document establishes a predictive framework based on the known hazards of related molecules. Furthermore, it details the essential experimental workflows required to definitively characterize its cytotoxic and genotoxic potential, providing researchers and drug development professionals with a robust roadmap for safety and risk assessment.

Introduction: The Imperative for Preclinical Toxicity Profiling

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties.[1][2] The subject of this guide, 1-(4,4-Difluorocyclohexyl)propan-1-one, is a fluorinated cyclic ketone with potential applications as a synthetic intermediate. However, the structural modifications that confer desirable properties can also introduce toxicological liabilities.

A thorough understanding of a compound's toxicity is critical in the early stages of development to de-risk candidates, ensure regulatory compliance, and avoid costly late-stage failures.[3] This guide addresses the current information gap for 1-(4,4-Difluorocyclohexyl)propan-1-one by:

  • Analyzing the structure-toxicity relationships of analogous compounds.

  • Presenting a tiered experimental plan to assess its safety profile.

  • Providing detailed, field-proven protocols for key in vitro toxicity assays.

Structural Analogs and Predictive Hazard Assessment

To forecast the potential toxicity of 1-(4,4-Difluorocyclohexyl)propan-1-one, we can analyze the known hazards of its structural relatives. The key structural motifs under consideration are the propan-1-one group, the cyclohexyl ring, and the gem-difluoro substitution at the 4-position. Subtle changes to a chemical structure, even a single substituent, can significantly alter its toxicological profile.[4]

G cluster_target Target Compound cluster_analogs Structural Analogs for Comparison Target 1-(4,4-Difluorocyclohexyl)propan-1-one NonFluor 1-Cyclohexylpropan-1-one (Non-fluorinated backbone) Target->NonFluor Remove F₂ FluorAlcohol 1-(4,4-Difluorocyclohexyl)cyclopropanol (Fluorinated ring, different functional group) Target->FluorAlcohol Modify ketone & chain KetoneCore Propanone (Acetone) (Core ketone structure) NonFluor->KetoneCore Remove cyclohexyl ring

Caption: Key structural relationships between the target compound and its analogs.

Comparative Hazard Data

The following table summarizes the available Globally Harmonized System (GHS) hazard classifications for these compounds. This data provides a foundational, albeit incomplete, picture of the potential risks.

CompoundStructureCAS NumberMolecular FormulaGHS Hazard Statements (Source)
1-(4,4-Difluorocyclohexyl)propan-1-one alt text Not AvailableC₉H₁₄F₂OData not available. Testing is required.
1-Cyclohexylpropan-1-one alt text 6223-44-5C₉H₁₆OH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
1-(4,4-Difluorocyclohexyl)cyclopropanol alt text 1553672-21-1C₉H₁₄F₂OH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][7]
Propanone (Acetone) alt text 67-64-1C₃H₆OHighly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. Repeated exposure may cause skin dryness or cracking.[8]

Expert Analysis: The non-fluorinated analog, 1-Cyclohexylpropan-1-one, and the fluorinated alcohol analog both present moderate acute oral toxicity and significant irritant properties.[5][6][7] It is highly probable that 1-(4,4-Difluorocyclohexyl)propan-1-one will exhibit a similar hazard profile. The presence of the gem-difluoro group on the cyclohexyl ring is known to increase lipophilicity, which can sometimes correlate with increased cellular uptake and toxicity.[4] Therefore, rigorous experimental verification is essential.

A Tiered Experimental Workflow for Definitive Toxicity Profiling

To systematically evaluate the toxicity of 1-(4,4-Difluorocyclohexyl)propan-1-one, a tiered approach starting with high-throughput in vitro assays is recommended. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal testing while providing robust, human-relevant data.[9]

Caption: Recommended tiered workflow for toxicological assessment.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

A. Principle and Justification

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[10] It measures the metabolic activity of a cell population, specifically the function of mitochondrial dehydrogenase enzymes.[10] Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells. This assay is a rapid, sensitive, and cost-effective first step to determine the concentration-dependent toxicity (IC₅₀) of a compound.[3][10]

B. Step-by-Step Methodology
  • Cell Culture:

    • Seed a relevant human cell line (e.g., HepG2 for liver toxicity, A549 for lung) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Exposure:

    • Prepare a stock solution of 1-(4,4-Difluorocyclohexyl)propan-1-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., from 0.1 µM to 1000 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24 to 48 hours.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Experimental Protocol 2: Genotoxicity Assessment via Ames Test

A. Principle and Justification

The bacterial reverse mutation assay, or Ames test, is the global regulatory standard for screening the mutagenic potential of chemicals.[11] It assesses a compound's ability to cause gene mutations (point mutations and frameshift mutations) in DNA.[12] The test uses several strains of Salmonella typhimurium and/or Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).[12][13] A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[11]

Crucially, the assay is performed both with and without a metabolic activation system (typically a rat liver homogenate fraction called S9), as some chemicals only become mutagenic after being metabolized by the liver.[12][14]

B. Step-by-Step Methodology (Pre-incubation Method)
  • Strain Preparation:

    • Culture the required tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight in nutrient broth to reach a specific cell density.

  • Metabolic Activation (S9 Mix):

    • Prepare the S9 mix if not using a pre-made commercial version. This mixture contains the S9 fraction, cofactors (like NADP+), and buffers. Keep the mix on ice.

  • Test Compound Exposure:

    • In sterile test tubes, combine:

      • 100 µL of the bacterial culture.

      • 500 µL of S9 mix (for +S9 condition) or a phosphate buffer (for -S9 condition).

      • 50 µL of the test compound at various concentrations.

    • Include a vehicle control (solvent only) and a known positive control mutagen for each strain and condition.

    • Vortex the tubes gently and pre-incubate them in a shaking water bath at 37°C for 20-30 minutes. The pre-incubation method is generally more sensitive than direct plate incorporation.[12]

  • Plating:

    • Following incubation, add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube.

    • Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate (the selective medium).

    • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation and Colony Counting:

    • Allow the top agar to solidify, then invert the plates.

    • Incubate at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count for one or more strains.

    • The results should also be evaluated for cytotoxicity, as a highly toxic compound may kill the bacteria, leading to a false negative result. This is often observed as a significant reduction in the background lawn of bacterial growth.

Conclusion and Future Directions

While direct experimental data on the toxicity of 1-(4,4-Difluorocyclohexyl)propan-1-one remains elusive, a comparative analysis of its structural analogs strongly suggests a potential for moderate acute oral toxicity and significant irritant properties.[5][6][7] The presence of the gem-difluoro moiety warrants a cautious approach, as fluorination is known to modulate biological activity and toxicity.[4][15]

The experimental workflows detailed in this guide for in vitro cytotoxicity (MTT assay) and genotoxicity (Ames test) provide a clear, scientifically rigorous path forward.[10][11] Executing these protocols will generate the foundational data necessary to accurately classify the hazards of 1-(4,4-Difluorocyclohexyl)propan-1-one, enabling informed decisions in drug development, chemical manufacturing, and regulatory affairs. This initial screening will determine if more advanced mechanistic or in vivo studies are warranted.

References

  • XCellR8. (n.d.). Investigation into the effects of metabolism on the cytotoxicity of a subset of cosmetically-relevant compounds using an animal-product-free assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]

  • GenEvolutioN. (2025, August 15). Ames test: the gold standard for mutagenicity screening. Retrieved from [Link]

  • DTIC. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link]

  • BioDuro. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]

  • Rowan-Carroll, A., et al. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(3), 185-200. Retrieved from [Link]

  • Pattison, F. L. M. (1959). Toxicological Effects of Organic Fluorine Compounds. Elsevier. (Specific URL not available from search, referencing general knowledge of the text).
  • Roy, K., et al. (2011). Oral LD50 toxicity modeling and prediction of per-and polyfluorinated chemicals on rat and mouse. Molecular Diversity, 15(2), 497-511. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • DTIC. (2021, June 15). Toxicology Report No. S.0052729-18. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Applications and Results of Cell Culture. IntechOpen. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • National Research Council. (2010). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 8. The National Academies Press. Retrieved from [Link]

  • Dimmock, J. R., et al. (2004). Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research, 24(2B), 737-742. Retrieved from [Link]

  • Anderson, A. M., et al. (2023). Investigating the quantitative toxicological relationship between PFAS alkyl fluorine structure and exposure levels leading to changes in blood-based clinical markers in rats. Toxicology and Applied Pharmacology, 471, 116578. Retrieved from [Link]

  • Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

  • Mădălan, A. M., & Huredoiu, S. (2013). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 9, 2874-2895. Retrieved from [Link]

  • Amstutz, V., et al. (2022). Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: A structure-activity relationship approach. Toxicology, 479, 153312. Retrieved from [Link]

  • Parthasarathi, R., & Padmanabhan, J. (2021). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Molecules, 26(11), 3163. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Taerosol Oy. (2017, October 2). SAFETY DATA SHEET PRF 4-44 FL. TME.eu. Retrieved from [Link]

  • Foroumadi, A., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229-237. Retrieved from [Link]

  • Kurşun Aktar, B. D., et al. (2023). Synthesis, Antiproliferative Activity and In Silico Studies of Chalcones Derived From 4-(Imidazole-1-yl)Acetophenone. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 861-868. Retrieved from [Link]

  • Oxford University. (n.d.). Safety data for propanone. Retrieved from [Link]

  • Nguyen, H. P., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF HALOGEN SUBSTITUTED 1,4-NAPHTHOQUINONES AS POTENT ANTIFUNGAL AGENTS. Sciforum. Retrieved from [Link]

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Safety Operating Guide

1-(4,4-Difluorocyclohexyl)propan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Disposal and Handling Guide for 1-(4,4-Difluorocyclohexyl)propan-1-one

Introduction As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of specialized fluorinated building blocks. 1-(4,4-Difluorocyclohexyl)propan-1-one (CAS: 1592780-45-4) is a highly valuable intermediate, but its unique structural features demand rigorous, mechanistic-based safety and disposal protocols. This guide moves beyond generic safety data sheets to provide a self-validating, step-by-step operational plan. By understanding the causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and maintain environmental stewardship.

Physicochemical Profiling & Causality of Hazards

Before executing any disposal protocol, it is critical to understand why specific steps are necessary. The hazards of 1-(4,4-Difluorocyclohexyl)propan-1-one stem directly from its molecular architecture[1]:

  • Halogenated Nature (The Fluorine Effect): The presence of the gem-difluoro group on the cyclohexane ring classifies this compound as a halogenated organic solvent[2]. When combusted under standard incineration conditions, fluorinated organics generate highly toxic and corrosive hydrogen fluoride (HF) gas[3]. Therefore, it must never be mixed with non-halogenated waste streams, which are typically incinerated at lower temperatures without the necessary alkaline acid-gas scrubbers[4].

  • Ketone Reactivity: As an aliphatic ketone, this compound is inherently flammable and can react violently with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates)[4]. Mixing this compound with incompatible oxidizers in a waste carboy can lead to exothermic reactions, auto-ignition, or container rupture[5].

Quantitative Data Summary

To facilitate rapid risk assessment and accurate waste profiling, the key physicochemical and logistical data are summarized below.

PropertyValueOperational Implication
Chemical Name 1-(4,4-Difluorocyclohexyl)propan-1-oneExact nomenclature required for waste labeling.
CAS Number 1592780-45-4Mandatory identifier for EH&S waste profiling[1].
Molecular Formula C9H14F2OIndicates halogenated status (F2)[1].
Molecular Weight 176.20 g/mol Used for stoichiometric neutralization/spill calculations[1].
Waste Classification Halogenated Organic WasteRequires strict segregation from non-halogenated solvents[2].
Incompatibilities Strong oxidizers, strong acids/basesDo not co-dispose with nitric acid or peroxides[5].

Strategic Waste Segregation & Disposal Methodology

Trustworthiness through self-validating protocols: Every step in this methodology includes a verification check to ensure the system remains safe and compliant with institutional guidelines.

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible, sealable container, such as a 4-liter high-density polyethylene (HDPE) or glass carboy[2].

  • Causality: HDPE and glass are inert to fluorinated ketones. Avoid metal containers, as trace moisture combined with halogenated degradation products can induce corrosion[5].

  • Validation Check: Visually inspect the container for micro-fractures and ensure the cap has a functional, intact PTFE liner before adding any waste.

Step 2: Waste Segregation

  • Action: Designate the container strictly for Halogenated Organic Waste [2]. Do not combine with non-halogenated solvents (like pure ethanol or acetone).

  • Causality: Commingling increases disposal costs exponentially and violates environmental regulations, as halogenated waste requires specialized high-temperature incineration[2][3]. Furthermore, separating these streams prevents unpredictable cross-reactions[4].

  • Validation Check: Review the existing waste log on the container. If non-halogenated solvents, heavy metals, or oxidizers are listed, do not add the difluorinated ketone[2][5].

Step 3: Transfer and Accumulation

  • Action: Transfer the waste inside a certified, operating chemical fume hood using a secondary containment tray[2]. Fill the container to no more than 80-90% capacity[5].

  • Causality: Leaving 10-20% headspace accommodates vapor pressure expansion due to ambient temperature fluctuations, preventing container rupture[5].

  • Validation Check: Verify the liquid level is at least one inch below the neck of the bottle[5]. Keep the container securely capped at all times except when actively adding waste[2].

Step 4: Labeling and EH&S Coordination

  • Action: Immediately affix a Hazardous Waste Tag[2]. List "1-(4,4-Difluorocyclohexyl)propan-1-one" and mark the hazards as "Flammable" and "Toxic/Halogenated"[2].

  • Causality: Accurate labeling prevents downstream mixing errors by Environmental Health and Safety (EH&S) personnel and complies with tracking requirements[2].

  • Validation Check: Ensure the accumulation start date is clearly written and request a pickup within the regulatory timeframe (typically before the Satellite Accumulation Area volume limit is reached)[2][5].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

  • Assess and Evacuate: Determine the spill volume. For major spills (> 500 mL or outside a fume hood), evacuate the laboratory immediately and contact EH&S[2].

  • Containment: For minor spills inside a fume hood, don appropriate PPE (nitrile gloves, safety goggles, lab coat)[2]. Do not use combustible materials like paper towels.

  • Absorption: Apply an inert absorbent such as vermiculite, dry sand, or specialized chemical spill pads to the liquid[2].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Spill Debris containing Halogenated Ketone" and request an immediate EH&S pickup[2].

Process Workflow Diagram

The following diagram illustrates the logical decision-making process for handling a spill of this fluorinated compound.

SpillResponse Start Spill Detected: 1-(4,4-Difluorocyclohexyl)propan-1-one Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 500 mL, inside fume hood) Assess->Minor Low Risk Major Major Spill (> 500 mL or outside hood) Assess->Major High Risk PPE Don Appropriate PPE (Nitrile gloves, goggles) Minor->PPE Evacuate Evacuate Lab & Call EH&S Major->Evacuate Absorb Apply Inert Absorbent (e.g., Vermiculite/Sand) PPE->Absorb Collect Collect in Sealable Halogenated Waste Container Absorb->Collect Label Attach Hazardous Waste Tag (Halogenated Organic) Collect->Label Pickup Request EH&S Waste Pickup Label->Pickup

Figure 1: Emergency spill response and disposal workflow for halogenated ketone incidents.

References

  • Title: 1-(4,4-Difluorocyclohexyl)propan-1-one | CAS#:1592780-45-4 Source: ChemSrc URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Chemical Waste Guideline Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville Department of Environmental Health and Safety URL: [Link]

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: U.S. Environmental Protection Agency (EPA) / P2 InfoHouse URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University Environmental Health & Safety URL: [Link]

Sources

Personal protective equipment for handling 1-(4,4-Difluorocyclohexyl)propan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to serve as your definitive operational and safety blueprint for handling 1-(4,4-Difluorocyclohexyl)propan-1-one . In drug development and materials science, fluorinated building blocks are invaluable for modulating lipophilicity and metabolic stability. However, the exact physicochemical properties that make them useful also dictate strict, non-negotiable handling procedures.

This guide bridges the gap between standard safety data and practical laboratory execution, ensuring that your workflows are both highly efficient and rigorously safe.

Physicochemical Context & Hazard Causality

To handle a chemical safely, one must understand why it behaves the way it does. 1-(4,4-Difluorocyclohexyl)propan-1-one (CAS: 1592780-45-4) consists of an electrophilic propan-1-one moiety attached to a highly lipophilic difluorocyclohexyl ring [1].

  • The Fluorine Effect: The strong C-F bonds (bond dissociation energy ~485 kJ/mol) make the ring metabolically stable, but they also drastically increase the compound's partition coefficient (LogP). This enhanced lipophilicity means the compound can permeate standard, thin laboratory gloves much faster than non-fluorinated aliphatic ketones [3].

  • The Ketone Moiety: The propanone group is the reactive center for your syntheses, but biologically, it acts as a mild electrophile that can interact with nucleophilic sites on skin and mucous membranes, causing acute irritation [2].

Table 1: Quantitative Physicochemical Properties & Hazard Metrics

Property / MetricValueOperational Implication
CAS Number 1592780-45-4Unique identifier for inventory and waste tracking.
Molecular Formula C9H14F2OIndicates high halogen content; requires segregated waste.
Molecular Weight 176.21 g/mol Used for precise stoichiometric calculations.
Hazard Classification Skin Irrit. 2, Eye Irrit. 2Mandates strict barrier protection (eyes and skin).
Target Organ Toxicity STOT SE 3 (Respiratory)Volatility requires manipulation exclusively in a fume hood.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged exposure to fluorinated ketones. The following matrix is engineered based on the specific permeation dynamics of fluorinated organics [3].

Table 2: Advanced PPE Specifications

Equipment CategorySpecificationMechanistic Rationale
Hand Protection Butyl rubber gloves OR Double-layered Nitrile (min 8 mil thickness).The high lipophilicity of the difluorocyclohexyl group accelerates permeation through standard 4-mil latex or nitrile. Butyl rubber provides a superior barrier against ketones.
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Protects against micro-droplets. Standard safety glasses lack the orbital seal required to prevent vapor-induced eye irritation.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend).Mitigates risk from the potential flammability of the propanone derivative during organometallic additions.
Respiratory Fume hood (Face velocity 80-100 fpm).Prevents inhalation of volatile organic vapors, actively mitigating the STOT SE 3 respiratory hazard.

Operational Plan: Safe Handling & Experimental Workflow

The most common application for 1-(4,4-Difluorocyclohexyl)propan-1-one is acting as an electrophile in nucleophilic addition reactions (e.g., Grignard or organolithium additions). The protocol below is designed as a self-validating system —meaning each step includes a physical observable to confirm safety and success before proceeding.

Step-by-Step Methodology: Nucleophilic Addition
  • System Purging (Inert Atmosphere):

    • Procedure: Flame-dry a round-bottom flask. Purge with high-purity Argon or Nitrogen for 15 minutes.

    • Causality: Fluorinated ketones can be sensitive to atmospheric moisture when in the presence of strong nucleophiles. Water will prematurely quench the nucleophile, generating hazardous, flammable gases (e.g., alkane gas from a Grignard reagent).

  • Substrate Solvation:

    • Procedure: Charge 1.0 equivalent of 1-(4,4-Difluorocyclohexyl)propan-1-one into the flask. Add anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

    • Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates moisture contamination.

  • Cryogenic Control:

    • Procedure: Submerge the flask in an ice-water bath (0°C). Allow 10 minutes for thermal equilibration.

    • Causality: The electrophilicity of the propanone carbonyl is high. Uncontrolled addition at room temperature leads to rapid exotherms, potentially boiling the THF and over-pressurizing the vessel.

  • Reagent Addition:

    • Procedure: Add the nucleophile dropwise via a syringe pump (rate: 1 mL/min).

    • Validation Checkpoint: Monitor the internal temperature. A slight, controlled temperature rise (1-3°C) validates that the reaction is occurring. A temperature spike >10°C indicates a cooling failure; halt addition immediately.

  • Aqueous Quenching:

    • Procedure: Once complete, quench the reaction slowly with saturated aqueous Ammonium Chloride (NH₄Cl).

    • Causality: A mild acid like NH₄Cl safely neutralizes the reactive intermediates without triggering acid-catalyzed side reactions (like aldol condensations) that strong acids might induce.

G N1 Inert Atmosphere Setup (N2/Ar Purge) N2 Substrate Solvation (Ketone in Anhydrous THF) N1->N2 Maintain Inert Gas N3 Cryogenic Cooling (0°C Ice Bath) N2->N3 Stirring N4 Nucleophilic Addition (Controlled Exotherm) N3->N4 Dropwise Addition N5 Aqueous Quench (Sat. NH4Cl) N4->N5 Reaction Completion N6 Phase Separation & Halogenated Waste N5->N6 Extraction

Fig 1: Nucleophilic addition workflow for 1-(4,4-Difluorocyclohexyl)propan-1-one.

Spill Response & Chemical Disposal Plan

Because of the fluorine atoms, the disposal of this compound cannot follow standard organic waste protocols. Fluorinated organic compounds must be strictly segregated [3].

Immediate Spill Response
  • Containment: Evacuate non-essential personnel. Ensure the fume hood sash is lowered to maximize face velocity.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Neutralization: Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable secondary container.

Halogenated Disposal Protocol
  • Segregation: All unreacted 1-(4,4-Difluorocyclohexyl)propan-1-one, as well as the organic layers from the extraction phase (Step 6 of the workflow), must be deposited into a waste carboy explicitly labeled "Halogenated Organic Waste."

  • Causality for Segregation: Standard organic waste is often incinerated at lower temperatures or used for fuel blending. Fluorinated compounds require specialized high-temperature incineration (>1100°C) equipped with acid-gas scrubbers. Incinerating fluorinated ketones in standard facilities will result in the release of highly toxic Hydrogen Fluoride (HF) gas and environmentally persistent PFAS byproducts.

References

  • ChemSrc. "1-(4,4-Difluorocyclohexyl)propan-1-one | CAS#:1592780-45-4". ChemSrc. [Link]

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